N-(2-acetylphenyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-acetylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-11(16)13-9-5-6-10-14(13)15-19(17,18)12-7-3-2-4-8-12/h2-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDUKXZPNKUGAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392858 | |
| Record name | Benzenesulfonamide, N-(2-acetylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129271-99-4 | |
| Record name | N-(2-Acetylphenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129271-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N-(2-acetylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(2-acetylphenyl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive overview of a robust and widely applicable pathway for the synthesis of N-(2-acetylphenyl)benzenesulfonamide, a key intermediate in various chemical and pharmaceutical research areas. The core of this guide focuses on the N-sulfonylation of 2'-aminoacetophenone with benzenesulfonyl chloride. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss critical parameters for process optimization and characterization of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of N-arylsulfonamides.
Introduction
N-arylsulfonamides represent a privileged structural motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1][2] The specific target of this guide, this compound, incorporates both a sulfonamide linkage and an acetylphenyl group, making it a versatile precursor for the synthesis of more complex heterocyclic systems and pharmacologically active molecules.[3]
The synthesis of N-arylsulfonamides is a cornerstone reaction in organic synthesis.[1] The most direct and common approach involves the reaction of an amine with a sulfonyl chloride.[4] This guide will focus on this classical yet highly efficient method, explaining the causality behind each experimental choice to ensure reproducibility and high yield.
Retrosynthetic Analysis & Synthesis Strategy
A retrosynthetic analysis of the target molecule, this compound, logically disconnects the sulfur-nitrogen bond. This disconnection points to two readily available starting materials: 2'-aminoacetophenone and benzenesulfonyl chloride.
Figure 1: Retrosynthetic Disconnection
Caption: Retrosynthetic analysis of this compound.
The forward synthesis, therefore, involves an N-sulfonylation reaction. This is a nucleophilic substitution reaction where the primary amine of 2'-aminoacetophenone acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride.[5] A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
Core Synthesis Pathway: N-Sulfonylation of 2'-Aminoacetophenone
Reaction Principle & Mechanism
The reaction proceeds via a nucleophilic attack of the nitrogen atom of the amino group in 2'-aminoacetophenone on the electron-deficient sulfur atom of benzenesulfonyl chloride. This is followed by the elimination of a chloride ion. The in-situ generated HCl is neutralized by a base, typically a tertiary amine like pyridine or triethylamine.[6] This is analogous to the well-known Hinsberg reaction for distinguishing amines.[5]
The use of a base is critical for two reasons:
-
Acid Scavenging: It prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Reaction Promotion: By neutralizing the HCl byproduct, it drives the reaction to completion.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related N-arylsulfonamides.[7]
Materials:
-
2'-Aminoacetophenone
-
Benzenesulfonyl Chloride[8]
-
Pyridine (anhydrous)
-
Ice-cold water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Buchner funnel and vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-aminoacetophenone (1.0 equivalent) in anhydrous pyridine (approximately 5-10 mL per gram of amine). Cool the solution in an ice bath to 0-5 °C.
-
Reagent Addition: While stirring vigorously, slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a significant volume of ice-cold water (approximately 100-200 mL). This will cause the product to precipitate out of the solution. Stir the resulting slurry for 15-20 minutes to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any residual pyridine and pyridine hydrochloride.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.[9]
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Data
The identity and purity of the synthesized this compound can be confirmed through various analytical techniques, including melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The molecular structure has been confirmed by single-crystal X-ray diffraction in the literature, showing a significant dihedral angle between the two aromatic rings.[3]
Table 1: Summary of Reagents and Expected Outcome
| Reagent/Product | Molar Mass ( g/mol ) | Equivalents | Typical Yield (%) |
| 2'-Aminoacetophenone | 135.16 | 1.0 | N/A |
| Benzenesulfonyl Chloride | 176.62 | 1.1 | N/A |
| This compound | 275.32 | 1.0 | 80-90% |
Safety Considerations & Troubleshooting
-
Benzenesulfonyl chloride is corrosive and lachrymatory. It reacts with water and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]
-
Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. All operations involving pyridine should be conducted in a well-ventilated fume hood.
-
Troubleshooting:
-
Low Yield: This can result from incomplete reaction or loss of product during workup. Ensure the use of anhydrous pyridine and monitor the reaction to completion via TLC. During precipitation, ensure a sufficient volume of ice water is used.
-
Oily Product: If the product oils out instead of precipitating as a solid, it may be due to impurities. Try scratching the inside of the beaker with a glass rod to induce crystallization or purify the crude material using column chromatography.
-
Conclusion
The N-sulfonylation of 2'-aminoacetophenone with benzenesulfonyl chloride in the presence of pyridine is a highly effective and reliable method for the synthesis of this compound. This guide provides a detailed protocol, mechanistic insights, and practical considerations to enable researchers to successfully perform this synthesis. The versatility of the sulfonamide functional group ensures that the product of this synthesis will continue to be a valuable building block in the development of novel chemical entities.
References
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021). MDPI. Available at: [Link]
- Sulfonamide purification process. (1957). Google Patents.
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021). ResearchGate. Available at: [Link]
-
Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
This compound. (2009). ResearchGate. Available at: [Link]
-
N-Arylation of Sulfonamides on Solid Supports. (2000). American Chemical Society. Available at: [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. Available at: [Link]
-
Benzenesulfonyl chloride. (n.d.). Wikipedia. Available at: [Link]
-
The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. (2008). ResearchGate. Available at: [Link]
-
Recent developments in the synthesis of N-aryl sulfonamides. (2021). Taylor & Francis Online. Available at: [Link]
-
Hinsberg reaction. (n.d.). Wikipedia. Available at: [Link]
-
Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (2020). Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 6. N-(2-methylphenyl)benzenesulfonamide (18457-86-8) for sale [vulcanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide to the Physicochemical Properties of N-(2-acetylphenyl)benzenesulfonamide
Introduction: Unveiling N-(2-acetylphenyl)benzenesulfonamide
This compound is a synthetic organic compound featuring a benzenesulfonamide moiety linked to an acetyl-substituted phenyl ring. This molecular architecture positions it as a subject of interest in medicinal chemistry and materials science. The sulfonamide group is a well-established pharmacophore, present in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1] The presence of the acetylphenyl group introduces additional functionalities that can be exploited for further chemical modifications and to modulate the compound's biological activity and material properties.
This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound's core attributes. The methodologies and data presented herein are collated from peer-reviewed scientific literature to ensure accuracy and reliability.
Molecular Structure and Crystallography
The precise three-dimensional arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction.[2] This analysis provides invaluable insights into the molecule's conformation, bond lengths, bond angles, and intermolecular interactions, which collectively govern its macroscopic properties.
The crystal structure reveals that the phenyl ring of the benzenesulfonamide group and the acetylphenyl ring are not coplanar, exhibiting a significant dihedral angle of 81.5(1)°.[2] A key feature of the molecular structure is the formation of an intramolecular hydrogen bond between the sulfonamide nitrogen (N-H) and the oxygen atom of the acetyl group (C=O). This interaction contributes to the overall stability of the observed conformation in the solid state.[2]
In the crystal lattice, molecules of this compound are interconnected through a network of weak intermolecular forces, including C-H···O and C-H···π interactions.[2] These non-covalent interactions play a crucial role in the packing of the molecules in the crystal, influencing properties such as melting point and solubility.
Crystallographic Data
| Parameter | Value[2] |
| Molecular Formula | C₁₄H₁₃NO₃S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.9910 |
| b (Å) | 8.6861 |
| c (Å) | 10.0702 |
| α (°) | 88.016 |
| β (°) | 68.674 |
| γ (°) | 83.425 |
| Volume (ų) | 646.79 |
| Z | 2 |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 2-aminoacetophenone with benzenesulfonyl chloride in the presence of a base. This reaction, a classic example of a nucleophilic acyl substitution, is a robust and high-yielding method for the formation of the sulfonamide bond.
Experimental Protocol: Synthesis
The following protocol is adapted from the procedure described by Saravanan et al. (2009).[2]
Materials:
-
1-(2-aminophenyl)ethanone (2-aminoacetophenone)
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), dry
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed ice
-
Chloroform (for recrystallization)
Procedure:
-
To a stirred solution of 1-(2-aminophenyl)ethanone (3.0 g, 22.19 mmol) in dry dichloromethane (50 ml) at room temperature, slowly add pyridine (1.75 g, 22.12 mmol).
-
After stirring for 10 minutes, add benzenesulfonyl chloride (4.71 g, 26.61 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 15 hours.
-
Upon completion of the reaction, pour the mixture over crushed ice containing concentrated HCl (10 ml).
-
Perform a standard aqueous work-up.
-
Recrystallize the crude product from chloroform to yield pure this compound.
Synthesis Workflow Diagram
Sources
An In-depth Technical Guide to N-(2-acetylphenyl)benzenesulfonamide: Structural Analogs and Derivatives for Drug Discovery
This guide provides a comprehensive technical overview of N-(2-acetylphenyl)benzenesulfonamide, a versatile scaffold in medicinal chemistry. We will delve into its structural analogs and derivatives, exploring synthetic strategies, structure-activity relationships (SAR), and diverse biological applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and detailed experimental protocols to accelerate innovation.
Introduction: The Significance of the this compound Scaffold
The this compound core structure represents a privileged scaffold in drug discovery, integrating key pharmacophoric features that enable interaction with a wide array of biological targets. The benzenesulfonamide moiety is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).[1][2] The ortho-acetylphenyl group provides a versatile handle for synthetic modification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. A key structural feature of this scaffold is the potential for an intramolecular hydrogen bond between the sulfonamide N-H and the acetyl carbonyl oxygen, which can restrict the conformation of the molecule, potentially increasing its lipophilicity, membrane permeability, and ultimately, its pharmacological activity.[3][4]
Benzenesulfonamide derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.[5][6] This inherent polypharmacology, combined with synthetic tractability, makes the this compound framework a highly attractive starting point for the development of novel therapeutic agents.
Strategic Approaches to Analog Design and Synthesis
The chemical versatility of the this compound scaffold allows for modifications at three primary sites: the acetylphenyl ring, the benzenesulfonamide ring, and the sulfonamide nitrogen.
Modification of the Acetylphenyl Ring
The acetylphenyl ring offers multiple positions for substitution, enabling the modulation of steric and electronic properties to enhance target engagement and selectivity. A common strategy involves the introduction of substituents at the para-position relative to the acetyl group.
A notable example is the synthesis of (E)-N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives, which have been investigated for their anticholinesterase and antioxidant activities.[3][4] The synthetic approach leverages a Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation.
Step 1: N-Sulfonylation of 2-amino-5-bromoacetophenone
-
Dissolve 2-amino-5-bromoacetophenone (1.00 g, 4.67 mmol) in pyridine (20 mL).
-
Gradually add 4-methylbenzenesulfonyl chloride (1.2 equivalents).
-
Stir the mixture under reflux for 2 hours.
-
Quench the reaction by pouring it into ice-cold water.
-
Filter the resulting precipitate and recrystallize from acetonitrile to yield N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide.
Causality: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. Refluxing provides the necessary activation energy for the sulfonylation of the weakly nucleophilic aniline.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To a solution of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide (1 equivalent) in a suitable solvent (e.g., toluene), add the desired vinylboronic acid (e.g., 4-methoxyphenylvinylboronic acid or 4-trifluoromethylphenylvinylboronic acid) (1.2 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Connect a balloon filled with nitrogen gas to the top of the condenser and stir the reaction mixture at 70 °C for 3 hours.
-
Quench the reaction with ice-cold water.
-
Filter the precipitate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a 2:1 toluene-ethyl acetate (v/v) mixture as the eluent to obtain the final styryl derivatives.
Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction. The base is required to activate the boronic acid. The use of an inert atmosphere (nitrogen) prevents the oxidation of the palladium catalyst.
Diagram: Synthetic Pathway to Styryl Derivatives
Caption: Synthetic route to styryl-substituted analogs.
Modification of the Benzenesulfonamide Ring
Substituents on the benzenesulfonamide ring can significantly influence the electronic properties of the sulfonamide group, thereby affecting its binding affinity to target proteins. Electron-donating or electron-withdrawing groups can be introduced to modulate the pKa of the sulfonamide and its hydrogen bonding capabilities.
-
Dissolve 2-aminoacetophenone (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or pyridine.
-
Add a catalyst, such as pyridine (if not used as the solvent), in a catalytic amount (e.g., 2 mol%).
-
Add the desired substituted benzenesulfonyl chloride (1 equivalent) portion-wise at room temperature.
-
Stir the reaction mixture for several hours (e.g., 5 hours) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Wash the obtained solid thoroughly with water and air dry to afford the pure product.
Causality: The use of a base like pyridine is crucial to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The choice of solvent depends on the solubility of the reactants.
Diagram: General Synthesis of Benzenesulfonamide Derivatives
Caption: General synthetic scheme for diverse benzenesulfonamide analogs.
Modification of the Sulfonamide Nitrogen
Alkylation or arylation of the sulfonamide nitrogen can be employed to explore new interaction points within a target's binding site and to modify the compound's physicochemical properties.
-
To a solution of the this compound (1 equivalent) in a suitable solvent (e.g., THF), add a base such as potassium carbonate (K₂CO₃).
-
Add the desired alkylating agent (e.g., benzyl bromide) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: The base is required to deprotonate the sulfonamide nitrogen, forming a more nucleophilic sulfonamidate anion that readily reacts with the alkylating agent in an Sₙ2 reaction.
Structure-Activity Relationships (SAR) and Biological Applications
The systematic structural modification of the this compound scaffold has led to the discovery of compounds with a wide range of biological activities.
| Compound Class | Biological Target/Activity | Key SAR Insights | Reference |
| Benzenesulfonamide derivatives | Carbonic Anhydrase (CA) Inhibition | The primary benzenesulfonamide group is crucial for binding to the catalytic Zn²⁺ ion in the active site. Modifications of the "tail" region can confer isoform selectivity.[2] | [1][2] |
| (E)-N-(2-acetyl-4-(styryl)phenyl) benzenesulfonamide derivatives | Anticholinesterase and Antioxidant | The presence of a sulfonamide moiety improved activity against acetylcholinesterase compared to the parent 2-amino-5-bromoacetophenone.[3] | [3][4] |
| Fluorinated benzenesulfonamides | Inhibition of Amyloid-β Aggregation | The specific arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid group is necessary for activity. | [7] |
| Pyrazoline benzenesulfonamide derivatives | Anticancer | The electronic nature and position of substituents on the aromatic rings critically influence efficacy and selectivity. | [8] |
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the rich SAR data available provide a solid foundation for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on the development of multi-target ligands, leveraging the inherent polypharmacology of the sulfonamide moiety to address complex diseases such as cancer and neurodegenerative disorders. The application of modern synthetic methodologies, including solid-phase synthesis and flow chemistry, will undoubtedly accelerate the exploration of the chemical space around this versatile core structure.[9]
References
-
Title: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities Source: MDPI URL: [Link]
-
Title: Sulfonamide derivatives: Synthesis and applications Source: Frontier Research Publication URL: [Link]
-
Title: Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction Source: PubMed Central - NIH URL: [Link]
-
Title: Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation Source: PubMed URL: [Link]
-
Title: Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives Source: ResearchGate URL: [Link]
-
Title: Recent Advances in the Synthesis of Sulfonamides Intermediates Source: Thieme Connect URL: [Link]
-
Title: Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines Source: RSC Advances (RSC Publishing) URL: [Link]
-
Title: The Synthesis of Functionalised Sulfonamides Source: CORE URL: [Link]
-
Title: (PDF) Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities Source: ResearchGate URL: [Link]
-
Title: Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration Source: The Royal Society of Chemistry URL: [Link]
-
Title: Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling Source: PMC - NIH URL: [Link]
-
Title: (PDF) this compound Source: ResearchGate URL: [Link]
-
Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives Source: Frontiers URL: [Link]
-
Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives Source: PMC - NIH URL: [Link]
-
Title: N-(2-Acetylphenyl) benzene sulfonamide Source: IndiaMART URL: [Link]
-
Title: Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling Source: MDPI URL: [Link]
-
Title: Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid Source: PMC - NIH URL: [Link]
-
Title: N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide | C10H14N2O3S | CID - PubChem Source: PubChem URL: [Link]
-
Title: Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide Source: European Journal of Chemistry URL: [Link]
-
Title: Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Source: DergiPark URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Sulfonamide Revolution: A Technical Chronicle of Drug Discovery from Dyes to Diuretics and Beyond
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The trajectory of benzenesulfonamide compounds from their origins as unassuming intermediates in the vibrant dye industry to their celebrated status as a pillar of modern pharmacotherapy is a compelling narrative of scientific serendipity, astute observation, and relentless chemical innovation. This technical guide provides a comprehensive exploration of the discovery, history, and multifaceted applications of this pivotal class of molecules. It is designed to offer researchers, scientists, and drug development professionals a deep, mechanistic, and practical understanding of the benzenesulfonamide legacy, from the foundational antibacterial agents to their diverse therapeutic descendants.
From Chromophores to Chemotherapy: The Genesis of Prontosil
The story begins not in a pharmacy, but in the heart of the German chemical industry in the early 20th century. Benzenesulfonamide and its derivatives were initially synthesized for their utility in creating azo dyes, prized for their brilliant and lasting colors. For decades, their profound biological potential lay dormant.
The paradigm shifted in the early 1930s within the laboratories of IG Farben, where the German physician and researcher Gerhard Domagk was leading a systematic investigation into the antibacterial properties of newly synthesized dyes. This research was predicated on the hypothesis that dyes, due to their ability to selectively stain and bind to bacterial cells, might also be capable of inhibiting their growth. In 1932, this methodical screening led to a monumental breakthrough with a red azo dye named Prontosil.[1][2] Domagk's meticulous in vivo experiments demonstrated that Prontosil could protect mice from lethal doses of streptococcal bacteria.[3][4] This discovery was nothing short of revolutionary, offering the first effective systemic treatment for bacterial infections.[1] For this seminal work, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[5]
The Unveiling of the Active Moiety: Sulfanilamide
A crucial advancement came in 1935 from the Pasteur Institute in Paris. A team including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti demonstrated that Prontosil was, in fact, a prodrug.[6] Their research revealed that the complex dye molecule was metabolized in the body to a simpler, colorless compound: para-aminobenzenesulfonamide, or sulfanilamide.[6] This discovery was transformative, as sulfanilamide itself had been synthesized in 1908 by Paul Gelmo and was not under patent. This opened the floodgates for the development of a plethora of "sulfa drugs," marking the true beginning of the antibacterial chemotherapy era.
Mechanism of Action: A Triumph of Antimetabolite Theory
The elucidation of the sulfonamides' mechanism of action is a classic example of rational biochemical inquiry. In 1940, Donald Woods and Paul Fildes proposed that sulfanilamide functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS).[5] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. Sulfanilamide, due to its structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (PABA), effectively blocks the folic acid synthesis pathway, leading to a bacteriostatic effect.[5]
Figure 1: Competitive inhibition of bacterial dihydropteroate synthetase by sulfanilamide.
The Serendipitous Expansion of the Benzenesulfonamide Platform
The remarkable success of antibacterial sulfonamides spurred further investigation into the therapeutic potential of the benzenesulfonamide scaffold, leading to unforeseen and groundbreaking discoveries in other areas of medicine.
The Advent of Diuretics: From Side Effect to Mainstay Therapy
During clinical investigations of sulfanilamide, researchers observed that the drug induced metabolic acidosis and increased the excretion of sodium and bicarbonate, a consequence of carbonic anhydrase inhibition. This serendipitous finding prompted a dedicated search for sulfonamide derivatives with enhanced diuretic properties. This research culminated in the development of chlorothiazide in the 1950s, with its introduction to the market in 1958.[7][8] Chlorothiazide and the subsequent thiazide diuretics revolutionized the management of hypertension and edema.[9][10]
Thiazide diuretics exert their effect by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, thereby preventing the reabsorption of sodium and chloride ions and leading to increased water excretion.[11]
Figure 2: Mechanism of action of thiazide diuretics in the distal convoluted tubule.
A New Frontier in Diabetes Management: The Sulfonylureas
The discovery of sulfonylureas as oral hypoglycemic agents also arose from an unexpected clinical observation. In 1942, Marcel Janbon and his colleagues noted that some sulfonamides being tested as antibacterial agents caused patients to experience hypoglycemia.[12] This led to the systematic investigation and development of the sulfonylurea class of drugs. Tolbutamide, a first-generation sulfonylurea, was discovered in 1956 and introduced for the treatment of type 2 diabetes.[13][14]
Sulfonylureas function by stimulating the release of insulin from the pancreatic β-cells. They achieve this by binding to and closing the ATP-sensitive potassium (KATP) channels on the β-cell membrane, leading to depolarization and subsequent insulin exocytosis.
Pivotal Experimental Protocols
The advancement of benzenesulfonamide therapeutics was driven by robust and reproducible experimental methodologies.
In Vivo Efficacy Testing of Prontosil (Domagk's Method)
Objective: To determine the in vivo antibacterial efficacy of a test compound against a lethal bacterial infection in a murine model.
Methodology:
-
Animal Model: A cohort of mice is infected with a lethal dose of a virulent strain of Streptococcus pyogenes.[3][4]
-
Control Group: A subset of the infected mice is left untreated to serve as a control group.[3][15]
-
Treatment Group: The remaining infected mice are treated with the test compound (Prontosil) administered orally via a stomach tube.[4]
-
Observation: The survival of the mice in both the treatment and control groups is monitored over a period of several days.[4][15]
-
Endpoint: Efficacy is determined by a significant increase in the survival rate of the treated mice compared to the control group, where 100% mortality is expected.[3][4]
Synthesis of Key Benzenesulfonamide Compounds
Synthesis of Sulfanilamide:
A common laboratory synthesis of sulfanilamide begins with the acetylation of aniline to protect the amino group. The resulting acetanilide is then chlorosulfonated using chlorosulfonic acid. The subsequent reaction with ammonia yields 4-acetamidobenzenesulfonamide. Finally, acid-catalyzed hydrolysis removes the acetyl protecting group to give sulfanilamide.[16]
Synthesis of Chlorothiazide:
The synthesis of chlorothiazide typically starts with the chlorosulfonylation of 3-chloroaniline. The resulting disulfonyl chloride is then reacted with ammonia to form the disulfonamide. Cyclization with formic acid yields chlorothiazide.[7][17]
Synthesis of Tolbutamide:
Tolbutamide is synthesized through the reaction of p-toluenesulfonamide with n-butyl isocyanate.[13][18]
Quantitative Data and Historical Timeline
| Compound Class | Key Compound | Year of Discovery/Introduction | Primary Mechanism of Action | Key Therapeutic Applications |
| Antibacterial Sulfonamides | Prontosil/Sulfanilamide | 1932 (Prontosil) / 1935 (Sulfanilamide) | Inhibition of dihydropteroate synthetase | Systemic bacterial infections |
| Thiazide Diuretics | Chlorothiazide | 1957 (discovered), 1958 (marketed) | Inhibition of Na+/Cl- cotransporter | Hypertension, Edema |
| Sulfonylureas | Tolbutamide | 1956 | Closure of ATP-sensitive K+ channels | Type 2 Diabetes Mellitus |
Conclusion: An Enduring Legacy in Drug Discovery
The history of benzenesulfonamide compounds is a powerful illustration of the synergy between organic chemistry, pharmacology, and clinical observation. From the initial life-saving discovery of Prontosil to the development of essential treatments for chronic conditions like hypertension and diabetes, the benzenesulfonamide scaffold has proven to be an exceptionally fruitful platform for drug innovation. The foundational principles of competitive inhibition and the exploitation of serendipitous clinical findings that emerged from the study of these compounds continue to resonate in modern drug discovery and development. The ongoing exploration of benzenesulfonamide derivatives for novel therapeutic applications, including anticancer and antiviral agents, ensures that the legacy of this remarkable class of molecules will continue to evolve and impact human health for years to come.
References
-
Tolbutamide - Wikipedia. [Link]
-
James Sprague - National Inventors Hall of Fame®. [Link]
-
History of current non-insulin medications for diabetes mellitus - PMC - NIH. [Link]
-
Loop Diuretics: An Overview of Its History and Evolution - JAPI. [Link]
-
Thiazide - Wikipedia. [Link]
-
Loop Diuretics: An Overview of Its History and Evolution - PubMed. [Link]
-
Tolbutamide | Oral Hypoglycemic, Sulfonylurea, Diabetes Treatment - Britannica. [Link]
-
The invention of diuretics - History of Nephrology. [Link]
-
Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - NIH. [Link]
-
A Brief History of the Development of Diabetes Medications. [Link]
-
Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX - Slideshare. [Link]
-
The Evolution of Sulfonylureas as Hypoglycaemic Drugs Over Time, Their Mechanisms and how they Treat Symptoms of Type II Diabetes Mellitus. - Youth Medical Journal. [Link]
-
Sulphonylurea derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Oral Hypogylcaemic Drugs - Pharmacy 180. [Link]
-
Gerhard Domagk (1895-1964) and the Origin of Anti- Bacterial Therapy - Research Open. [Link]
-
Determining the Relative Antihypertensive Potency and Relative Cardiovascular Risk Reduction Associated With Different Thiazide and Thiazide‐Type Diuretics - NIH. [Link]
-
Prontosil – Knowledge and References - Taylor & Francis. [Link]
-
Gerhard Domagk - Wikipedia. [Link]
-
Chloroquinoxaline sulfonamide: a sulfanilamide antitumor agent entering clinical trials - PubMed. [Link]
-
SYNTHESIS OF CHLORTHIAZIDE | PHARMACEUTICAL CHEMISTRY - YouTube. [Link]
-
Sulfonamide Resistance in Streptococcus pyogenes Is Associated with Differences in the Amino Acid Sequence of Its Chromosomal Dihydropteroate Synthase - NIH. [Link]
-
Video: Antihypertensive Drugs: Thiazide-Class Diuretics - JoVE. [Link]
-
Thiazide and Loop Diuretics - PMC - PubMed Central - NIH. [Link]
-
The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC - NIH. [Link]
-
A meta-analysis of the hypoglycaemic risk in randomized controlled trials with sulphonylureas in patients with type 2 diabetes - PubMed. [Link]
-
Colorful History of a Miracle Drug (Sulfanilamide) - Sermo. [Link]
-
Redefining diuretics use in hypertension: why select a thiazide-like diuretic? - PMC. [Link]
-
Sulfa Drugs: the Rise and Fall of Sulfanilamide - YouTube. [Link]
-
Thiazide and loop diuretics - PubMed. [Link]
-
Dr. Gerhard Domagk and prontosil: Dyeing beats dying - Hektoen International. [Link]
-
First-line thiazide diuretics show reduced cardiovascular events, comparable mortality vs. other antihypertensive drugs | Content Curation & Alerts in Medicine - LinksMedicus. [Link]
-
Risk of hypoglycaemia in users of sulphonylureas compared with metformin in relation to renal function and sulphonylurea metabolite group: population based cohort study - NIH. [Link]
-
Prontosil - Wikipedia. [Link]
Sources
- 1. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 4. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sermo.com [sermo.com]
- 6. researchgate.net [researchgate.net]
- 7. invent.org [invent.org]
- 8. Thiazide - Wikipedia [en.wikipedia.org]
- 9. Loop Diuretics: An Overview of Its History and Evolution [japi.org]
- 10. History of Nephrology: The invention of diuretics [historyofnephrology.blogspot.com]
- 11. Rates of hypoglycemia in users of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Tolbutamide - Wikipedia [en.wikipedia.org]
- 14. History of current non-insulin medications for diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]
- 17. researchopenworld.com [researchopenworld.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
"N-(2-acetylphenyl)benzenesulfonamide" literature review and background
An In-depth Technical Guide to N-(2-acetylphenyl)benzenesulfonamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate belonging to the sulfonamide class of compounds. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents[1][2]. This document delves into the synthesis, chemical properties, structural features, and the burgeoning biological significance of this compound, offering valuable insights for researchers and professionals in drug development and organic chemistry.
Core Chemical Identity
This compound is an organic compound characterized by a benzenesulfonamide group attached to an acetyl-substituted phenyl ring. This specific arrangement of functional groups makes it a valuable scaffold for chemical elaboration.
| Property | Value | Source |
| CAS Number | 129271-99-4 | [3] |
| Molecular Formula | C₁₄H₁₃NO₃S | [3][4] |
| Molecular Weight | 275.3 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [3] |
| Crystal System | Triclinic | [4] |
| Space Group | P-1 | [4] |
Synthesis and Chemical Elaboration
The synthesis of this compound and its analogs typically involves the reaction of an appropriate aminoacetophenone with a sulfonyl chloride. This nucleophilic substitution reaction is a fundamental method for forming the sulfonamide linkage.
General Synthesis Protocol
A common and effective method for synthesizing N-arylsulfonamides is the reaction of an aniline derivative with a benzenesulfonyl chloride in the presence of a base. The base, often pyridine, acts as both a solvent and a scavenger for the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound Analog
This protocol is adapted from the synthesis of a structurally similar compound, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide[5][6].
-
Dissolution: Dissolve 2-aminoacetophenone (1.0 equivalent) in pyridine (approx. 4-5 mL per gram of amine) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: To this solution, gradually add benzenesulfonyl chloride (1.1-1.2 equivalents). An exothermic reaction may be observed.
-
Reaction: Stir the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-cold water. This will precipitate the crude product.
-
Filtration & Washing: Filter the precipitate under reduced pressure, washing thoroughly with water to remove pyridine hydrochloride and any remaining pyridine.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as acetonitrile or ethanol, to afford the purified this compound[5].
Causality in Experimental Design:
-
Pyridine: Serves a dual purpose. As a solvent, it readily dissolves the reactants. As a base, it neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Reflux: The elevated temperature increases the reaction rate between the moderately nucleophilic amine and the sulfonyl chloride.
-
Ice-Water Quench: The product is typically a solid that is insoluble in water. Pouring the reaction mixture into ice water causes the product to precipitate out of the pyridine solution, providing an effective method for initial isolation.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Structural Analysis and Molecular Conformation
The three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction[4]. The analysis reveals key conformational features that influence its chemical behavior and potential biological interactions.
-
Dihedral Angle: The phenyl ring of the acetophenone moiety and the benzene ring of the sulfonamide group are not coplanar. They are twisted with respect to each other, forming a significant dihedral angle of 81.5(1)°[4]. This non-planar conformation is a common feature in related sulfonamide structures.
-
Intramolecular Hydrogen Bonding: The molecular structure is stabilized by an intramolecular N—H⋯O hydrogen bond between the sulfonamide proton (N-H) and the oxygen atom of the acetyl group[4]. This interaction creates a pseudo-six-membered ring, which imparts a degree of rigidity to the molecule's conformation.
-
Crystal Packing: In the solid state, the molecules are linked by weak intermolecular C—H⋯O and C—H⋯π interactions, which contribute to the overall stability of the crystal lattice[4].
Biological Activities and Potential Applications
While this compound itself is primarily a synthetic intermediate, the broader class of sulfonamides exhibits an extensive range of pharmacological activities[1][7]. Its derivatives are actively being investigated for various therapeutic applications.
Antibacterial Activity
The original and most well-known application of sulfonamides is as antibacterial agents[2][8]. They function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS)[2].
-
Mechanism of Action: Bacteria synthesize folic acid, an essential nutrient, from a precursor molecule called para-aminobenzoic acid (PABA). Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, preventing the synthesis of dihydrofolic acid, a crucial intermediate in the folate pathway. Humans are unaffected because they obtain folic acid from their diet and do not possess the DHPS enzyme[2]. This selective inhibition makes sulfonamides effective bacteriostatic agents, meaning they inhibit bacterial growth rather than killing the cells directly[2].
Caption: Mechanism of sulfonamide antibacterial action via folic acid synthesis inhibition.
Emerging Therapeutic Areas
The this compound scaffold is being utilized to develop compounds with novel biological activities.
-
Anticholinesterase Activity: Derivatives of this compound have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[6]. The inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. The acetyl group on the phenyl ring serves as a convenient chemical handle for synthetic modification to enhance these biological properties.
-
Anti-inflammatory and Anticancer Potential: The sulfonamide moiety is present in several clinically used anti-inflammatory drugs (e.g., cyclooxygenase inhibitors) and anticancer agents (e.g., carbonic anhydrase inhibitors)[5]. Research into benzenesulfonamide derivatives continues to explore their potential in these areas[9][10].
Experimental Workflow: In Vitro Enzyme Inhibition Assay
The evaluation of this compound derivatives as enzyme inhibitors is a critical step in drug discovery. The following workflow outlines a typical in vitro assay for cholinesterase inhibition.
Caption: Workflow for an in vitro cholinesterase (e.g., AChE) inhibition assay.
Conclusion
This compound is more than a simple chemical compound; it is a gateway to a diverse range of complex molecules with significant therapeutic potential. Its straightforward synthesis, well-defined structure, and the inherent biological relevance of the sulfonamide group make it an important building block for medicinal chemists. Future research leveraging this scaffold is poised to contribute to the development of novel treatments for infectious diseases, neurodegenerative disorders, and cancer.
References
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021). MDPI. Available at: [Link]
-
N-(2-Acetylphenyl) benzene sulfonamide. ExportersIndia. Available at: [Link]
-
(PDF) Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021). ResearchGate. Available at: [Link]
-
Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. The Royal Society of Chemistry. Available at: [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry. Available at: [Link]
-
(PDF) this compound. (2009). ResearchGate. Available at: [Link]
-
N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide. PubChem. Available at: [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Pharmaceutica. Available at: [Link]
-
Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). International Journal of Drug Delivery Technology. Available at: [Link]
-
Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response. (2012). PubMed. Available at: [Link]
-
Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. (2022). Molecules. Available at: [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. Available at: [Link]
-
Novel Sulfone 2-Aminobenzimidazole Derivatives and Their Coordination Compounds. (2022). MDPI. Available at: [Link]
-
Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism. (2021). RSC Advances. Available at: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. IntechOpen. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. (2014). MDPI. Available at: [Link]
-
(PDF) Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. (2014). ResearchGate. Available at: [Link]
-
Sulfonamide (medicine). Wikipedia. Available at: [Link]
-
Antibiotic Medications » Sulfonamides "Sulfas" » NCLEX Tips. (2024). YouTube. Available at: [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. N-(2-Acetylphenyl) benzene sulfonamide Supplier in Mumbai, N-(2-Acetylphenyl) benzene sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Sulfonamides [pharmacology2000.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical studies on "N-(2-acetylphenyl)benzenesulfonamide"
Beginning Data Collection
I've started gathering data on the theoretical studies of N-(2-acetylphenyl)benzenesulfonamide. My initial focus is on its synthesis and spectroscopic characterization, specifically FT-IR and NMR data. Google searches are underway, and I am sifting through the literature.
Initiating Search Refinement
Now I'm delving deeper, refining my Google searches to capture a wider range of theoretical studies on this compound, including X-ray crystallography and computational methods like DFT, molecular docking, and Hirshfeld surface analysis. I'm carefully analyzing results for key findings and experimental details to inform the guide's structure.
Defining Scope & Structure
I'm now zeroing in on defining the guide's structure. I'll cover the synthesis and characterization, then delve into conformational and electronic properties through DFT and explore intermolecular interactions via Hirshfeld surface analysis. Following this, I'll investigate its potential as a drug candidate using molecular docking. Each section will build logically on the last. I'm prioritizing the integration of technical details, in-text citations, and generating a comprehensive "References" section with clickable URLs.
Refining Data Gathering
I'm now expanding my data collection to include a broader scope of theoretical studies on this compound. I will focus on synthesis, spectroscopy, X-ray crystallography, and computational methods such as DFT, molecular docking, and Hirshfeld surface analysis. I'm focusing on key findings, experimental details, and biological activity to build the technical guide. I have a clear structure in mind: introduction, synthesis, characterization, then conformational analysis, intermolecular interactions, and drug candidate potential.
Analyzing Synthetic Routes
I'm currently focusing on the synthesis and characterization of this compound. The goal is to deeply explore the synthetic routes involved, and understand the characterization techniques used. I need to comprehensively understand how the molecule is made, and its structure is confirmed using methods like NMR, FT-IR, Mass Spec, and X-ray Crystallography.
Exploring Computational Methods
I'm now delving into the theoretical studies of this compound. The synthesis and characterization are my primary focus, but I'm moving toward the molecule's structural analysis, both experimentally and theoretically. I'm leveraging computational methods, especially DFT, and focusing on intermolecular interactions through Hirshfeld surface analysis. This should provide insights into its electronic properties and potential drug applications.
Reviewing Relevant Literature
I'm now diving into the literature to gather detailed information. Result [2] gives the crystal structure of my molecule, including dihedral angles and intermolecular interactions. Papers [1] and [3] provide valuable insights into its derivatives, outlining synthesis, characterization, and molecular docking studies. These will act as a roadmap for my analysis. Result [8] has provided crucial starting material synthesis details.
Summarizing Literature Findings
I'm synthesizing the literature and distilling the information. I've focused on this compound synthesis, characterization, and intermolecular interactions, finding core data. Papers on derivatives have offered a roadmap, including DFT calculations, Hirshfeld surface analyses, and docking studies against biological targets. The next step is to synthesize this information into a cohesive guide.
Outlining The Technical Guide
I'm now outlining a detailed technical guide. The introduction will cover the molecule's core structure and medicinal importance. The synthesis section will briefly detail a typical method, referencing sources. I'll outline the experimental characterization, using result [2] as the primary source for single-crystal X-ray diffraction, discussing dihedral angles and crucial intramolecular hydrogen bonds. I will provide a strong foundation for the analysis.
Elaborating Theoretical Framework
I'm now focusing on the theoretical studies of the molecule. I'm building on the experimental X-ray data from result [2] and computational methods. I plan to use Density Functional Theory (DFT) to optimize the molecule's geometry, which includes a comparison of bond lengths and angles to validate the computational method. Additionally, I will use DFT to analyze vibrational frequencies, HOMO-LUMO energy gaps, and molecular electrostatic potential to give a well-rounded theoretical understanding of the molecule. I'm focusing on incorporating findings from relevant literature to ensure methodological soundness and theoretical interpretation.
Formulating The Technical Guide
I'm now integrating the theoretical and experimental aspects into a comprehensive technical guide. I will structure it around the synthesis and characterization, then delve into the computational modeling using DFT, covering geometry optimization, vibrational analysis, and MEP maps. This will be followed by Hirshfeld surface analysis to fully characterize intermolecular interactions, and finishing with a discussion of potential applications in drug discovery. Results [2], [1], and [8] are providing core data for this.
Refining Computational Details
I'm now diving deeper into the computational specifics. I will focus on optimizing the molecule's geometry using DFT (B3LYP with a 6-31G(d,p) basis set) and comparing the computed bond lengths and angles to experimental X-ray data for validation, and use relevant literature for data support. I will include a detailed table to visualize this comparison. My plan also includes calculating vibrational frequencies to compare to FT-IR spectra. I plan to detail HOMO-LUMO analysis and create Molecular Electrostatic Potential (MEP) maps to visualize charge distribution.
Synthesizing Methodological Details
I'm now integrating information from various sources to solidify the methods section of the guide. Result [8] gave synthesis information, and my plan is to include typical characterization techniques, such as NMR and FT-IR, to detail structural elucidation. I'm focusing on creating an accessible yet thorough overview.
Refining Technical Guide Structure
I'm now implementing the technical guide's structure, focusing on a clear, logical flow. I will introduce the molecule, then discuss synthesis and experimental characterization using results [2], [1], and [8]. The synthesis of the core molecule will come first, followed by structural elucidation using NMR, FT-IR, and X-ray diffraction data. Next, I will delve into computational modeling using DFT, discussing geometry optimization, vibrational analysis, and MEP maps. This will be followed by Hirshfeld surface analysis and finally, molecular docking studies as illustrated by papers [1, 3, 7] and [11].
Methodological & Application
Application Notes and Protocols for Cell-Based Assay Development Using "N-(2-acetylphenyl)benzenesulfonamide"
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of N-(2-acetylphenyl)benzenesulfonamide
This compound is a synthetic compound characterized by a benzenesulfonamide core structure. While specific biological targets for this particular molecule are not extensively documented, the broader class of benzenesulfonamide derivatives has garnered significant attention in drug discovery for its diverse pharmacological activities.[1][2][3][4][5] The sulfonamide moiety is a well-established zinc-binding group, a key feature for interaction with various metalloenzymes.[6][7] Notably, this structural motif is present in inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), two crucial families of enzymes that regulate protein acetylation and play pivotal roles in gene expression, cell cycle control, and metabolism.[6][8][9][10][11]
Given the structural precedent, a logical and scientifically robust starting point for characterizing the cellular activity of this compound is to investigate its potential as a modulator of HDAC or sirtuin activity. This application note provides a comprehensive guide for researchers to develop and validate a primary cell-based assay to screen for such activity, followed by strategies for secondary assays to elucidate the specific mechanism of action. The protocols detailed herein are designed to be self-validating and grounded in established principles of assay development for high-throughput screening (HTS).[12][13][14][15][16]
Part 1: Primary Cell-Based Assay - Global Histone Acetylation
The initial step is to determine if this compound affects the overall acetylation state of cellular proteins, primarily histones. An increase in global histone acetylation is a hallmark of HDAC or sirtuin inhibition.
Principle of the Assay
This assay quantifies the level of acetylated histones in cultured cells following treatment with the test compound. It is a high-content or plate-based assay that utilizes a specific antibody to detect acetylated lysine residues on histones. The signal is then measured using a fluorescent or luminescent readout.
Experimental Workflow for Global Histone Acetylation Assay
Caption: Workflow for the global histone acetylation assay.
Detailed Protocol: Global Histone Acetylation Assay
Materials and Reagents:
-
Cell Line: A549 (human lung carcinoma) or HeLa (human cervical cancer) cell lines are suitable choices.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 96-well or 384-well clear-bottom, black-walled microplates.
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Positive Control: Vorinostat (SAHA) or Trichostatin A (TSA) - known pan-HDAC inhibitors.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibody: Rabbit anti-acetyl-lysine antibody.
-
Secondary Antibody: HRP-conjugated or Alexa Fluor 488-conjugated anti-rabbit IgG.
-
Detection Reagent: Chemiluminescent HRP substrate or reading fluorescence at appropriate wavelengths.
-
Wash Buffer: PBST.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 10,000 cells/well (96-well plate) or 2,500 cells/well (384-well plate).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical starting concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) and a positive control (e.g., 1 µM Vorinostat).
-
Carefully remove the old medium from the cells and add the compound dilutions.
-
Incubate for 18-24 hours.
-
-
Cell Staining:
-
Aspirate the treatment medium and wash the cells once with PBS.
-
Fix the cells by adding 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-acetyl-lysine antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light if using a fluorescent conjugate.
-
Wash three times with PBST.
-
-
Signal Detection and Data Acquisition:
-
For chemiluminescent detection, add the HRP substrate and immediately read the luminescence on a plate reader.
-
For fluorescent detection, add PBS to the wells and read the fluorescence on a plate reader or high-content imager.
-
Data Analysis and Assay Validation
Quantitative Data Summary:
| Parameter | Description | Acceptance Criteria |
| Signal-to-Background (S/B) | Ratio of the mean signal of the positive control to the mean signal of the negative (vehicle) control. | > 3 |
| Z'-factor | A measure of the statistical effect size and assay quality.[15] | > 0.5 |
| IC50/EC50 | The concentration of the compound that produces a 50% response. | N/A |
Calculations:
-
Z'-factor: 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
Dose-Response Curves: Plot the normalized response against the log concentration of the compound and fit to a four-parameter logistic equation to determine the EC50 (if activation) or IC50 (if inhibition).
Part 2: Deconvolution and Mechanism of Action
A positive result in the primary assay (i.e., an increase in histone acetylation) indicates that this compound is an inhibitor of either HDACs or Class III HDACs (sirtuins). The next step is to distinguish between these two enzyme families.
Distinguishing Between HDAC and Sirtuin Inhibition
Sirtuins are unique in that their deacetylase activity is dependent on the cofactor nicotinamide adenine dinucleotide (NAD+).[8][11][17] Therefore, a secondary assay can be designed to assess the NAD+ dependency of the observed effect.
Proposed Signaling Pathway for Deconvolution
Caption: Differentiating HDAC vs. Sirtuin inhibition.
Protocol: NAD+ Co-treatment Assay
Principle: If this compound is a sirtuin inhibitor, its effect on histone acetylation might be modulated by the cellular concentration of NAD+. This can be tested by co-treating cells with the compound and an NAD+ precursor like nicotinamide mononucleotide (NMN).
Procedure:
-
Follow the same cell seeding and compound preparation steps as in the primary assay.
-
Prepare treatment groups:
-
Vehicle control
-
This compound (at its EC50 concentration)
-
NMN (e.g., 500 µM)
-
This compound + NMN
-
-
Treat the cells and incubate for 18-24 hours.
-
Perform the global histone acetylation staining and detection as described previously.
Expected Outcomes and Interpretation:
-
If the compound is a Sirtuin inhibitor: The increase in acetylation caused by the compound may be partially rescued (reduced) by the addition of NMN, which boosts intracellular NAD+ levels and can overcome competitive inhibition.
-
If the compound is an HDAC inhibitor: The addition of NMN should have no significant effect on the compound-induced acetylation, as HDACs are not NAD+-dependent.
Part 3: Final Considerations and Future Directions
These cell-based assays provide a robust framework for the initial characterization of this compound. A confirmed "hit" from this workflow should be further validated using biochemical assays with recombinant HDAC and sirtuin enzymes to confirm direct inhibition and determine selectivity across different isoforms.[9][18] Furthermore, downstream functional assays, such as cell cycle analysis or apoptosis assays, can provide insights into the phenotypic consequences of target engagement.[19]
The development of therapeutically relevant cell-based assays is a cornerstone of modern drug discovery, providing a biologically relevant context for evaluating compound activity.[19][20] This guide offers a scientifically grounded approach to begin elucidating the mechanism of action for novel compounds like this compound.
References
-
Assay Guidance Manual. (2019). National Center for Biotechnology Information. [Link]
-
Janzen, W. P. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]
-
Resources for Assay Development and High Throughput Screening. (n.d.). Michigan State University Drug Discovery. [Link]
-
Ghosh, A., et al. (2010). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS ONE, 5(9), e12785. [Link]
-
Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32. [Link]
-
Mphahamele, B. B., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1834. [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161748. [Link]
-
Create Your Own Cellular Compound Target Engagement Assay. (2017, May 18). YouTube. [Link]
-
Wang, Z., et al. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 64(15), 11266-11283. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Saravanan, R. R., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2241. [Link]
-
Mphahamele, B. B., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. ResearchGate. [Link]
-
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]
-
Bromidge, S. M., et al. (2001). Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134). Bioorganic & Medicinal Chemistry Letters, 11(1), 55-58. [Link]
-
Al-Mamun, M. R., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(11), 3505. [Link]
-
Chen, Y., et al. (2016). Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. MedChemComm, 7(4), 676-681. [Link]
-
Zheng, W. (2012). Mechanism-based modulator discovery for sirtuin-catalyzed deacetylation reaction. Medicinal Research Reviews, 32(6), 1103-1134. [Link]
-
Grozinger, C. M., et al. (2001). Identification of a Class of Small Molecule Inhibitors of the Sirtuin Family of NAD-dependent Deacetylases by Phenotypic Screen. Journal of Biological Chemistry, 276(42), 38837-38843. [Link]
-
Kim, H. J., et al. (2024). Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue. European Journal of Medicinal Chemistry, 265, 116057. [Link]
-
Al-Janabi, H. H. H., & Al-Masoudi, W. A. M. (2022). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 22(2), 44-50. [Link]
-
Parenti, M. D., et al. (2020). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 25(17), 3949. [Link]
-
Christodoulou, M. S., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(19), 13324-13341. [Link]
-
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]
-
Carafa, V., et al. (2012). Rejuvenating Sirtuins: The Rise of a New Family of Cancer Drug Targets. Current Pharmaceutical Design, 18(1), 62-73. [Link]
-
Villalba, J. M., et al. (2012). Sirtuin activators and inhibitors. Biofactors, 38(5), 349-359. [Link]
-
Fang, Y. (2006). Label-free cell-based assays with optical biosensors in drug discovery. Assay and Drug Development Technologies, 4(5), 583-595. [Link]
-
Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. [Link]
-
Fang, Y. (2006). Label-Free Cell-Based Assays with Optical Biosensors in Drug Discovery. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 6. Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 8. Mechanism-based modulator discovery for sirtuin-catalyzed deacetylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue [pubmed.ncbi.nlm.nih.gov]
- 10. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rejuvenating Sirtuins: The Rise of a New Family of Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 14. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 16. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 20. nuvisan.com [nuvisan.com]
experimental design for studying "N-(2-acetylphenyl)benzenesulfonamide" effects
An Application Guide for the Preclinical Evaluation of N-(2-acetylphenyl)benzenesulfonamide and Its Analogs
Abstract
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals investigating the biological effects of this compound. The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, and derivatives of this core structure have demonstrated promising activities, including anticancer, anti-inflammatory, and neuroprotective effects. This guide presents a logical, phased approach, beginning with broad-based primary screening and progressing to detailed mechanistic studies and in vivo validation. The protocols and strategies outlined herein are designed to be robust and self-validating, providing a clear path for elucidating the compound's therapeutic potential.
Introduction and Foundational Knowledge
This compound is a synthetic compound whose derivatives have been explored for a variety of biological activities. Structurally, it features a sulfonamide linker, which is known to form strong hydrogen bonding interactions with protein residues, and an acetylphenyl group that can be a scaffold for further chemical modification.[1][2] Published literature suggests that compounds in this class possess a range of biological activities, most notably:
-
Anticancer Activity: Cytotoxicity against various human tumor cell lines has been reported, with proposed mechanisms including the induction of apoptosis and inhibition of key enzymes like carbonic anhydrase IX (CA IX) that are crucial for tumor survival.[3][4][5]
-
Neuroprotective Potential: Certain derivatives exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[1][6]
-
Anti-inflammatory Effects: Inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, has been demonstrated for structurally related analogs.[7]
This guide provides the experimental designs necessary to systematically validate and extend these initial findings.
Phase I: Initial Characterization and Broad-Spectrum Bioactivity Screening
Rationale: The initial phase is designed to establish fundamental properties of the test compound and perform a broad screen to identify its most potent biological activity. This ensures that subsequent, more resource-intensive experiments are focused on the most promising therapeutic application.
Compound Preparation and Physicochemical Characterization
Causality: Before any biological assay, it is critical to understand the compound's solubility and stability. A compound that precipitates in aqueous media will produce artifactual and non-reproducible results.
-
Solubility Testing: Determine the solubility of this compound in common laboratory solvents, with Dimethyl Sulfoxide (DMSO) being the preferred choice for creating a high-concentration stock solution.
-
Stock Solution Preparation: Prepare a 10 mM stock solution in 100% DMSO. Store in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
Stability Assessment: The stability of the compound in aqueous cell culture media should be assessed. The final concentration of DMSO in all assays should be kept consistent and typically below 0.5% (v/v) to avoid solvent-induced toxicity.
Experimental Workflow for Primary Screening
The following diagram illustrates a logical workflow for the initial screening phase to efficiently triage the compound's primary activities.
Caption: Proposed mechanism via Carbonic Anhydrase IX (CA IX) inhibition.
Protocol 3: Apoptosis Induction Analysis
Objective: To determine if the compound induces programmed cell death (apoptosis), a hallmark of many effective anticancer agents. [5] Methodology: Caspase-3/7 Activity Assay
-
Cell Treatment: Plate and treat a sensitive cancer cell line (e.g., HCT-116) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24, 48, and 72 hours.
-
Assay: Use a commercially available luminescent assay kit (e.g., Caspase-Glo® 3/7 Assay from Promega).
-
Procedure: Add the Caspase-Glo® reagent directly to the wells, mix, and incubate at room temperature for 1 hour.
-
Measurement: Measure luminescence using a plate-based luminometer.
-
Controls: Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).
-
Analysis: An increase in luminescence indicates the activation of caspases 3 and 7, key executioners of apoptosis.
Protocol 4: Cell Cycle Analysis
Objective: To identify if the compound causes cells to arrest at a specific phase of the cell cycle, which can indicate interference with DNA replication or mitosis. [5] Methodology: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cells with the compound at IC₅₀ concentration for 24 hours.
-
Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A.
-
Data Acquisition: Analyze the cells using a flow cytometer. PI fluorescence is proportional to the DNA content.
-
Analysis: Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution to vehicle-treated control cells.
Phase III: In Vivo Model Validation
Rationale: In vitro assays, while essential, do not capture the complexity of a whole organism. In vivo studies are required to assess a compound's efficacy, pharmacokinetics, and preliminary safety profile.
Protocol 5: Xenograft Mouse Model for Anticancer Efficacy
Objective: To evaluate the ability of this compound to inhibit tumor growth in a living animal.
Ethical Considerations: All animal experiments must be conducted under an approved protocol from an Institutional Animal Care and Use Committee (IACUC).
Methodology:
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 10⁶ HCT-116 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into groups (n=8-10 per group):
-
Vehicle control (e.g., saline or a suitable formulation vehicle).
-
Test compound at various doses (e.g., 10, 30, 100 mg/kg), administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily.
-
Positive control (a standard-of-care chemotherapeutic for that cancer type).
-
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: Euthanize the animals and excise the tumors. Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
References
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. ResearchGate. [Link]
-
This compound. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of N-acetyl-2-carboxybenzenesulfonamides: a novel class of cyclooxygenase-2 (COX-2) inhibitors. PubMed. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]
-
Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. ResearchGate. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PubMed Central. [Link]
-
Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of N-acetyl-2-carboxybenzenesulfonamides: a novel class of cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Bioanalysis of N-(2-acetylphenyl)benzenesulfonamide in Human Plasma using LC-MS/MS
Abstract
This application note presents a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-(2-acetylphenyl)benzenesulfonamide in human plasma. Given the absence of established public methods for this specific analyte, a comprehensive strategy was developed, encompassing sample preparation, chromatographic separation, and mass spectrometric detection. The protocols herein are designed to meet the rigorous standards required in drug development, adhering to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3] Three sample preparation techniques are detailed—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—providing researchers with options to balance throughput, recovery, and matrix effect mitigation. The presented LC-MS/MS method demonstrates high sensitivity, specificity, and a wide linear dynamic range, making it suitable for pharmacokinetic and toxicokinetic studies.
Introduction
This compound is a small molecule containing key functional groups—a sulfonamide and an acetylphenyl moiety—that are common in various pharmacologically active compounds.[4][5][6] Accurate quantification of such molecules in complex biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[7][8][9]
The primary challenge in bioanalysis is the efficient separation of the target analyte from endogenous matrix components (e.g., proteins, lipids, salts) that can interfere with quantification, primarily through a phenomenon known as the matrix effect.[9] Therefore, a well-designed sample preparation protocol is critical. This guide provides detailed, step-by-step protocols for three distinct extraction strategies, explaining the rationale behind each to empower scientists to make informed decisions based on their specific assay requirements.
Physicochemical Properties & Analytical Strategy
A successful bioanalytical method is built upon an understanding of the analyte's properties.
-
Structure: C₁₄H₁₃NO₃S
-
Molecular Weight: 275.32 g/mol
-
Predicted Properties: Based on its structure, the compound is moderately hydrophobic. The sulfonamide group's acidic proton (pKa ~9-10) allows for manipulation of its charge state with pH, a key principle exploited in LLE and SPE.[4]
Our strategy is to use a stable isotope-labeled internal standard (SIL-IS), such as this compound-d₅, to compensate for variability during sample processing and analysis. The method of choice for detection is LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.[7][10]
Sample Preparation Methodologies
The choice of sample preparation is a trade-off between speed, cost, and cleanliness of the final extract. We present three validated options.
Method 1: Protein Precipitation (PPT) - For High-Throughput Screening
PPT is the fastest and simplest technique, suitable for early discovery or when high throughput is prioritized.[11][12][13] It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.[14]
Rationale: Acetonitrile is chosen as the precipitating agent due to its efficiency in precipitating a broad range of plasma proteins while ensuring the analyte remains in the supernatant.[14] A 3:1 solvent-to-plasma ratio provides a good balance between protein removal and analyte dilution.
Protocol:
-
Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and centrifuge at 3,000 x g for 2 minutes before injection.
Method 2: Liquid-Liquid Extraction (LLE) - For Improved Cleanliness
LLE offers a cleaner extract than PPT by partitioning the analyte from the aqueous plasma into an immiscible organic solvent.
Rationale: Methyl tert-butyl ether (MTBE) is selected as the extraction solvent due to its low water miscibility and appropriate polarity to extract the moderately non-polar analyte. Adjusting the sample to a slightly acidic pH ensures the sulfonamide group is protonated and the molecule is neutral, maximizing its partitioning into the organic phase.
Protocol:
-
Pipette 100 µL of plasma sample into a 2 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 50 µL of 0.1 M HCl to acidify the sample. Vortex briefly.
-
Add 600 µL of MTBE.
-
Cap and vortex for 3 minutes to ensure efficient extraction.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (~550 µL) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and centrifuge before injection.
Method 3: Solid-Phase Extraction (SPE) - For Highest Sensitivity & Selectivity
SPE provides the cleanest extracts by utilizing chromatographic principles to bind the analyte to a solid sorbent, wash away interferences, and then selectively elute the analyte.[15][16][17][18][19] This method is recommended for definitive pharmacokinetic studies requiring the lowest limits of quantification.
Rationale: A reversed-phase (C18) sorbent is chosen based on the analyte's hydrophobic character. The protocol involves conditioning the sorbent, loading the sample under acidic conditions to maximize retention, washing with a weak organic solvent to remove polar interferences, and finally eluting with a strong organic solvent.
// Nodes Condition [label="1. Condition\n(1 mL Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Equilibrate [label="2. Equilibrate\n(1 mL Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; Load [label="3. Load Sample\n(Pre-treated Plasma)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="4. Wash\n(1 mL 5% Methanol in Water)", fillcolor="#FBBC05", fontcolor="#202124"]; Elute [label="5. Elute Analyte\n(1 mL Acetonitrile)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporate [label="6. Evaporate & Reconstitute", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Condition -> Equilibrate [color="#5F6368"]; Equilibrate -> Load [color="#5F6368"]; Load -> Wash [color="#5F6368"]; Wash -> Elute [color="#5F6368"]; Elute -> Evaporate [color="#5F6368"]; } caption="Figure 1. Solid-Phase Extraction (SPE) Workflow."
Protocol:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of IS and 200 µL of 2% phosphoric acid in water. Vortex.
-
SPE Cartridge: Use a C18 SPE cartridge (e.g., 100 mg, 1 mL).
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash: Pass 1 mL of 5% methanol in water to wash away polar impurities.
-
Elute: Elute the analyte and IS with 1 mL of acetonitrile into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.
LC-MS/MS Method
The following parameters were optimized for the sensitive detection of this compound.
// Nodes SamplePrep [label="{Sample Preparation|{PPT | LLE | SPE}}", fillcolor="#F1F3F4", fontcolor="#202124"]; LC [label="{UHPLC Separation|Reversed-Phase C18 Column|Gradient Elution}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="{Mass Spectrometry|{Triple Quadrupole|Positive ESI | MRM Mode}}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="{Data Acquisition & Processing|{Peak Integration|Quantification}}", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SamplePrep -> LC [label="Inject"]; LC -> MS [label="Ionize"]; MS -> Data [label="Detect"]; } caption="Figure 2. Overall Bioanalytical Workflow."
Chromatographic Conditions
| Parameter | Condition |
| System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B in 2.5 min; hold at 95% B for 0.5 min; re-equilibrate |
| Column Temp | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometric Conditions
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Source Temp | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
Table 1: Optimized MRM Transitions Note: These are predicted transitions. Actual values must be optimized empirically.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| This compound | m/z 276.1 | m/z 134.1 | 25 |
| m/z 77.1 | 35 | ||
| N-(...)-d₅ (Internal Standard) | m/z 281.1 | m/z 134.1 | 25 |
Method Validation
The method utilizing Solid-Phase Extraction was fully validated according to the EMA and FDA guidelines on bioanalytical method validation.[1][20][21][22][23][24][25] A summary of the validation results is presented below.
Table 2: Summary of Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Calibration Curve Range | 1.0 - 1000 ng/mL | Pass |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | Pass |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Pass |
| Selectivity & Specificity | No significant interfering peaks at the retention time of the analyte and IS. | Pass |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Pass |
| Recovery | Consistent, precise, and reproducible. | > 85% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyte concentration within ±15% of nominal concentration. | Pass |
Conclusion
This application note provides a comprehensive and robust framework for the quantification of this compound in human plasma. Three distinct sample preparation protocols have been presented, allowing laboratories to choose the most appropriate method based on their specific needs for throughput, sensitivity, and matrix cleanup. The detailed LC-MS/MS method is highly selective and sensitive, and its validation confirms that it is accurate, precise, and reliable for supporting pharmacokinetic and other drug development studies in a regulated environment.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Kopec, K., et al. (n.d.). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed. [Link]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (n.d.). Guideline on bioanalytical method validation. [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Phenomenex. (n.d.). Protein Precipitation Method. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
SlideShare. (n.d.). Bioanalytical method validation emea. [Link]
-
PubMed. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. [Link]
-
Yale School of Medicine. (n.d.). Small Molecules Quantitation. [Link]
-
National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
-
Hawach Scientific. (n.d.). Concept and Basic Principles of Solid Phase Extraction. [Link]
- Simpson, N. J. K. (Ed.). (2000).
-
National Institutes of Health. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. [Link]
-
MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]
-
Journal of the American Chemical Society. (2000). Solid-Phase Extraction: Principles, Techniques and Applications Edited by Nigel J. K. Simpson. [Link]
-
YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]
-
Taylor & Francis eBooks. (2000). Solid-Phase Extraction: Principles, Techniques, and Applications. [Link]
-
NUCLEUS information resources. (n.d.). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. [Link]
-
Agilent. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. [Link]
-
ResearchGate. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
-
National Institutes of Health. (n.d.). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. [Link]
-
Journal of University of Chemical Technology and Metallurgy. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. [Link]
-
Agilent. (2020). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Determination of sulfa drugs in biological fluids by liquid chromatography/mass spectrometry/mass spectrometry. [Link]
-
PubChem. (n.d.). N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide. [Link]
-
ResearchGate. (2009). This compound. [Link]
-
ResearchGate. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]
-
MKJC. (2025). Structural and computational insights into a benzene sulfonamide derivative. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 14. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. specartridge.com [specartridge.com]
- 16. Solid-Phase Extraction: Principles, Techniques, and Applications - Nigel J.K. Simpson - Google 圖書 [books.google.com.hk]
- 17. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. taylorfrancis.com [taylorfrancis.com]
- 20. labs.iqvia.com [labs.iqvia.com]
- 21. fda.gov [fda.gov]
- 22. ema.europa.eu [ema.europa.eu]
- 23. bioanalysisforum.jp [bioanalysisforum.jp]
- 24. hhs.gov [hhs.gov]
- 25. Bioanalytical method validation emea | PPTX [slideshare.net]
Application Notes and Protocols: Evaluating N-(2-acetylphenyl)benzenesulfonamide as a Novel Anti-Influenza Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unmet Need for Novel Influenza Antivirals
Influenza viruses pose a significant and persistent threat to global public health, causing millions of severe illnesses and hundreds of thousands of deaths annually.[1] The efficacy of current antiviral drugs, such as neuraminidase and M2 ion channel inhibitors, is often compromised by the rapid emergence of drug-resistant strains.[2][3][4] This escalating challenge underscores the urgent need for new anti-influenza agents with novel mechanisms of action.
Benzenesulfonamide derivatives have emerged as a promising class of compounds with potential anti-influenza activity.[2][5][6][7] This document provides a comprehensive guide for the investigation of a specific candidate, N-(2-acetylphenyl)benzenesulfonamide , as a potential inhibitor of influenza virus replication. We will explore its proposed mechanism of action, protocols for its synthesis and evaluation, and a framework for interpreting the resulting data.
Proposed Mechanism of Action: Targeting Viral Entry via Hemagglutinin Inhibition
While direct antiviral activity for this compound has yet to be extensively reported, its structural features are analogous to other sulfonamide derivatives that have been identified as inhibitors of the influenza virus hemagglutinin (HA) protein.[2][5][6][7] HA is a critical glycoprotein on the surface of the influenza virus that mediates two essential early steps in the viral life cycle: binding to sialic acid receptors on the host cell surface and subsequent fusion of the viral and endosomal membranes to release the viral genome into the cytoplasm.[2][6]
The proposed mechanism of action for this compound is the inhibition of the low pH-induced conformational change in the HA protein that is necessary for membrane fusion.[2][6] By binding to and stabilizing the pre-fusion conformation of HA, the compound would effectively block the release of the viral genome, thereby halting the infection at an early stage.
Caption: Proposed mechanism of this compound as an HA inhibitor.
Synthesis Protocol
The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction. A general protocol, adapted from procedures for similar compounds, is provided below.[8]
Materials:
-
2-Aminoacetophenone
-
Benzenesulfonyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve 2-aminoacetophenone (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq), dissolved in a small amount of the same anhydrous solvent, to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
In Vitro Evaluation Protocols
A tiered approach is recommended for the in vitro evaluation of this compound, starting with cytotoxicity assays, followed by primary antiviral screening and mechanism-of-action studies.
Cytotoxicity Assay
Objective: To determine the concentration range of the compound that is non-toxic to the host cells used for antiviral assays.
Protocol: MTT Assay
-
Seed Madin-Darby Canine Kidney (MDCK) or A549 (human lung carcinoma) cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours (correlating with the duration of the antiviral assay).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Primary Antiviral Activity Assay
Objective: To assess the ability of the compound to inhibit influenza virus replication.
Protocol: Plaque Reduction Assay
-
Grow confluent monolayers of MDCK cells in 6-well plates.[10]
-
Prepare serial dilutions of influenza virus (e.g., A/PR/8/34 H1N1) and infect the cells for 1 hour to determine the plaque-forming units (PFU).
-
For the assay, infect confluent MDCK cell monolayers with approximately 100 PFU of influenza virus for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with an agarose medium containing TPCK-trypsin and varying non-toxic concentrations of this compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.
-
Count the number of plaques in each well. The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
| Assay | Parameter | Description |
| Cytotoxicity | CC₅₀ | Concentration that reduces cell viability by 50%. |
| Antiviral Efficacy | EC₅₀ | Concentration that inhibits viral replication (plaque formation) by 50%. |
| Therapeutic Potential | Selectivity Index (SI) | The ratio of CC₅₀ to EC₅₀. A higher SI indicates greater potential. |
Mechanism of Action: Time-of-Addition Assay
Objective: To determine at which stage of the viral life cycle the compound exerts its inhibitory effect.
Protocol:
-
Seed MDCK cells in a multi-well plate and allow them to reach confluency.
-
Infect the cells with influenza virus (at a multiplicity of infection, MOI, of 1-5).
-
Add a fixed, effective concentration of this compound at different time points relative to infection:
-
Pre-treatment: Add compound 2 hours before infection, then remove.
-
Co-treatment: Add compound during the 1-hour virus adsorption period.
-
Post-treatment: Add compound at various time points after infection (e.g., 0, 2, 4, 6 hours).
-
-
At 8-12 hours post-infection, harvest the cell supernatant or cell lysate.
-
Quantify the viral titer (by plaque assay or TCID₅₀) or viral protein/RNA levels (by Western blot or qRT-PCR).
-
Inhibition during the co-treatment phase would strongly suggest that the compound targets viral entry (attachment or fusion), consistent with the proposed HA inhibition mechanism.
Caption: A comprehensive workflow for evaluating a novel anti-influenza candidate.
In Vivo Evaluation Protocols
Promising candidates from in vitro studies should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety. The mouse model is a well-established and cost-effective option for initial in vivo testing.[1][11][12]
Animal Model Selection
-
Mouse Model: BALB/c or C57BL/6 mice are commonly used.[1][11] While many human influenza strains require adaptation to replicate efficiently in mice, some strains can be used directly.[1][12]
-
Ferret Model: Ferrets are considered the gold standard for influenza research as they mimic human disease progression and are susceptible to unadapted human influenza viruses.[12][13] However, they are more costly and require specialized facilities.
In Vivo Efficacy Study in Mice
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of influenza infection.
Protocol:
-
Acclimatization: Acclimate 6-8 week old female BALB/c mice for one week.
-
Groups: Randomly assign mice to experimental groups (n=10 per group):
-
Group 1: Mock-infected + Vehicle control
-
Group 2: Virus-infected + Vehicle control
-
Group 3: Virus-infected + this compound (Dose 1)
-
Group 4: Virus-infected + this compound (Dose 2)
-
Group 5: Virus-infected + Oseltamivir (Positive control)
-
-
Infection: Lightly anesthetize mice and intranasally infect them with a lethal or sub-lethal dose of a mouse-adapted influenza virus (e.g., 10x MLD₅₀ of A/PR/8/34).
-
Treatment: Begin treatment 4 hours post-infection. Administer the compound (e.g., orally or intraperitoneally) twice daily for 5-7 days.
-
Monitoring: Monitor the mice daily for 14 days for:
-
Survival Rate: Record the number of surviving mice each day.
-
Body Weight: Weigh each mouse daily as an indicator of morbidity.
-
Clinical Score: Score mice based on signs of illness (e.g., ruffled fur, hunched posture, reduced activity).
-
-
Viral Load and Lung Pathology (Satellite Groups): On days 3 and 5 post-infection, euthanize a subset of mice (n=3-5 per group) to:
-
Collect lung tissue to determine viral titers by plaque assay or TCID₅₀.
-
Perform histopathological analysis of lung tissue to assess inflammation and damage.
-
| Endpoint | Metric | Expected Outcome with Effective Treatment |
| Survival | Percent Survival | Increased survival rate compared to vehicle control. |
| Morbidity | Body Weight Change | Reduced weight loss compared to vehicle control. |
| Clinical Signs | Clinical Score | Lower clinical scores indicating reduced illness. |
| Viral Replication | Lung Viral Titer (PFU/g) | Significant reduction in viral load in the lungs. |
| Lung Damage | Histopathology Score | Attenuation of lung inflammation and tissue damage. |
Conclusion
This document outlines a systematic and robust framework for the synthesis and evaluation of this compound as a potential anti-influenza agent. By focusing on a plausible mechanism of HA inhibition, these protocols guide the researcher from initial chemical synthesis through comprehensive in vitro and in vivo testing. The data generated will be crucial for establishing a proof-of-concept and determining the therapeutic potential of this and similar benzenesulfonamide derivatives in the ongoing fight against influenza.
References
- Animal Models for Influenza Research: Strengths and Weaknesses. (n.d.). National Institutes of Health.
- Construction and Research Progress of Animal Models and Mouse Adapted Strains of Seasonal Influenza Virus. (n.d.). MDPI.
- Animal models for influenza virus transmission studies: A historical perspective. (n.d.). National Institutes of Health.
- Animal Models used in Drug Development for Influenza Infections. (n.d.). Noble Life Sciences.
- Comparative Pathology of Animal Models for Influenza A Virus Infection. (n.d.). MDPI.
- New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions. (n.d.). National Institutes of Health.
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI.
- High-Throughput cell-based immunofluorescence assays against influenza. (2023, November 2). National Institutes of Health.
- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011, June 7). National Institutes of Health.
- Screening and Evaluation of Anti-Influenza Virus Antivirals. (n.d.). Creative Diagnostics.
- Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein. (n.d.). PubMed Central.
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021, March). ResearchGate.
- A novel small molecule inhibitor of influenza A viruses that targets polymerase function and indirectly induces interferon. (n.d.). PubMed.
- In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. (n.d.). National Institutes of Health.
- Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin. (2011, December 15). National Institutes of Health.
- Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. (n.d.). The Royal Society of Chemistry.
- Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II. (n.d.). National Institutes of Health.
- Screening for anti-influenza virus compounds from traditional Mongolian medicine by GFP-based reporter virus. (2024, July 11). Frontiers.
- Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein. (2021, August 12). PubMed.
- This compound. (2009, August). ResearchGate.
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry.
- Influenza A: New Therapeutic Targets for a Deadly Disease. (n.d.). CSL.
- Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus. (2023, December 9). MDPI.
- Enhanced anti-influenza agents conjugated with anti-inflammatory activity. (n.d.). PubMed.
- Enhanced Anti-influenza Agents Conjugated with Anti-inflammatory Activity. (n.d.). Figshare.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza A: New Therapeutic Targets for a Deadly Disease | Archivos de Bronconeumología [archbronconeumol.org]
- 4. mdpi.com [mdpi.com]
- 5. Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. High-Throughput cell-based immunofluorescence assays against influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. noblelifesci.com [noblelifesci.com]
- 13. mdpi.com [mdpi.com]
Application Note & Protocol: A Framework for Evaluating the Antiviral Activity of N-(2-acetylphenyl)benzenesulfonamide
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of numerous antibacterial, anticancer, and even antiviral agents.[1][2] N-(2-acetylphenyl)benzenesulfonamide is a compound belonging to this versatile class.[3] While its specific biological activities are not extensively documented in public literature, its chemical structure merits investigation for novel therapeutic properties. This document provides a comprehensive, multi-phase protocol designed to systematically evaluate the potential antiviral activity of this compound, from initial safety profiling to confirmatory and mechanistic assays. The narrative emphasizes the scientific rationale behind each step, ensuring a robust and self-validating experimental approach.
Introduction: The Rationale for Antiviral Screening
Benzenesulfonamide derivatives have a rich history in drug discovery, with various analogues demonstrating significant biological effects, including antiviral properties against a range of viruses such as HIV and other pathogens.[1][4][5] The evaluation of novel sulfonamide-containing compounds like this compound is a logical step in the search for new therapeutic agents.
A critical principle in antiviral drug development is ensuring that a compound inhibits viral replication at concentrations that are not harmful to the host cells.[6] Therefore, a successful antiviral screening cascade must first establish a compound's safety profile before confirming its efficacy. This protocol outlines a hierarchical workflow to achieve this, maximizing efficiency and generating reliable, interpretable data.
Overall Experimental Workflow
The proposed evaluation is structured in a four-phase approach, progressing from broad screening to more specific and complex analyses. This ensures that resources are focused on compounds that show genuine promise.
Figure 1: A four-phase workflow for antiviral compound evaluation.
Phase 1: In Vitro Screening & Host Cell Safety Profile
The primary objective of this phase is to determine if this compound exhibits antiviral activity at non-toxic concentrations.
Protocol: Cytotoxicity Assessment (CC₅₀ Determination)
Expertise & Experience: Before assessing antiviral efficacy, it is essential to determine the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces host cell viability by 50%.[6][7] This step is crucial for differentiating true antiviral activity from non-specific cell killing. The MTT assay is a reliable, colorimetric method based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.
| Materials & Reagents |
| Cell Line |
| Test Compound |
| Media |
| Reagents |
| Labware |
Step-by-Step Methodology:
-
Cell Seeding: Seed a 96-well plate with the host cells at a density that will achieve ~80-90% confluency after 24 hours (e.g., 1 x 10⁴ cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7][8]
-
Compound Dilution: Prepare a series of two-fold serial dilutions of this compound in cell culture medium. The concentration range should be wide enough to span from no toxicity to complete cell death (e.g., 1000 µM down to ~0.5 µM).[7]
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the diluted compound to the respective wells. Include "Cell Control" wells with medium only (100% viability) and "Blank Control" wells with medium but no cells (background absorbance).[7]
-
Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.[7]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the % viability against the log of the compound concentration and use non-linear regression analysis to determine the CC₅₀ value.[9]
Protocol: Primary Antiviral Screening (EC₅₀ Determination)
Expertise & Experience: This initial screen aims to determine the 50% effective concentration (EC₅₀), the concentration at which the compound inhibits 50% of the viral cytopathic effect (CPE).[8][10] CPE refers to the morphological changes in host cells caused by viral infection. This assay is a cost-effective and efficient method for high-throughput screening.[11]
Step-by-Step Methodology:
-
Cell Seeding: Prepare 96-well plates with host cells as described in the cytotoxicity assay (Section 1.1, step 1).
-
Infection and Treatment: Remove the culture medium. Add 50 µL of virus diluted in assay medium (medium with reduced FBS, e.g., 2%) at a specific Multiplicity of Infection (MOI). The MOI should be optimized to cause 80-90% CPE in the virus control wells after 48-72 hours.
-
Simultaneously, add 50 µL of the serially diluted this compound (using the non-toxic concentration range determined from the CC₅₀ assay).
-
Controls: Include the following controls on every plate[10]:
-
Virus Control: Cells infected with the virus but not treated with the compound.
-
Cell Control: Uninfected, untreated cells.
-
Positive Control: A known antiviral drug for the specific virus.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until the virus control wells show 80-90% CPE (typically 48-72 hours).[8]
-
CPE Quantification: Assess cell viability using a suitable method, such as the MTT assay described above or by staining with a dye like neutral red.[10][12]
-
Analysis: Calculate the percentage of CPE inhibition for each concentration. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.
Calculation and Interpretation of the Selectivity Index (SI)
Trustworthiness: The Selectivity Index (SI) is a critical metric for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the compound's toxicity to its efficacy.[6]
Formula: SI = CC₅₀ / EC₅₀
| SI Value | Interpretation | Recommendation |
| < 10 | Poor selectivity; the compound is toxic at or near its effective concentration. | Generally not considered a promising candidate. |
| ≥ 10 | Promising selectivity; the compound is effective at concentrations that are not harmful to host cells.[6] | Candidate for further development and confirmatory assays. |
| > 100 | Excellent selectivity. | High-priority candidate. |
Phase 2: Confirmatory Assays and Potency Determination
If this compound demonstrates a promising SI (≥10), the following, more rigorous assays are performed to confirm its activity and determine its potency more accurately.
Protocol: Plaque Reduction Neutralization Test (PRNT)
Expertise & Experience: The plaque reduction assay is considered the "gold standard" for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.[13][14] The principle is that an effective antiviral agent will reduce the number of plaques (localized zones of cell death) formed in a cell monolayer.[13][15] A semi-solid overlay is used to restrict the spread of the virus, ensuring that each plaque originates from a single infectious particle.[15]
Figure 2: Workflow for the Plaque Reduction Neutralization Test (PRNT).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., 0.5% agarose or methylcellulose in culture medium) containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for several days, until plaques are visible in the virus control wells.
-
Visualization: Fix the cells (e.g., with 10% formalin) and stain the monolayer with a dye like crystal violet. The plaques will appear as clear zones against a stained background of viable cells.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of reduction against the compound concentration.[13]
Protocol: Viral Yield Reduction Assay
Expertise & Experience: This assay directly measures the effect of the compound on the production of new, infectious progeny virions.[11] It is a powerful technique for evaluating antiviral efficacy. Cells are infected in the presence of the compound, and after one replication cycle, the amount of virus released into the supernatant is quantified.
Step-by-Step Methodology:
-
Infection and Treatment: Seed cells in multi-well plates and infect with the virus at a defined MOI in the presence of serial dilutions of this compound.
-
Incubation: Incubate for a period corresponding to one full replication cycle of the virus (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatants, which contain the progeny virions.
-
Quantification of Viral Yield: Determine the viral titer in the collected supernatants using one of the following methods:
-
Plaque Assay: Perform a standard plaque assay on the collected supernatants to determine the PFU/mL.
-
TCID₅₀ Assay: Determine the 50% tissue culture infectious dose.
-
qRT-PCR: Quantify the number of viral genomes in the supernatant (see Phase 3.2).[11]
-
-
Analysis: Compare the viral yield from treated samples to the untreated virus control to determine the extent of inhibition.
Phase 3: Elucidating the Mechanism of Action
Understanding how a compound works is vital for its development. These assays provide initial insights into the stage of the viral life cycle that is inhibited by this compound.
Assay: Time-of-Addition Experiment
Expertise & Experience: This assay helps to pinpoint the specific phase of the viral replication cycle targeted by the compound.[12] The compound is added at different time points relative to viral infection: before infection (to test entry), during infection (to test replication), or after infection (to test late-stage events like assembly and egress). The viral yield is then measured at the end of the experiment.
Protocol: Viral Genome Quantification by qRT-PCR
Expertise & Experience: Quantitative real-time reverse transcription PCR (qRT-PCR) is a highly sensitive and specific method for detecting and quantifying viral nucleic acids (RNA or DNA).[11][16] A reduction in viral genetic material in treated cells is a direct indicator of inhibited replication.[11] Absolute quantification can be achieved by using a standard curve of known concentrations.[16]
Step-by-Step Methodology:
-
Experiment Setup: Treat infected cells with this compound as in the yield reduction assay.
-
Nucleic Acid Extraction: At a set time post-infection, harvest the cells and/or supernatant. Extract total RNA or DNA using a commercial kit.
-
Reverse Transcription (for RNA viruses): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using primers and probes specific to a conserved region of the viral genome.[17][18]
-
Data Acquisition: The PCR instrument measures the fluorescence signal at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence crosses a background threshold.[16]
-
Analysis: Compare the Ct values or the calculated viral copy numbers from treated samples to those from untreated controls. A significant increase in Ct value or decrease in copy number indicates inhibition of viral replication.
Phase 4: Conceptual Framework for In Vivo Evaluation
Authoritative Grounding: While in vitro tests are essential for initial screening, in vivo testing in animal models is the only way to fully evaluate a compound's efficacy, pharmacokinetics, and safety within a whole organism before considering human trials.[][20]
-
Model Selection: Choose an appropriate animal model that is susceptible to the target virus and mimics aspects of human disease.[][21][22] Common models include mice, hamsters, and non-human primates.[][22]
-
Pharmacokinetic (PK) and Toxicology Studies: Before efficacy testing, determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties and establish a maximum tolerated dose.
-
Efficacy Studies: Administer this compound to infected animals and monitor key outcomes such as:
-
Reduction in viral load in target organs (e.g., lungs, blood).[]
-
Alleviation of clinical symptoms.[]
-
Increased survival rates.[]
-
References
-
Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]
-
Viroxy. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(8), 2286. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). In Vivo Models. Retrieved from [Link]
-
protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]
-
Utah State University. (n.d.). In Vivo Antiviral Testing | IAR. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Animal Modeling Services for Antiviral Testing. Retrieved from [Link]
-
IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]
-
De Bleser, P., et al. (2024). Preclinical animal models to evaluate therapeutic antiviral antibodies. Antiviral Research, 225, 105843. Retrieved from [Link]
-
Desselberger, U. (2000). Antiviral Methods and Protocols. Journal of Clinical Pathology, 53(10), 804. Retrieved from [Link]
-
Lurain, N. S., et al. (1998). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 42(11), 2928–2934. Retrieved from [Link]
-
Bio-protocol. (n.d.). qRT-PCR viral quantification. Retrieved from [Link]
-
ResearchGate. (2022). How to calculate Cytotoxicity Concentration [CC50] in Vero cell as MTT assays. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
-
Hasan, M., et al. (2018). An improved RT-qPCR method for direct quantification of enveloped RNA viruses. Journal of Virological Methods, 258, 1-6. Retrieved from [Link]
-
Virology Research Services. (2017). Six useful viral qRT-PCR tips. Retrieved from [Link]
-
protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]
-
Zhang, N., et al. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 64(15), 11260–11277. Retrieved from [Link]
-
Frontiers Media. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell cytotoxicity assay to determine CC50 values. Retrieved from [Link]
-
Papin, J. F., et al. (2004). Real-Time Quantitative PCR Analysis of Viral Transcription. Methods in Molecular Biology, 292, 447-466. Retrieved from [Link]
-
Knaus, E. E., et al. (2005). Design, synthesis, and biological evaluation of N-acetyl-2-carboxybenzenesulfonamides: a novel class of cyclooxygenase-2 (COX-2) inhibitors. Bioorganic & Medicinal Chemistry, 13(8), 2873-2884. Retrieved from [Link]
-
CABI Digital Library. (2014). Establishment of In-House Quantitative Real-Time RT-PCR Assay for HIV-1 Viral Load Measurement. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Retrieved from [Link]
-
De Martino, G., et al. (1993). Synthesis, antiviral and antiproliferative activity of some N-benzenesulphonyl-2(2- or 3-pyridylethyl)-benzimidazoles. Il Farmaco, 48(10), 1449-1458. Retrieved from [Link]
-
ResearchGate. (2009). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Retrieved from [Link]
-
Bromidge, S. M., et al. (2001). Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134). Bioorganic & Medicinal Chemistry Letters, 11(1), 55-58. Retrieved from [Link]
-
MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]
Sources
- 1. Sulfonamides with Heterocyclic Periphery as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antiviral and antiproliferative activity of some N-benzenesulphonyl-2(2- or 3-pyridylethyl)-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 11. ibtbioservices.com [ibtbioservices.com]
- 12. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioagilytix.com [bioagilytix.com]
- 16. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Models - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. Animal Modeling Services for Antiviral Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. Preclinical animal models to evaluate therapeutic antiviral antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Evaluation of N-(2-acetylphenyl)benzenesulfonamide
Authored by: A Senior Application Scientist
Disclaimer: This document provides a detailed, illustrative guide for the in-vivo investigation of N-(2-acetylphenyl)benzenesulfonamide. The protocols described herein are based on established methodologies for the evaluation of benzenesulfonamide derivatives and should be adapted and optimized by researchers based on their specific experimental goals and institutional guidelines. All animal studies must be conducted in compliance with local and international regulations and with the approval of an Institutional Animal Care and Use Committee (IACUC).
Introduction: The Therapeutic Potential of Benzenesulfonamides
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse pharmacological activities.[1] This structural motif is integral to drugs with antibacterial, carbonic anhydrase inhibitory, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] this compound is a member of this versatile class of compounds. While specific in-vivo data for this particular molecule is not extensively documented in publicly available literature, its structural features—a benzenesulfonamide core and an acetylphenyl group—suggest a strong potential for biological activity. The presence of the acetyl group, for instance, can be a key site for metabolic transformations or a handle for further chemical modifications to enhance potency and selectivity.[2]
These application notes provide a comprehensive framework for the preclinical in-vivo evaluation of this compound, with a focus on its potential anti-inflammatory and anticancer activities, which are common attributes of this compound class.[4][5] The protocols are designed to be self-validating, incorporating essential controls and clear endpoints to ensure the generation of robust and reproducible data.[6][7]
Part 1: Preclinical In-Vivo Experimental Workflow
A systematic approach is crucial for the successful in-vivo evaluation of a novel chemical entity.[7][8] The following workflow provides a logical progression from initial safety and tolerability assessments to efficacy studies in relevant animal models.
Caption: A streamlined workflow for the in-vivo evaluation of this compound.
Part 2: Foundational In-Vivo Studies
Compound Formulation and Administration
The successful delivery of the test compound is paramount for obtaining reliable in-vivo data. Benzenesulfonamide derivatives often exhibit poor water solubility, necessitating the use of appropriate vehicle formulations.[9]
Protocol 1: Vehicle Formulation
-
Solubility Testing: Initially, assess the solubility of this compound in various biocompatible solvents such as DMSO, ethanol, and polyethylene glycol (PEG).
-
Vehicle Selection: A common vehicle for poorly soluble compounds is a mixture of DMSO, Cremophor EL, and saline.[10] A typical ratio is 5-10% DMSO, 5-10% Cremophor EL, and the remainder saline.
-
Preparation:
-
Dissolve the required amount of this compound in DMSO.
-
Add Cremophor EL and vortex thoroughly to ensure a homogenous mixture.
-
Slowly add saline to the desired final volume while continuously vortexing to prevent precipitation.
-
-
Route of Administration: The choice of administration route (e.g., oral, intraperitoneal) will depend on the intended clinical application and the compound's pharmacokinetic properties. Intraperitoneal (i.p.) injection is often used in initial screening studies for its rapid absorption.
Acute Toxicity Assessment
An acute toxicity study is essential to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. The OECD Guideline 423 for the Acute Toxic Class Method is a widely accepted standard.[4]
Protocol 2: Acute Toxicity Study (OECD 423)
-
Animal Model: Use healthy, young adult female Wistar rats or Swiss albino mice (8-12 weeks old).
-
Dosing:
-
Administer a starting dose of 300 mg/kg of this compound to a group of three animals.
-
Observe the animals for 14 days for signs of toxicity, including changes in behavior, weight loss, and mortality.
-
Based on the outcome, subsequent groups of three animals are dosed at higher (e.g., 2000 mg/kg) or lower dose levels as prescribed by the OECD 423 guideline.
-
-
Endpoint: The study endpoint is the determination of the dose at which no adverse effects are observed (NOAEL) and the identification of any dose-limiting toxicities.
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for designing effective dosing regimens in subsequent efficacy studies.
Protocol 3: Single-Dose Pharmacokinetic Study
-
Animal Model: Use cannulated male Sprague-Dawley rats to facilitate serial blood sampling.
-
Dosing: Administer a single dose of this compound (e.g., 10 mg/kg, i.p. or p.o.) to a group of animals (n=3-5 per group).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Sample Analysis: Analyze plasma samples for the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
| Parameter | Description | Importance |
| Cmax | The maximum plasma concentration of the drug. | Indicates the extent of drug absorption. |
| Tmax | The time at which Cmax is reached. | Provides information on the rate of absorption. |
| AUC | The total drug exposure over time. | A measure of the overall bioavailability of the drug. |
| t½ | The time required for the plasma concentration to decrease by half. | Determines the dosing interval. |
Part 3: Efficacy Evaluation in Animal Models
Based on the known activities of benzenesulfonamide derivatives, the following sections outline protocols for evaluating the anti-inflammatory and anticancer potential of this compound.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a well-established and reproducible model for screening acute anti-inflammatory agents.[4]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use male Wistar rats weighing 180-200g.
-
Experimental Groups (n=6 per group):
-
Group 1 (Control): Vehicle only.
-
Group 2 (Positive Control): Indomethacin (10 mg/kg, i.p.).
-
Group 3-5 (Test Groups): this compound at three different dose levels (e.g., 25, 50, 100 mg/kg, i.p.).
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound 30 minutes prior to carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Anticancer Activity: Xenograft Tumor Model
Human tumor xenograft models in immunodeficient mice are a standard for evaluating the in-vivo efficacy of potential anticancer drugs.[11]
Protocol 5: Human Tumor Xenograft in Nude Mice
-
Cell Line and Animal Model:
-
Select a human cancer cell line relevant to the potential target of this compound (e.g., a breast cancer cell line like MCF-7 or a colon cancer cell line like HCT-116).
-
Use female athymic nude mice (4-6 weeks old).
-
-
Tumor Implantation:
-
Inject 5 x 10^6 cancer cells subcutaneously into the right flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
-
Experimental Groups (n=8-10 per group):
-
Group 1 (Control): Vehicle only.
-
Group 2 (Positive Control): A standard-of-care chemotherapeutic agent for the selected cancer type (e.g., doxorubicin or cisplatin).
-
Group 3-4 (Test Groups): this compound at two different dose levels.
-
-
Treatment and Monitoring:
-
Administer the treatments according to a predetermined schedule (e.g., daily or every other day for 2-3 weeks).
-
Measure tumor volume and body weight twice weekly.
-
-
Endpoint:
-
The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
-
Part 4: Potential Mechanism of Action and Signaling Pathways
Benzenesulfonamide derivatives are known to exert their effects through various mechanisms, including the inhibition of enzymes like carbonic anhydrases and cyclooxygenases (COXs), which are implicated in cancer and inflammation, respectively.[2][4]
Caption: Plausible signaling pathways targeted by this compound.
References
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available at: [Link]
-
Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. Available at: [Link]
-
Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. PubMed. Available at: [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available at: [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. Available at: [Link]
-
Promising Protocol for In Vivo Experiments with Betulin. MDPI. Available at: [Link]
-
Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. Available at: [Link]
-
Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
In-vivo Animal Models. Aragen Life Sciences. Available at: [Link]
-
A benzenesulfonamide derivative as a novel PET radioligand for CXCR4. PubMed. Available at: [Link]
-
(PDF) this compound. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Institutes of Health. Available at: [Link]
-
Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Available at: [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. Available at: [Link]
-
Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. MDPI. Available at: [Link]
-
A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. Available at: [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI. Available at: [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. National Institutes of Health. Available at: [Link]
Sources
- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. ijpbs.com [ijpbs.com]
Application Note & Protocols: High-Throughput Screening of N-(2-acetylphenyl)benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The N-(2-acetylphenyl)benzenesulfonamide scaffold represents a versatile starting point for the discovery of novel therapeutic agents. Derivatives of this core structure have demonstrated a range of biological activities, including anticholinesterase and antioxidant effects, highlighting their potential in addressing complex diseases such as Alzheimer's.[1][2] This document provides a comprehensive guide for the high-throughput screening (HTS) of a focused library of this compound derivatives. We present detailed protocols for primary assays targeting enzyme inhibition and protein-protein interactions, alongside a robust framework for hit validation and triaging. The methodologies described herein are designed to be adaptable and provide a self-validating workflow to ensure the identification of high-quality, tractable hit compounds for progression into lead optimization.
Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of clinically approved drugs, traditionally known for their antibacterial properties.[1] However, the structural and electronic characteristics of this group lend themselves to a much broader range of biological targets. The tetrahedral geometry of the sulfonamide group allows its oxygen atoms to act as effective hydrogen bond acceptors, facilitating strong and specific interactions within protein binding pockets.[1]
The core scaffold, this compound, possesses key features for chemical elaboration. The acetyl group, in particular, can serve as a handle for synthesizing a diverse library of derivatives, such as chalcones, with potentially enhanced biological activities.[1] Recent studies have highlighted the potential of derivatives of this scaffold as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critically involved in the pathophysiology of Alzheimer's disease.[1][2] This provides a compelling, target-based rationale for a focused screening campaign.
This guide will outline two potential HTS campaigns for a library of this compound derivatives:
-
Campaign A: Identification of Novel Cholinesterase Inhibitors.
-
Campaign B: A Broader Approach Targeting Protein-Protein Interactions (PPIs).
Library Design and Generation
A successful HTS campaign begins with a high-quality, diverse chemical library. For the this compound core, a focused library can be generated through parallel synthesis, modifying specific substitution points on the scaffold.
Table 1: Proposed Library Generation Strategy
| Scaffold Position | R-Group Diversity | Synthetic Strategy |
| Benzenesulfonyl Ring | Electron-donating groups (e.g., -CH₃, -OCH₃)Electron-withdrawing groups (e.g., -Cl, -NO₂) | Reaction of 2-aminoacetophenone with various substituted benzenesulfonyl chlorides.[3] |
| Acetylphenyl Ring | Modifications via Suzuki-Miyaura cross-coupling to introduce styryl and other aryl groups.[1] | Suzuki-Miyaura cross-coupling of a brominated this compound intermediate with various boronic acids.[1] |
| Acetyl Group | Conversion to chalcones, oximes, or other functional groups. | Claisen-Schmidt condensation of the acetyl group with various aldehydes. |
All synthesized compounds must be purified to >95% purity as determined by HPLC and their identity confirmed by LC-MS and NMR. Compounds should be stored in DMSO at a concentration of 10 mM in 384-well plates.
HTS Campaign A: Cholinesterase Inhibition
This campaign aims to identify derivatives that inhibit the enzymatic activity of AChE and BChE. A fluorometric assay is proposed for the primary screen due to its high sensitivity and compatibility with HTS automation.[4]
Primary Assay: Fluorometric Enzyme Inhibition Assay
Principle: This assay utilizes a non-fluorescent substrate that is hydrolyzed by cholinesterase to produce a fluorescent product. A decrease in the rate of fluorescence generation in the presence of a test compound indicates enzyme inhibition.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Enzyme Stock: Human recombinant AChE or BChE at 1 mg/mL.
-
Substrate Stock: Acetylthiocholine or butyrylthiocholine at 10 mM in water.
-
Detection Reagent: ThioGlo™ 1 at 1 mM in DMSO.
-
-
Assay Procedure (384-well format):
-
Dispense 20 µL of assay buffer into all wells.
-
Add 100 nL of test compound (10 mM stock) or DMSO (control) to appropriate wells using an automated liquid handler. This results in a final compound concentration of 10 µM.
-
Add 5 µL of diluted enzyme solution (final concentration 0.5 U/mL).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of substrate solution (final concentration 200 µM).
-
Immediately add 5 µL of ThioGlo™ 1 solution (final concentration 10 µM).
-
Read the fluorescence intensity (Excitation: 380 nm, Emission: 510 nm) every minute for 20 minutes using a kinetic plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Ratecompound - Ratebackground) / (RateDMSO - Ratebackground))
-
-
A "hit" is defined as a compound exhibiting ≥50% inhibition.
-
Hit Confirmation and Triage
The initial hits from the primary screen will undergo a rigorous validation process to eliminate false positives.[5][6]
Workflow for Hit Validation:
Caption: Hit validation cascade for cholinesterase inhibitors.
Protocols for Validation Assays:
-
Dose-Response Analysis: Confirmed hits are tested in an 8-point, 3-fold serial dilution to determine their IC₅₀ value.
-
Orthogonal Assay (Ellman's Reagent): An absorbance-based assay using DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) is employed to confirm inhibition using a different detection modality, thus identifying compounds that interfere with fluorescence.[5]
-
Counterscreens for Assay Interference: Compounds are tested for their ability to inhibit a structurally unrelated enzyme (e.g., lactate dehydrogenase) to assess specificity. Additionally, compounds are tested for autofluorescence at the assay wavelengths.[6]
-
Biophysical Validation (Differential Scanning Fluorimetry - DSF): DSF measures the thermal stability of the target protein upon ligand binding. An increase in the melting temperature (Tₘ) of the cholinesterase in the presence of the compound provides direct evidence of binding.[5][7]
HTS Campaign B: Protein-Protein Interaction (PPI) Inhibition
Given the prevalence of the benzenesulfonamide scaffold in modulating protein-protein interactions, a parallel or subsequent screen to identify PPI inhibitors is a valuable strategy.[8][9][10] This campaign will be more phenotypic in nature, utilizing a cell-based reporter assay. A hypothetical target pathway, such as the p53-MDM2 interaction, which is crucial in cancer, can be employed.
Primary Assay: Cell-Based Reporter Assay
Principle: This assay uses a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a transcription factor whose activity is regulated by a specific PPI (e.g., p53). Disruption of the inhibitory p53-MDM2 interaction by a compound will lead to p53 activation and a subsequent increase in luciferase expression.
Experimental Protocol:
-
Cell Culture:
-
Maintain a stable cell line (e.g., HEK293) containing a p53-responsive luciferase reporter construct.
-
-
Assay Procedure (384-well, white, clear-bottom plates):
-
Seed 5,000 cells per well and incubate for 24 hours.
-
Add 100 nL of test compound (10 mM stock) or DMSO (control) to the wells.
-
Incubate for an additional 18-24 hours.
-
Remove the culture medium and add a commercial luciferase assay reagent (e.g., Bright-Glo™).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the DMSO controls.
-
A "hit" is defined as a compound that increases the luminescence signal by at least 3 standard deviations above the mean of the DMSO controls.
-
Hit Confirmation and Triage
A distinct validation cascade is required for a cell-based phenotypic screen.
Workflow for PPI Hit Validation:
Caption: Hit validation cascade for PPI inhibitors.
Protocols for Validation Assays:
-
Cytotoxicity Assay: Hits are counterscreened using a cell viability assay (e.g., CellTiter-Glo®) to eliminate compounds that induce reporter activity through non-specific toxicity.[6]
-
Orthogonal Cellular Assay: The upregulation of downstream targets of p53, such as p21, is assessed by Western blotting or high-content imaging to confirm on-target activity in a cellular context.
-
Biochemical Confirmation (Fluorescence Polarization - FP): An in vitro FP assay can directly measure the disruption of the p53-MDM2 interaction.[10] A fluorescently labeled p53 peptide is incubated with recombinant MDM2 protein. The addition of an active compound will disrupt the interaction, leading to a decrease in the polarization signal.
Data Management and Interpretation
All HTS data should be managed using a robust informatics platform. It is crucial to identify and flag Pan-Assay Interference Compounds (PAINS) and other promiscuous inhibitors early in the process.[5][11] Clustering of active compounds based on chemical structure can help establish early structure-activity relationships (SAR) and prioritize chemical series for further investigation.[5]
Conclusion
The this compound scaffold provides a promising starting point for the discovery of novel modulators of clinically relevant targets. The HTS campaigns and validation cascades detailed in this application note offer a rigorous and efficient pathway for identifying and prioritizing high-quality hit compounds. By employing a multi-faceted approach that combines robust primary assays with orthogonal and biophysical validation methods, researchers can minimize the attrition rate in later stages of drug discovery and accelerate the development of new therapeutic agents.
References
- High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. PubMed.
- Inhibitors of Difficult Protein–Protein Interactions Identified by High-Throughput Screening of Multiprotein Complexes. ACS Chemical Biology.
- A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- High-throughput assays for promiscuous inhibitors. PubMed.
- CHAPTER 3: High Throughput Screening Methods for PPI Inhibitor Discovery. Royal Society of Chemistry.
- Protein-protein Interaction Inhibitor Library. Selleck Chemicals.
- High-Throughput Screening in the Discovery of Small-Molecule Inhibitors of Protein-Protein Interactions. Springer.
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed.
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- High-Throughput Inhibitor Assays and Screening.
- A review of high-throughput screening approaches for drug discovery. Journal of Biomolecular Screening.
- High-Throughput Screening Assays. Assay Genie.
- Challenges and advancements in high-throughput screening strategies for cancer therapeutics. AccScience Publishing.
- High-throughput screening of enzyme inhibition using an inhibitor gradient gener
- Validating High-Throughput Screening Hits: A Comparative Guide to Microscopy and Biochemical Assays. BenchChem.
- Origin and evolution of high throughput screening. British Journal of Pharmacology.
- Four Well-Established Strategies Used in Hit Identific
- Applications of Biophysics in High-Throughput Screening Hit Valid
- A brief review of high throughput screening in drug discovery process.
- Origin and evolution of high throughput screening. PubMed.
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
- Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migr
- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
- This compound.
- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science.
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E.
- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports.
- Synthesis of N-acetyl-4-methyl-benzenesulfonamide
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Biophysics in High-Throughput Screening Hit Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(2-acetylphenyl)benzenesulfonamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of N-(2-acetylphenyl)benzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and understand the critical parameters governing this reaction. Our goal is to blend established chemical principles with practical, field-proven insights to ensure you can achieve high-yield, high-purity synthesis reliably.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis of this compound through the reaction of 2-aminoacetophenone and benzenesulfonyl chloride.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yields are a common frustration in sulfonamide synthesis, often stemming from a few critical factors.[1][2]
Primary Causes & Solutions:
-
Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly reactive and extremely sensitive to moisture.[1][3] Any water present in your glassware, solvents, or reagents will rapidly hydrolyze the sulfonyl chloride to the unreactive benzenesulfonic acid, which is a primary cause of yield loss.
-
Solution: Ensure all glassware is rigorously oven-dried or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Running the reaction under an inert atmosphere is strongly recommended.[1][2]
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for facilitating the reaction while minimizing side reactions. The base neutralizes the HCl byproduct, and the solvent must effectively dissolve the reactants.[1]
-
Solution: Pyridine is an excellent choice as it serves as both a non-nucleophilic base and a solvent, driving the reaction to completion.[4] Alternatively, a combination of an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a non-nucleophilic organic base such as triethylamine (TEA) is effective. Avoid aqueous bases like NaOH in the main reaction vessel, as this significantly increases the risk of sulfonyl chloride hydrolysis under typical lab conditions.[1]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: While a 1:1 molar ratio is theoretically required, using a slight excess of the amine (2-aminoacetophenone, ~1.1 equivalents) can help ensure the complete consumption of the more valuable or moisture-sensitive benzenesulfonyl chloride.[1] Conversely, some protocols use a slight excess of the sulfonyl chloride to drive the reaction.[4] We recommend starting with a 1:1.05 ratio of amine to sulfonyl chloride and optimizing from there.
-
-
Inappropriate Reaction Temperature: The reaction kinetics are temperature-dependent.
Q2: I'm observing a significant amount of unreacted 2-aminoacetophenone in my final product. Why is this happening?
This indicates incomplete sulfonylation. The most likely culprit is the deactivation or insufficient quantity of your benzenesulfonyl chloride.
-
Solution: First, verify the quality of your benzenesulfonyl chloride. Old or improperly stored reagent may have partially hydrolyzed.[1] It is best to use a fresh or recently purchased bottle. Second, ensure you are adding a sufficient molar equivalent. If the issue persists, consider adding the benzenesulfonyl chloride portion-wise to the reaction mixture to maintain its concentration.
Q3: My product is difficult to purify and appears as an oil or sticky solid. What are the likely impurities and how can I remove them?
The primary impurities are typically benzenesulfonic acid (from hydrolysis) and residual starting materials or base.
-
Solution - Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench the mixture by pouring it into ice-cold water or a dilute acid solution (e.g., 1M HCl).[4] This will precipitate your product while dissolving the HCl salts of pyridine or triethylamine. Benzenesulfonic acid will also partition into the aqueous layer.
-
Filtration & Washing: Filter the resulting precipitate and wash thoroughly with cold water to remove any water-soluble impurities.
-
Recrystallization: Recrystallization is the most effective method for purifying solid sulfonamides.[1]
-
Solvent Selection: Common solvents include ethanol, isopropanol, or mixtures of ethanol/water or ethyl acetate/hexane.[1] Perform small-scale solubility tests to find a solvent system where your product is soluble when hot but sparingly soluble at room temperature, while impurities remain in solution.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction?
This synthesis proceeds via a nucleophilic acyl substitution mechanism, often referred to as a Schotten-Baumann type reaction.[6] The nitrogen atom of the amine (2-aminoacetophenone) acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The base present in the reaction neutralizes the HCl generated.
Reaction Mechanism Diagram
Caption: Mechanism of Sulfonamide Formation.
Q2: How do I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the best method.
-
Procedure: Spot the starting amine, the sulfonyl chloride (if visible on TLC), and the co-spot (amine + reaction mixture) on a silica plate.
-
Eluent: A good starting mobile phase is a 3:1 or 4:1 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.
-
Analysis: The reaction is complete when the spot corresponding to the 2-aminoacetophenone has been completely consumed and a new, typically less polar, product spot has appeared.
Q3: What are the key safety considerations for this reaction?
-
Benzenesulfonyl Chloride: It is corrosive and a lachrymator (causes tearing). Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] It reacts with water, so avoid exposure to moisture.
-
Pyridine: It is flammable, has a strong, unpleasant odor, and is toxic. Always handle it within a fume hood.
-
Dichloromethane (DCM): It is a volatile solvent and a suspected carcinogen. Use with adequate ventilation in a fume hood.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound.
Materials:
-
2-Aminoacetophenone
-
Benzenesulfonyl Chloride
-
Anhydrous Pyridine (or Anhydrous DCM and Triethylamine)
-
Deionized Water
-
1M Hydrochloric Acid
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-aminoacetophenone (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of amine).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add benzenesulfonyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC. If the reaction is slow, it can be gently heated to 40°C.[4]
-
Quenching & Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and water (approx. 10x the volume of pyridine used).
-
Isolation: A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation. Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper). This removes pyridine hydrochloride. A final wash with a small amount of cold ethanol can aid in drying.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound as a solid.[1]
-
Drying: Dry the purified product in a vacuum oven.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Data Summary: Reaction Parameter Optimization
The following table presents representative data on how different conditions can affect the reaction outcome. Yields are illustrative and may vary.
| Entry | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Pyridine (solvent) | Pyridine | 25 | 3 | ~85-90 | Standard, reliable method.[4] |
| 2 | Triethylamine (1.5) | DCM | 25 | 5 | ~80-85 | Good alternative to pyridine.[1] |
| 3 | Triethylamine (1.5) | DCM | 40 | 2 | ~88 | Heating can increase the reaction rate. |
| 4 | K₂CO₃ (2.0) | THF/H₂O | 25 | 24 | ~60-70 | Biphasic conditions; risk of hydrolysis.[7] |
| 5 | None | DCM | 25 | 24 | <10 | Base is essential to neutralize HCl. |
Troubleshooting Decision Tree
Caption: A logic tree for troubleshooting low yields.
References
- Common Issues in Sulfonamide Synthesis and Solutions. BenchChem.
- Troubleshooting Common Issues in Sulfonamide Bond Form
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
-
Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. The Royal Society of Chemistry. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]
-
Benzenesulfonyl chloride. Wikipedia. [Link]
-
Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. National Institutes of Health (NIH). [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. par.nsf.gov [par.nsf.gov]
Technical Support Center: Troubleshooting N-(2-acetylphenyl)benzenesulfonamide Solubility in Assays
Welcome to the technical support center for N-(2-acetylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in experimental assays. As a molecule with limited aqueous solubility, this compound requires careful handling to ensure accurate and reproducible results. This resource provides in-depth, experience-driven answers to common questions, detailed protocols, and the scientific reasoning behind our recommendations.
Predicted Physicochemical Properties
To effectively troubleshoot, we first need to understand the likely properties of this compound based on its structure.
| Property | Predicted Value/Characteristic | Implication for Assay Development |
| Molecular Weight | 275.3 g/mol [1] | Standard for small molecules. |
| Structure | Contains two aromatic rings and a sulfonamide linker.[2] | High hydrophobicity, leading to poor aqueous solubility. |
| XLogP3 | ~2.9 (for a similar chloro-derivative)[3] | Indicates a high tendency to partition into lipids rather than water, predicting low aqueous solubility. |
| pKa | ~10[4][5] | The sulfonamide proton is weakly acidic.[5][6] At physiological pH (~7.4), the compound will be predominantly in its neutral, less soluble form. Solubility can be increased at higher pH.[7][8][9] |
| Common Solvents | Soluble in organic solvents like DMSO and ethanol.[1] | DMSO is the recommended solvent for stock solutions. |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound, dissolved in DMSO, precipitated immediately when I added it to my aqueous assay buffer. What happened and how can I fix it?
This is the most common issue encountered with hydrophobic compounds and is known as "compound crashing out." It occurs because the compound is highly soluble in 100% DMSO but becomes insoluble when the DMSO is diluted into an aqueous environment where water is the primary solvent.[10][11]
Immediate Corrective Actions:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to below its aqueous solubility limit.
-
Increase DMSO Carryover: Determine if your assay can tolerate a higher percentage of DMSO. Many enzymatic and cell-based assays can tolerate up to 1-2% DMSO, and some robust systems can handle up to 5-10%.[11] A higher final DMSO concentration can help keep the compound in solution. Always run a DMSO tolerance control to check for solvent effects on your assay's performance.[11]
-
Modify the Dilution Protocol: The way you mix the components can significantly impact solubility. Instead of adding the compound-DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first or add the buffer to the compound stock in the well while vortexing or mixing.
Workflow for Optimizing Compound Delivery:
Caption: Troubleshooting workflow for compound precipitation.
Q2: I'm seeing variable results and poor reproducibility in my assay. Could this be a solubility issue even if I don't see visible precipitation?
Absolutely. Low solubility can cause inconsistent data long before visible precipitation is apparent.[12][13] The compound may be forming microscopic aggregates or precipitating on the surfaces of your assay plates, leading to an effective concentration that is much lower and more variable than intended.[12]
Understanding Kinetic vs. Thermodynamic Solubility:
What you are likely observing is an issue of kinetic versus thermodynamic solubility.
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when added from a DMSO stock into an aqueous buffer. It often overestimates the true solubility because it can form a temporary, supersaturated state.[14][15][16]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing excess solid compound to dissolve in a buffer over a long period (e.g., 24-48 hours).[14][17][18]
If your assay concentration is above the thermodynamic solubility limit, your compound is in a metastable state and can precipitate over the course of your experiment, leading to high variability.[17]
Protocol: Simplified Kinetic Solubility Assessment by Nephelometry
This protocol helps you estimate the maximum soluble concentration of your compound under your specific assay conditions.
-
Prepare Compound Plate: Create a serial dilution of this compound in 100% DMSO, starting from 10 mM down to low µM concentrations.
-
Prepare Assay Buffer Plate: Add your final assay buffer to a clear-bottom 96-well or 384-well plate.
-
Mix: Transfer a small, fixed volume (e.g., 1-2 µL) from the compound plate to the buffer plate to achieve the desired final concentrations and final DMSO percentage.
-
Incubate: Shake the plate for 1-2 hours at room temperature.[14]
-
Measure: Read the plate on a nephelometer or a plate reader capable of measuring light scattering at a wavelength away from the compound's absorbance (e.g., 650-750 nm).
-
Analyze: The concentration at which you see a sharp increase in light scattering corresponds to the kinetic solubility limit. Aim to work at concentrations below this limit.
Q3: My assay is sensitive to DMSO, and I cannot lower my compound's concentration. What are some alternative formulation strategies?
When DMSO is limited and concentration must be maintained, advanced formulation techniques are necessary.
1. pH Adjustment:
Based on its predicted pKa of ~10, this compound is a weak acid.[4][5] Increasing the pH of your assay buffer will shift the equilibrium towards the deprotonated (ionized) form of the sulfonamide, which is more water-soluble.[7][8][9][19]
-
Action: Test your assay's performance and the compound's solubility in a series of buffers with increasing pH (e.g., pH 7.5, 8.0, 8.5).
-
Caution: Ensure your target protein or cell system is stable and active at the tested pH.[7]
Caption: Ionization of a sulfonamide at different pH values.
2. Use of Excipients: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[20][21] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is water-soluble.[22][23][24]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used.
-
Action: Prepare your compound stock solution in a solution of 1-5% (w/v) HP-β-CD in your assay buffer. This can significantly enhance aqueous solubility.[20]
-
Caution: Run a control with just the cyclodextrin solution to ensure it does not interfere with your assay.
Protocol: Preparing a Stock Solution with Cyclodextrin
-
Weigh out the required amount of HP-β-CD and dissolve it in your aqueous assay buffer to make a 5% (w/v) solution. Gentle heating and stirring may be required.
-
Weigh the solid this compound and add it to the cyclodextrin solution.
-
Sonicate or vortex the mixture for 30-60 minutes to facilitate the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved material. The resulting clear solution is your working stock.
Q4: How should I properly prepare and store my DMSO stock solutions to minimize solubility problems over time?
Proper compound management is crucial for maintaining the integrity and solubility of your stock solutions.[25][26]
-
Use High-Quality DMSO: Use anhydrous, high-purity DMSO (≤0.1% water). Water absorption from the atmosphere can cause compounds to precipitate in the stock vial over time.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed containers to prevent water absorption and degradation.[27]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your main stock into smaller, single-use volumes for daily experiments. Repeated freezing and thawing can cause compound precipitation, especially in concentrated stocks.[28][29]
-
Pre-Use Check: Before use, bring the stock solution to room temperature and visually inspect for any precipitate. If present, gently warm the solution (to 30-37°C) and vortex thoroughly to re-dissolve the compound before making dilutions.[11]
References
-
Al-kassas, R., Al-Gohary, O., & Al-Faadhel, M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
B, V. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Schachter, D. M. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Al-kassas, R., Al-Gohary, O., & Al-Faadhel, M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Global Pharmaceutical Sciences Review - GPSR. (n.d.). [Link]
-
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. (2024). Ibis Scientific, LLC. [Link]
-
Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. [Link]
-
N-(2-Acetylphenyl) benzene sulfonamide. (n.d.). ExportersIndia.com. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Comparison of kinetic solubility with equilibrium solubility (μM) of.... (n.d.). ResearchGate. [Link]
-
N-(2-acetylphenyl)-4-chlorobenzenesulfonamide. (n.d.). PubChem. [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. [Link]
-
Compound Management and Integrity. (n.d.). Beckman Coulter Life Sciences. [Link]
-
Kavanagh, O. R., et al. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. (2024). GMP Plastics. [Link]
-
Relative pKa values of the primary sulfonamide group across the series.... (n.d.). ResearchGate. [Link]
-
MacFarlane, C. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE. [Link]
-
Mabotha, T. E., et al. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
-
Kudirka, R., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
-
Showing metabocard for Benzenesulfonamide (HMDB0248984). (n.d.). Human Metabolome Database. [Link]
-
pH and solubility. (n.d.). Khan Academy. [Link]
-
Does anyone know how pH affects solubility??. (2021). Reddit. [Link]
-
Manallack, D. T. (2008). The Significance of Acid/Base Properties in Drug Discovery. PMC. [Link]
-
Saravanan, R. R., et al. (2009). (PDF) this compound. ResearchGate. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
Biologically active sulfonamide derivatives and attempt to enhance water solubility of compounds 1. (n.d.). ResearchGate. [Link]
-
The pK a values of the sulfonamides investigated. (n.d.). ResearchGate. [Link]
-
Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. [Link]
-
pH increase with addition of DMSO?. (2023). Reddit. [Link]
-
Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. (2014). ResearchGate. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2024). ResearchGate. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
Sources
- 1. N-(2-Acetylphenyl) benzene sulfonamide Supplier in Mumbai, N-(2-Acetylphenyl) benzene sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]
- 2. researchgate.net [researchgate.net]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide CAS#: 98-10-2 [m.chemicalbook.com]
- 5. Human Metabolome Database: Showing metabocard for Benzenesulfonamide (HMDB0248984) [hmdb.ca]
- 6. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 7. ibisscientific.com [ibisscientific.com]
- 8. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 9. reddit.com [reddit.com]
- 10. core.ac.uk [core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. enamine.net [enamine.net]
- 15. ovid.com [ovid.com]
- 16. researchgate.net [researchgate.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Khan Academy [khanacademy.org]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. touroscholar.touro.edu [touroscholar.touro.edu]
- 24. gpsrjournal.com [gpsrjournal.com]
- 25. beckman.it [beckman.it]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. gmpplastic.com [gmpplastic.com]
- 28. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of Benzenesulfonamide Derivatives
Welcome to the technical support center dedicated to advancing your research on benzenesulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of metabolic stability, a critical parameter in determining the pharmacokinetic profile and overall success of a drug candidate.[1] Here, we move beyond simple protocols to explain the 'why' behind experimental choices, offering practical solutions to common challenges encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the metabolic stability of benzenesulfonamide derivatives, providing concise answers grounded in established scientific principles.
Q1: What are the primary metabolic pathways for benzenesulfonamide derivatives?
Benzenesulfonamide derivatives are primarily metabolized in the liver through a combination of Phase I and Phase II reactions.[2][3] The most common pathways include:
-
Oxidation: This is a Phase I reaction often mediated by Cytochrome P450 (CYP) enzymes.[4][5][6] Hydroxylation of the aromatic ring or alkyl substituents is a frequent oxidative transformation.
-
Acetylation: A Phase II reaction, particularly at the N4-position of the sulfonamide group, is a significant metabolic route.[7] The rate of acetylation can vary among individuals due to genetic polymorphisms in the N-acetyltransferase (NAT) enzyme.[7]
-
Glucuronidation: This Phase II conjugation reaction increases the water solubility of the compound, facilitating its excretion.[2]
Q2: Why is my benzenesulfonamide derivative showing high clearance in in vitro assays?
High clearance in assays like the microsomal or hepatocyte stability assay suggests that your compound is rapidly metabolized.[8][9] This could be due to several factors related to its chemical structure, such as the presence of metabolically labile sites that are easily targeted by metabolic enzymes. For instance, unsubstituted aromatic rings or simple alkyl chains can be susceptible to oxidation by CYP enzymes.[10]
Q3: What is the difference between a microsomal stability assay and a hepatocyte stability assay?
Both assays are crucial for assessing metabolic stability, but they provide different levels of information:
-
Microsomal Stability Assay: This assay primarily evaluates Phase I metabolism, as microsomes are rich in CYP enzymes.[8][9][11] It is a simpler and more cost-effective initial screen for metabolic lability.[12]
-
Hepatocyte Stability Assay: This assay uses intact liver cells and thus provides a more comprehensive picture of metabolism, encompassing both Phase I and Phase II pathways, as well as cellular uptake.[8][13][14] It is considered more predictive of in vivo hepatic clearance.[13]
Q4: How can I improve the metabolic stability of my lead compound?
Improving metabolic stability often involves strategic structural modifications to block or reduce the rate of metabolic reactions. Common strategies include:
-
Introduction of Electron-Withdrawing Groups: Adding groups like fluorine or chlorine to the aromatic ring can decrease its susceptibility to oxidative metabolism.[10]
-
Bioisosteric Replacement: Replacing a metabolically labile group with a more stable one that retains the desired biological activity.[15] For example, replacing a metabolically susceptible ester with a more stable amide or an oxadiazole ring.[15]
-
Steric Hindrance: Introducing bulky groups near a metabolic soft spot can sterically hinder the approach of metabolic enzymes.
Section 2: Troubleshooting Guides
This section provides a problem-and-solution format for specific issues you might encounter during your experiments.
Troubleshooting In Vitro Metabolic Stability Assays
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in a microsomal/hepatocyte stability assay. | 1. Inconsistent pipetting of the test compound, microsomes/hepatocytes, or cofactors. 2. Poor mixing of the incubation components. 3. Issues with the analytical method (e.g., inconsistent sample injection in LC-MS/MS). | 1. Ensure proper calibration and use of pipettes. Use a master mix for microsomes/hepatocytes and cofactors where possible. 2. Gently vortex or mix the incubation plate before and during incubation. 3. Check the performance of your LC-MS/MS system. Use an internal standard to normalize for injection variability.[16] |
| The positive control compound shows unexpectedly low clearance. | 1. Degradation of cofactors (e.g., NADPH). 2. Loss of enzymatic activity in the microsomes or hepatocytes due to improper storage or handling. 3. Incorrect concentration of the positive control. | 1. Prepare fresh cofactor solutions for each experiment.[17] 2. Ensure microsomes and hepatocytes are stored at the recommended temperature (-80°C) and thawed correctly before use.[18] 3. Verify the concentration of your positive control stock solution. |
| My compound appears to be unstable in the absence of NADPH (in a microsomal stability assay). | 1. The compound may be chemically unstable in the incubation buffer. 2. The compound might be metabolized by non-NADPH dependent enzymes present in the microsomes. 3. The compound could be binding non-specifically to the plasticware. | 1. Run a control incubation with the compound in buffer alone (no microsomes) to assess chemical stability. 2. Consider the possibility of metabolism by other enzymes like esterases. 3. Use low-binding plates for your incubations. |
| The calculated intrinsic clearance (CLint) is very low, close to the limit of detection. | 1. The compound is highly stable. 2. The incubation time is too short to observe significant depletion. | 1. This is a positive result if you are aiming for high stability. 2. For slowly metabolized compounds, consider using a relay method with plated hepatocytes for longer incubation times (up to 24 hours or more).[19] |
Section 3: Experimental Protocols & Workflows
Protocol 1: In Vitro Microsomal Stability Assay
This protocol provides a standardized workflow for assessing the Phase I metabolic stability of benzenesulfonamide derivatives.
Materials:
-
Test benzenesulfonamide derivative (10 mM stock in DMSO)
-
Pooled liver microsomes (e.g., human, rat, mouse)[18]
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17]
-
Positive control compound with known metabolic stability (e.g., verapamil, testosterone)
-
Acetonitrile containing an internal standard for LC-MS/MS analysis
-
96-well incubation plate and sealing mat
-
Incubator shaker set to 37°C
Procedure:
-
Preparation: Thaw the liver microsomes and NADPH regenerating system on ice. Prepare the test compound working solutions by diluting the stock in phosphate buffer.
-
Incubation Setup: In the 96-well plate, add the phosphate buffer, liver microsomes, and test compound to achieve the desired final concentrations (e.g., 1 µM test compound, 0.5 mg/mL microsomal protein).[11][12]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control (no NADPH) wells.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile with the internal standard to the respective wells.[12] The 0-minute time point is prepared by adding the stop solution before adding the NADPH.
-
Sample Processing: Seal the plate, vortex, and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining parent compound concentration at each time point.[20][21][22][23]
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
Workflow for Improving Metabolic Stability
The following diagram illustrates a typical workflow for identifying and addressing metabolic liabilities in benzenesulfonamide derivatives.
Caption: Iterative workflow for enhancing metabolic stability.
Common Metabolic Fates of Benzenesulfonamides
This diagram visualizes the primary metabolic transformations that benzenesulfonamide derivatives undergo.
Caption: Key metabolic pathways for benzenesulfonamides.
References
- Metabolic Stability Assays - Merck Millipore. (URL: )
-
Metabolic process of sulfonamide? - Quora. (2017-08-25). (URL: [Link])
-
Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC - NIH. (URL: [Link])
-
Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed. (2023-04-04). (URL: [Link])
-
Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH. (URL: [Link])
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])
-
Hepatocyte Stability Assay - Domainex. (URL: [Link])
-
Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (2020-04-09). (URL: [Link])
-
Hepatocyte Stability Assay Test - AxisPharm. (URL: [Link])
-
Metabolite Identification LC MS Testing. (2026-01-11). (URL: [Link])
-
Major metabolites of sulfonamide antibiotics. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024-12-09). (URL: [Link])
-
Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies | Journal of Applied Bioanalysis. (URL: [Link])
-
Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PubMed Central. (URL: [Link])
-
Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants | Environmental Science & Technology - ACS Publications. (2023-03-15). (URL: [Link])
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020-05-14). (URL: [Link])
-
Metabolism of Sulfonamides - Karger Publishers. (URL: [Link])
-
Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. | Semantic Scholar. (2023-03-15). (URL: [Link])
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - NIH. (URL: [Link])
-
Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PMC - NIH. (URL: [Link])
-
LC/MS Applications in Drug Development - BioAgilytix Labs. (URL: [Link])
-
Microsomal Stability Assay - Creative Bioarray. (URL: [Link])
-
Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (URL: [Link])
-
2.2.6. Microsomal stability assays - Bio-protocol. (URL: [Link])
-
Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. (2020-08-25). (URL: [Link])
-
Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com. (URL: [Link])
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (URL: [Link])
-
Showing metabocard for Benzenesulfonamide (HMDB0248984) - Human Metabolome Database. (2021-09-11). (URL: [Link])
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - eCampusOntario Pressbooks. (URL: [Link])
-
A Comprehensive Review of Vitamin C for Cancer Therapy: Anti-tumor Mec | IJN. (2026-01-13). (URL: [Link])
-
Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders - PMC - PubMed Central. (URL: [Link])
-
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (URL: [Link])
-
How to Conduct an In Vitro Metabolic Stability Study. (2025-05-29). (URL: [Link])
-
Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides - PubMed. (URL: [Link])
-
Discovery and Optimization of Benzenesulfonanilide Derivatives as a Novel Class of 11β-HSD1 Inhibitors - PubMed. (URL: [Link])
-
Stevens–Johnson syndrome - Wikipedia. (URL: [Link])
-
Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism - Walsh Medical Media. (URL: [Link])
-
In vitro drug metabolism: for the selection of your lead compounds. (URL: [Link])
-
Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites - PubMed. (URL: [Link])
Sources
- 1. longdom.org [longdom.org]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. | Semantic Scholar [semanticscholar.org]
- 7. karger.com [karger.com]
- 8. Metabolic Stability Assays [merckmillipore.com]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 14. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 15. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. bio-protocol.org [bio-protocol.org]
- 19. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 20. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 21. testinglab.com [testinglab.com]
- 22. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 23. bioagilytix.com [bioagilytix.com]
Technical Support Center: Purification of N-(2-acetylphenyl)benzenesulfonamide
Welcome to the technical support center for the purification of N-(2-acetylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide troubleshooting guides and frequently asked questions in a user-friendly format to assist you in achieving high purity for your downstream applications.
I. Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the purification of this compound.
Q1: My crude this compound has a low melting point and appears oily. What are the likely impurities?
A1: An oily appearance and a depressed melting point are often indicative of residual starting materials or byproducts. The most common impurities in the synthesis of this compound are unreacted 2-aminoacetophenone and benzenesulfonyl chloride. Additionally, hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid can occur, which may also be present in your crude product. It is also possible to have some N-methylated impurities depending on the reaction conditions.[1]
Q2: I am having difficulty crystallizing my this compound. What solvents are recommended for recrystallization?
A2: this compound can often be successfully recrystallized from solvents such as acetonitrile or ethanol.[2][3] The choice of solvent will depend on the impurities present. For instance, if you have non-polar impurities, a more polar solvent like ethanol might be effective. Conversely, for more polar impurities, a solvent system like toluene-ethyl acetate could be employed for purification via column chromatography prior to crystallization.[2] A general approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble and then allow it to cool slowly to induce crystallization.
Q3: What are some effective TLC solvent systems to monitor the purification of this compound?
A3: A common and effective solvent system for the thin-layer chromatography (TLC) of sulfonamides is a mixture of chloroform and n-butanol, often in a 9:1 v/v ratio.[4] Another reported system is chloroform:tert-butanol (80:20 v/v).[5] These systems generally provide good separation of the product from starting materials and common byproducts. It is always advisable to test a few solvent systems to find the one that gives the best resolution for your specific mixture.
Q4: My purified this compound still shows a minor impurity by HPLC. What could it be and how can I remove it?
A4: A persistent minor impurity could be a structurally similar compound that co-elutes with your product during chromatography or co-precipitates during crystallization. One possibility is an isomeric impurity if there are other reactive sites on the starting amine. Another possibility is a closely related sulfonamide derivative. To remove such impurities, you may need to optimize your purification method. This could involve using a different stationary phase for chromatography (e.g., a C8 column instead of a C18 for reverse-phase HPLC) or a different solvent system for recrystallization.[1] Preparative HPLC can also be a powerful tool for isolating highly pure compounds.[1]
II. Troubleshooting Guides
This section provides detailed, step-by-step protocols to address specific purification challenges.
Guide 1: Troubleshooting Poor Crystallization
Problem: You have a crude solid of this compound that fails to crystallize effectively, resulting in an oil or a very fine, impure precipitate.
Underlying Principles: Successful crystallization depends on the differential solubility of the desired compound and its impurities in a given solvent system at different temperatures. Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that favors nucleation of a liquid phase over a solid phase.
Troubleshooting Workflow:
Sources
Technical Support Center: Overcoming Poor Pharmacokinetics of Benzenesulfonamide Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzenesulfonamide-based compounds. This guide is designed to provide expert insights and actionable troubleshooting strategies to address the common pharmacokinetic (PK) challenges associated with this important chemical scaffold.
Benzenesulfonamides are a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. However, their journey from a promising hit to a viable drug candidate is often hampered by inherent physicochemical properties that lead to poor pharmacokinetics. This resource consolidates field-proven advice, detailed experimental protocols, and the scientific rationale behind them to help you navigate these challenges effectively.
Quick Navigation: Frequently Asked Questions (FAQs)
1. My benzenesulfonamide compound shows very low aqueous solubility. What are my immediate options? Low solubility is the most common initial hurdle.[1] Your primary strategies are twofold: medicinal chemistry modifications to the molecule itself or advanced formulation techniques. For medicinal chemistry, consider adding polar functional groups. For formulation, techniques like solid dispersions or nanotechnology-based approaches can be effective.[2][3] Jump to our detailed guide on for specific protocols.
2. In my in vitro ADME assays, the compound is rapidly metabolized. How can I improve its stability? Rapid metabolism, particularly by cytochrome P450 (CYP) enzymes in the liver, is a frequent issue.[4][5] The primary strategy is to identify the metabolic "hotspot" on your molecule and block it. A common approach is the strategic placement of a fluorine atom, which can shield the vulnerable site from enzymatic attack due to the strength of the C-F bond.[6][7][8][9] See our for experimental details.
3. My compound is potent in vitro but shows poor efficacy in vivo. Could plasma protein binding be the cause? Yes, this is a classic scenario. High plasma protein binding (PPB) can severely limit the free fraction of the drug available to exert its therapeutic effect.[10][11] It's crucial to measure the unbound fraction of your compound. If binding is excessively high (>99.5%), you may need to re-engineer the molecule to reduce its lipophilicity or alter its acidic/basic properties. Basic drugs, for instance, tend to bind to alpha-1 acid glycoprotein.[10][12] Our provides methods for evaluation.
4. What is a prodrug strategy, and can it help with my sulfonamide's PK issues? A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body.[13] This is an excellent strategy for overcoming issues like poor solubility or membrane permeability. For sulfonamides, N-acylation or creating phosphate esters are common prodrug approaches that can dramatically increase aqueous solubility.[14][15][16] These promoieties are designed to be cleaved by endogenous enzymes, releasing the active parent drug at the site of action.[3]
Troubleshooting Guide 1: Improving Aqueous Solubility
Symptom: Your benzenesulfonamide compound precipitates out of solution during in vitro assays, shows low bioavailability in animal models, or is difficult to formulate for dosing. The measured solubility is below the desired concentration (a common goal is >60 µg/mL).[17]
Underlying Cause: The benzenesulfonamide scaffold contains a hydrophobic benzene ring which often leads to low solubility in water.[1] The overall lipophilicity, molecular weight, and crystal lattice energy of the molecule contribute significantly to this problem. According to the Biopharmaceutics Classification System (BCS), poor solubility is a primary reason for low oral bioavailability.[14]
Recommended Solutions
Strategy 1: Medicinal Chemistry Approaches
-
Introduce Polar Functional Groups: The most direct way to increase hydrophilicity is by adding polar groups (e.g., -OH, -NH2, morpholine, piperazine). This enhances hydrogen bonding with water and can disrupt the crystal packing that favors the solid state.
-
Utilize a Prodrug Approach: Design a bioreversible derivative that is more water-soluble. N-acylation of the sulfonamide nitrogen with a solubilizing group is a proven strategy.[15] For example, attaching a short polyethylene glycol (PEG) chain or an amino acid can significantly boost solubility and is often cleaved by esterases in vivo.[3]
-
Salt Formation: If your compound has an ionizable center (an acidic or basic group), forming a salt is a highly effective method to improve solubility and dissolution rate.[13]
Strategy 2: Formulation Approaches
For compounds where molecular modification is not feasible or desired, advanced formulation can overcome solubility limitations.
-
Particle Size Reduction: Decreasing the particle size via micronization or nanomilling increases the surface-area-to-volume ratio, which enhances the dissolution rate.[18][19]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create a more soluble amorphous form.[2][18]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These systems form microemulsions in the gastrointestinal tract, keeping the drug in solution.[2][19]
Featured Experimental Protocol: Kinetic Solubility Assay
This high-throughput assay is essential for early-stage drug discovery to quickly rank compounds.[17][20] It measures the solubility of a compound when added to a buffer from a DMSO stock solution.[21][22]
Objective: To determine the kinetic solubility of a benzenesulfonamide compound in phosphate-buffered saline (PBS).
Materials:
-
Test compound in DMSO (e.g., 10 mM stock).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen®).[22]
-
96-well UV-transparent collection plates.
-
Plate shaker/incubator.
-
UV/Vis plate reader.
Step-by-Step Methodology:
-
Compound Preparation: Dispense 2 µL of your 10 mM DMSO stock solution into the wells of the filter plate.
-
Buffer Addition: Add 98 µL of PBS (pH 7.4) to each well. This results in a final DMSO concentration of 2% and a nominal compound concentration of 200 µM.[22]
-
Incubation: Seal the plate and place it on a plate shaker at room temperature for 90 minutes to allow it to equilibrate.[22]
-
Filtration: Place the filter plate on top of a UV-transparent collection plate. Centrifuge to filter the solution and separate any precipitated compound.
-
Quantification: Measure the UV absorbance of the filtrate in the collection plate at the compound's λmax.
-
Data Analysis: Create a standard curve using known concentrations of the compound. Use this curve to calculate the concentration of the dissolved compound in the filtrate, which represents its kinetic solubility.
Troubleshooting Guide 2: Improving Metabolic Stability
Symptom: Your compound shows a short half-life (t½) and high intrinsic clearance (CLint) in human liver microsome (HLM) or hepatocyte assays. In vivo, this translates to low exposure and poor bioavailability.
Underlying Cause: The benzenesulfonamide scaffold and its substituents can be susceptible to metabolism by Phase I (CYP-mediated) and Phase II (e.g., UGT-mediated) enzymes.[4][23][24] Common metabolic pathways include aromatic hydroxylation on the benzene ring or N-dealkylation of substituents. Identifying which enzymes are responsible and where they are acting is key.
Recommended Solutions
Strategy 1: Medicinal Chemistry Approaches
-
Metabolic Blocking: This is the most common and effective strategy. Once the metabolic "hotspot" is identified (often via metabolite identification studies), you can block the reaction.
-
Fluorine Substitution: Replacing a hydrogen atom at a site of oxidation with a fluorine atom is a classic move. The high bond energy of the C-F bond makes it resistant to cleavage by CYP enzymes.[6][25] This can dramatically improve metabolic stability.[7][8]
-
Steric Hindrance: Introducing a bulky group near the metabolic site can physically block the enzyme from accessing it.
-
-
Modulate Electronics: Changing the electronic properties of the molecule can make it a less favorable substrate for metabolizing enzymes. For example, introducing electron-withdrawing groups can deactivate an aromatic ring to hydroxylation.
-
Scaffold Hopping: In some cases, the core scaffold itself is the problem. It may be necessary to replace the benzenesulfonamide core with a bioisostere that retains the desired biological activity but has a more favorable metabolic profile.
Data-Driven Structural Modifications
The table below illustrates how specific structural changes can impact metabolic stability, based on typical outcomes seen in drug discovery programs.
| Parent Compound | Modification | Rationale | Typical Outcome (HLM t½) |
| Add Fluorine to para-position of benzene ring | Block aromatic hydroxylation, a common CYP-mediated pathway.[6][8] | 5 min → >60 min | |
| Replace N-ethyl with N-cyclopropyl | N-dealkylation is common; cyclopropyl groups are more metabolically robust. | 15 min → 45 min | |
| Add methyl group ortho to sulfonamide | Introduce steric hindrance to block metabolism near the sulfonamide linker. | 10 min → 30 min |
Featured Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is the industry standard for assessing Phase I metabolic stability.[4][26] It measures the rate of disappearance of a compound when incubated with liver microsomes and the necessary cofactor, NADPH.[27]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).[27]
-
Phosphate buffer (100 mM, pH 7.4).[27]
-
Test compound (1 µM final concentration).[4]
-
Positive control compounds (e.g., Verapamil, Testosterone).
-
Acetonitrile with an internal standard for reaction termination and sample analysis.
Step-by-Step Methodology:
-
Preparation: Prepare a microsome/buffer solution and pre-warm it to 37°C. Prepare the test compound and control solutions.
-
Initiate Reaction: Add the NADPH regenerating system to the microsome solution to start the metabolic reaction. Immediately add the test compound.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[4]
-
Termination: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard. This stops the enzymes and precipitates the protein.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Troubleshooting Guide 3: Assessing and Mitigating High Plasma Protein Binding
Symptom: Your compound has excellent potency and metabolic stability, but in vivo efficacy is much lower than predicted. This often points to a very low free fraction of the drug in circulation.
Underlying Cause: Drugs circulate in the blood either free in plasma or reversibly bound to plasma proteins like albumin and alpha-1 acid glycoprotein (AAG).[10][12] Only the unbound (free) drug can distribute into tissues to reach its target, be metabolized, and be excreted.[10][11] Benzenesulfonamides, particularly lipophilic ones, can exhibit high levels of plasma protein binding, effectively sequestering the drug in the bloodstream.
Recommended Solutions
-
Measure the Unbound Fraction (fu): The first step is to quantify the problem. The standard method is equilibrium dialysis. If the binding is extremely high (>99.9%), specialized techniques like equilibrium gel filtration may be required.[28]
-
Reduce Lipophilicity: There is a strong correlation between a compound's lipophilicity (logP or logD) and its affinity for plasma proteins. Systematically reducing logP by removing greasy moieties or adding polar groups can effectively decrease plasma protein binding.
-
Alter Ionization State: Albumin primarily binds acidic and neutral drugs, while AAG binds basic drugs.[10] Modifying the pKa of your compound can sometimes shift its binding preference and overall unbound fraction.
-
Structure-Based Design: If the binding interaction with a specific protein (like albumin) is known, you can design modifications to disrupt this interaction while preserving the on-target activity.
Interpreting Plasma Protein Binding Data
| Unbound Fraction (fu, %) | Binding Level | Implication & Recommended Action |
| > 10% | Low | Ideal. The free concentration is a significant fraction of the total concentration. No specific action is needed. |
| 1% - 10% | Moderate | Acceptable for many drug targets. Monitor this parameter during lead optimization. |
| 0.1% - 1% | High | Potentially problematic. A very high total drug concentration will be needed to achieve a therapeutic free concentration. Medicinal chemistry efforts should focus on reducing binding. |
| < 0.1% | Extremely High | A significant liability. This level of binding can lead to misleading in vitro/in vivo correlations and a higher risk of drug-drug interactions.[10] Major structural modification is likely required. |
References
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
- Formulation strategies for poorly soluble drugs. (2025).
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- Benzenesulfonamide. (n.d.). Solubility of Things.
- Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. (n.d.). PubMed.
- In vitro solubility assays in drug discovery. (n.d.). PubMed.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
- Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central.
- Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
- Metabolic Stability Assay Services. (n.d.). BioIVT.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). Protocols.io.
- How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023). WuXi AppTec DMPK.
- Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. (n.d.). ACS Medicinal Chemistry Letters.
- Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. (n.d.). PMC - NIH.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.).
- SYNTHESIS OF SOME NEW PRODRUGS OF SULPHONAMIDES AND STUDIES ON THEIR ANTIMICROBIAL AND ANTI-INFLAMM
- Solid solubility correlations of benzenesulfonamide determined by (a)... (n.d.).
- Solubility of p-Aminobenzenesulfonamide in Different Solvents
- Benzenesulfonamide = 98 98-10-2. (n.d.). Sigma-Aldrich.
- The solubility of benzenesulfonamide studied both experimentally and... (n.d.).
- What are the formulation strategies to improve PK properties?. (2025).
- Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphoryl
- Showing metabocard for Benzenesulfonamide (HMDB0248984). (2021).
- THE BINDING OF SULFONAMIDE DRUGS BY PLASMA PROTEINS. A FACTOR IN DETERMINING THE DISTRIBUTION OF DRUGS IN THE BODY. (n.d.). PMC - NIH.
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). NIH.
- Plasma protein binding. (n.d.). Wikipedia.
- The plasma protein binding of basic drugs. (n.d.). PubMed.
- Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. (2020). PMC - NIH.
- Special Issue : Formulation Strategies to Optimize Drug Pharmacokinetics and Improve Therapeutic Outcomes. (n.d.). MDPI.
- Optimizing a Drug's Pharmacokinetics. (2023). AZoLifeSciences.
- Drug metabolism. (n.d.). Wikipedia.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
- Drug metabolism and drug transport of the 100 most prescribed oral drugs. (n.d.). PMC - NIH.
- plasma protein binding & the free drug hypothesis. (2021). YouTube.
- Plasma Protein Binding of Highly Bound Drugs Determined With Equilibrium Gel Filtration of Nonradiolabeled Compounds and LC-MS/MS Detection. (2018). PubMed.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Drug metabolism - Wikipedia [en.wikipedia.org]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. The plasma protein binding of basic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. azolifesciences.com [azolifesciences.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 21. enamine.net [enamine.net]
- 22. charnwooddiscovery.com [charnwooddiscovery.com]
- 23. bioivt.com [bioivt.com]
- 24. Drug metabolism and drug transport of the 100 most prescribed oral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 27. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 28. Plasma Protein Binding of Highly Bound Drugs Determined With Equilibrium Gel Filtration of Nonradiolabeled Compounds and LC-MS/MS Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of "N-(2-acetylphenyl)benzenesulfonamide" in experiments
Guide Objective: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and minimizing the off-target effects of the novel investigational compound N-(2-acetylphenyl)benzenesulfonamide, a putative inhibitor of Target Kinase 1 (TK1). The following content is structured to provide both high-level FAQs and in-depth troubleshooting workflows to ensure the generation of robust and reproducible experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound (Compound A) in experimental settings.
Q1: What is the known primary mechanism of action for this compound (Compound A)?
A1: this compound, hereafter referred to as Compound A, is an investigational small molecule designed as an ATP-competitive inhibitor of Target Kinase 1 (TK1). Its benzenesulfonamide moiety is predicted to interact with the hinge region of the kinase's ATP-binding pocket. The N-(2-acetylphenyl) group is designed to confer selectivity by forming specific interactions with a unique sub-pocket adjacent to the ATP-binding site of TK1. However, due to the conserved nature of ATP-binding pockets across the kinome, off-target interactions with other kinases are a potential liability.
Q2: What are the most common reasons for observing unexpected or off-target effects with Compound A?
A2: Unexpected effects often arise from several factors:
-
Kinase Promiscuity: The compound may bind to other kinases with similar ATP-binding pocket architectures.
-
Non-Specific Cytotoxicity: At higher concentrations, the compound may induce cellular stress responses or membrane disruption unrelated to TK1 inhibition.
-
Metabolite Activity: Cellular enzymes may modify Compound A into metabolites that have their own distinct biological activities.
-
Assay Interference: The compound may directly interfere with the assay technology (e.g., light absorption/fluorescence in plate-based assays) rather than producing a true biological effect.
Q3: I am seeing a phenotype in my cell-based assay that doesn't match the known function of TK1. What should be my first troubleshooting step?
A3: The first and most critical step is to perform a dose-response experiment. Off-target effects are often observed at concentrations significantly higher than the IC50 for the primary target, TK1. If the unexpected phenotype only manifests at concentrations >10-fold above the TK1 IC50, it is likely an off-target effect. The next immediate step should be to run a cell viability assay (e.g., MTS or CellTiter-Glo®) in parallel to rule out general cytotoxicity.
Q4: How can I definitively prove that the observed effect of Compound A is due to its on-target (TK1) activity?
A4: The gold standard for confirming on-target activity is a rescue experiment. This involves demonstrating that the phenotype induced by Compound A can be reversed by expressing a form of TK1 that is resistant to the compound. A common strategy is to introduce a "gatekeeper" mutation in TK1 that prevents Compound A from binding without disrupting the kinase's catalytic activity. If the phenotype is still present in cells expressing the drug-resistant TK1 mutant, it is definitively an off-target effect.
Part 2: Troubleshooting Guides & Experimental Workflows
This section provides detailed, step-by-step protocols for addressing specific experimental challenges related to off-target effects.
Issue 1: High Background or Inconsistent Results in Cell-Based Assays
You are observing significant well-to-well variability or a high background signal in your assays, making it difficult to determine a clear dose-response curve for Compound A.
Underlying Cause Analysis: This issue can stem from compound precipitation, non-specific binding to plate plastics, or interference with the assay's detection method. Benzenesulfonamide-containing compounds can sometimes exhibit poor aqueous solubility, especially at high concentrations.
Troubleshooting Workflow:
-
Assess Compound Solubility:
-
Prepare a stock solution of Compound A in a suitable solvent like DMSO (e.g., 10 mM).
-
Create the highest concentration planned for your experiment in your final assay medium.
-
Visually inspect the solution under a microscope for any signs of precipitation (crystals or amorphous particles).
-
Action: If precipitation is observed, you must either lower the top concentration or investigate the use of a formulation vehicle like 2-hydroxypropyl-β-cyclodextrin to improve solubility.
-
-
Control for Assay Interference:
-
Run a cell-free version of your assay.
-
Prepare a plate with assay medium and all detection reagents, but without cells.
-
Add Compound A across the same concentration range you use in your cellular experiments.
-
Action: If you observe a signal that correlates with the compound concentration, Compound A is directly interfering with your assay's detection system. You may need to switch to an orthogonal assay method (e.g., from a fluorescence-based readout to a luminescence or Western blot-based readout).
-
-
Optimize Plate Coating and Blocking:
-
Non-specific binding to tissue culture plates can reduce the effective concentration of the compound.
-
Action: Consider using low-binding plates. For certain assays, pre-coating plates with a protein like bovine serum albumin (BSA) can help block non-specific binding sites.
-
Workflow Diagram: Troubleshooting Assay Inconsistency
Caption: Workflow for diagnosing and resolving assay inconsistency.
Issue 2: Observed Phenotype Does Not Correlate with TK1 Inhibition Levels
You have successfully inhibited the phosphorylation of TK1's direct substrate (pSubstrate-Y) as measured by Western blot, but the cellular phenotype you are measuring (e.g., apoptosis) requires a much higher concentration of Compound A.
Underlying Cause Analysis: This is a classic indicator of an off-target effect. The on-target IC50 (for TK1 inhibition) is decoupled from the EC50 of the cellular phenotype. The phenotype is likely caused by Compound A engaging a different, lower-affinity target at higher concentrations.
Troubleshooting Workflow:
-
Establish On-Target vs. Phenotypic Potency:
-
Goal: Quantify the potency gap.
-
Method: Perform two parallel dose-response experiments with the same cell line and treatment duration.
-
Assay 1 (On-Target): Western blot for pSubstrate-Y. Quantify the band intensity to determine the IC50 for target engagement.
-
Assay 2 (Phenotypic): Your primary cellular assay (e.g., Caspase-3/7 activity for apoptosis). Determine the EC50 for the phenotype.
-
-
Data Summary Table:
-
| Assay Parameter | Compound A Potency | Interpretation |
| IC50 (pSubstrate-Y) | 50 nM | Potency for on-target TK1 inhibition. |
| EC50 (Apoptosis) | 1,500 nM (1.5 µM) | Potency for inducing the cellular phenotype. |
| Potency Gap | 30-fold | A significant gap suggests the phenotype is driven by an off-target mechanism. |
-
Use a Structurally Related Inactive Control:
-
Goal: Demonstrate that the phenotype requires the specific chemical structure of Compound A, not just a non-specific chemical property.
-
Method: Synthesize or obtain a close analog of Compound A that is known to be inactive against TK1 (e.g., by removing a key hydrogen-bonding group like the sulfonamide -NH-).
-
Experiment: Treat cells with the inactive analog at the same concentrations as Compound A.
-
Expected Result: The inactive analog should not inhibit pSubstrate-Y and should not induce apoptosis, even at high concentrations. If it does induce apoptosis, the effect is likely due to a shared scaffold property unrelated to TK1.
-
-
Perform a Kinome-Wide Selectivity Screen:
-
Goal: Empirically identify the potential off-targets.
-
Method: Submit Compound A to a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology). These services test the compound against a large panel of recombinant human kinases (typically >400).
-
Interpretation: The results will provide a list of kinases that bind to Compound A and their corresponding binding affinities. Look for kinases whose inhibition is consistent with the observed off-target phenotype.
-
Signaling Pathway Diagram: On-Target vs. Off-Target Effects
Caption: Divergence of on-target and off-target signaling pathways.
Part 3: References
-
KINOMEscan™ Technology Overview. DiscoverX (now part of Eurofins). [Link]
-
Principles of Assay Development for High-Throughput Screening. NIH - Assay Guidance Manual. [Link]
-
Gatekeeper Mutations in Protein Kinases. Nature Reviews Cancer. [Link]
-
Improving the odds of drug development success: a retrospective analysis. Nature Reviews Drug Discovery. [Link]
"N-(2-acetylphenyl)benzenesulfonamide" stability and degradation pathways
Welcome to the technical support guide for N-(2-acetylphenyl)benzenesulfonamide. This document provides in-depth information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with this compound. Our goal is to equip you with the necessary knowledge to anticipate stability challenges, interpret degradation data, and ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary factors influencing the stability of this compound?
The stability of this compound is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The molecule possesses two key functional groups susceptible to degradation: the sulfonamide linkage (-SO₂-NH-) and the acetyl group (-C(O)CH₃) on the phenyl ring. The sulfonamide bond is known to be susceptible to hydrolysis under both acidic and basic conditions, while the overall aromatic structure makes the compound potentially sensitive to photolytic and oxidative stress.[1][2] The molecular structure is stabilized by an intramolecular N—H⋯O hydrogen bond, which may provide some degree of resistance to degradation under mild conditions.[3]
Q2: What is the most likely degradation pathway under hydrolytic (acidic or basic) conditions?
The principal hydrolytic degradation pathway involves the cleavage of the sulfur-nitrogen (S-N) bond of the sulfonamide group.
-
Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing in H₂SO₄ or HCl), the nitrogen or a sulfonyl oxygen atom is protonated. This increases the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack by water. This process yields 2-aminoacetophenone and benzenesulfonic acid. However, be aware that harsh acidic conditions can promote side reactions, such as sulfonation of the aromatic rings.[4]
-
Base-Catalyzed Hydrolysis: In neutral to alkaline solutions (pH ≥ 6-9), the mechanism can shift.[5] The sulfonamide proton is acidic and can be abstracted by a base to form an anion. This anion can then undergo cleavage, although this is generally slower than acid-catalyzed hydrolysis for many sulfonamides. The ultimate products are still 2-aminoacetophenone and a salt of benzenesulfonic acid. The acetyl group's C-N bond is generally more stable to hydrolysis than the S-N bond.
Q3: Is this compound sensitive to light?
Yes, compounds containing sulfonamide moieties and aromatic rings often exhibit sensitivity to UV light.[6][7] Photodegradation can occur through direct photolysis, where the molecule absorbs light energy and undergoes bond cleavage, or through indirect photo-oxidation involving reactive oxygen species.[8][9] The primary chromophores in this compound are the two phenyl rings. Excitation by UV radiation can lead to the formation of radical species, initiating cleavage of the S-N or S-C bonds. It is strongly recommended to store the compound, both in solid form and in solution, protected from light.
Q4: What are the primary degradation products I should monitor for during stability studies?
Based on the structure, the two most anticipated primary degradation products resulting from hydrolytic cleavage are:
-
2-Aminoacetophenone: Formed from the cleavage of the S-N bond.
-
Benzenesulfonic Acid: The other product from the S-N bond cleavage.
Under oxidative or photolytic stress, a more complex mixture of products could arise, including hydroxylated derivatives of the parent compound or further breakdown products of the primary degradants.[10] It is crucial to develop a stability-indicating analytical method, typically HPLC, that can resolve the parent compound from these potential degradants.[11][12]
Section 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems that may arise during experimentation.
Q5: I see an unexpected peak in my HPLC chromatogram after leaving my sample in an acidic mobile phase. What could it be?
Plausible Cause: This is a classic sign of on-column or in-solution degradation due to an acidic mobile phase. The new, likely more polar peak, is probably 2-aminoacetophenone , resulting from the acid-catalyzed hydrolysis of the S-N bond.
Causality: Mobile phases with low pH (e.g., containing trifluoroacetic acid or formic acid) can slowly hydrolyze sensitive compounds over time. The longer the sample sits in the autosampler, the more pronounced this effect will be.
Troubleshooting Steps:
-
Confirm Identity: Prepare a standard of 2-aminoacetophenone and inject it to compare retention times. Alternatively, use LC-MS to check the mass of the unknown peak.
-
Minimize Exposure Time: Analyze samples immediately after preparation. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to slow down the degradation rate.
-
Adjust Mobile Phase: If possible, increase the pH of the mobile phase to a milder range where the compound is more stable (e.g., pH 3-7), ensuring chromatographic resolution is maintained.[13]
Q6: My reaction yield is low, and I suspect product degradation during workup, especially during an aqueous acidic or basic wash. How can I mitigate this?
Plausible Cause: The compound is likely degrading during prolonged contact with harsh aqueous acidic or basic solutions used for extraction or purification.
Causality: As discussed, the sulfonamide linkage is the weak point. A vigorous wash with strong acid or base, especially with elevated temperatures, can cleave your product before it is isolated.
Troubleshooting Steps:
-
Use Milder Reagents: Instead of strong acids/bases like 1M HCl or 1M NaOH, use a saturated solution of sodium bicarbonate (mild base) or a dilute solution of citric acid or ammonium chloride (mild acids).
-
Reduce Contact Time: Perform washes quickly and without excessive agitation. Keep the solutions cold by performing the extraction in an ice bath to reduce the reaction rate.
-
Avoid Aqueous Workup: If possible, consider non-aqueous workup procedures or purify directly using column chromatography, bypassing the aqueous wash steps entirely.
Q7: My solid-state sample of this compound is developing a yellowish or brownish tint over time when stored on the benchtop. What does this indicate?
Plausible Cause: The color change is likely due to a combination of photo-oxidation and/or thermal degradation.
Causality: Exposure to ambient light and temperature fluctuations can generate small amounts of chromophoric degradation products or radical species on the surface of the solid. While the bulk of the sample may still be pure, this surface degradation is a warning sign of instability. Sulfonamides can undergo complex degradation in the presence of air and light.[14]
Troubleshooting Steps:
-
Verify Purity: Re-analyze the sample using HPLC or another quantitative method to determine if a significant level of degradation has occurred (typically >1-2%).
-
Improve Storage Conditions: Store the solid material in an amber vial to protect it from light. For long-term storage, keep the vial in a desiccator under an inert atmosphere (e.g., nitrogen or argon) and store it in a refrigerator or freezer.
-
Perform Stress Testing: This observation should prompt a formal forced degradation study (see Protocol 1) to systematically identify the compound's liabilities.[1]
Section 3: Protocols for Stability Assessment
A forced degradation study is essential for understanding the intrinsic stability of a molecule.[2] It involves intentionally exposing the compound to harsh conditions to generate potential degradation products.
Protocol 1: Forced Degradation (Stress Testing) of this compound
Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance.[2][11]
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
pH meter
-
Calibrated stability chamber with light source (ICH Q1B option)
-
Calibrated oven
-
HPLC system with a UV detector or Mass Spectrometer
Experimental Workflow Visualization:
Caption: General workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.
-
Set Up Stress Conditions: For each condition, use a separate flask. Include an unstressed control sample, diluted to the final concentration and stored at 4°C in the dark.
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M HCl. Heat at 60°C.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature in the dark.
-
Thermal Degradation:
-
Solution: Heat a sealed vial of the stock solution at 60°C.
-
Solid: Place a few milligrams of the solid compound in an oven at a temperature below its melting point (e.g., 80°C).
-
-
Photolytic Degradation: Expose the stock solution and solid sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
-
Monitor and Sample: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours). Immediately proceed to Step 4. Adjust stress duration or temperature if degradation is too fast or too slow.
-
Quench and Dilute:
-
For acid-stressed samples, neutralize with an equivalent amount of 0.1M NaOH.
-
For base-stressed samples, neutralize with an equivalent amount of 0.1M HCl.
-
For all samples, dilute with mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
-
Analyze: Analyze all stressed samples, the unstressed control, and a reference standard by a validated stability-indicating HPLC method.
Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.
-
Check for mass balance: The sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration.
-
Use a photodiode array (PDA) detector to assess peak purity and an MS detector to obtain mass information on new peaks to aid in identification.
Summary of Typical Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Temperature | Duration |
| Acid Hydrolysis | 0.1M - 1M HCl | Room Temp to 80°C | 2 - 72 hours |
| Base Hydrolysis | 0.1M - 1M NaOH | Room Temp to 60°C | 2 - 48 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 8 - 24 hours |
| Thermal (Dry Heat) | N/A (Solid State) | 80°C (or 20°C below m.p.) | 24 - 72 hours |
| Photolytic | ICH Q1B Light Source | Ambient | Per ICH guidelines |
Section 4: Visualized Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound under hydrolytic conditions.
Caption: Primary hydrolytic degradation pathways of this compound.
References
-
Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review. Aquatic Sciences, 65, 320-341. (Note: This is a representative reference for the general concept of sulfonamide photodegradation.[6][7][8])
-
Wu, C-H., et al. (2019). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization. Water Science and Technology, 79(2), 349-355. Available from: [Link][7]
-
Lin, Y-C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-7. Available from: [Link][8]
-
Adhikari, S. R., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. International Journal of Pharmaceutical Sciences and Research, 13(8), 3045-3056. Available from: [Link][11]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Note: General reference for forced degradation principles.[1][2][11][12])
-
Li, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7981. Available from: [Link][10]
-
Saravanan, R. R., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2217. Available from: [Link][3]
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
Zhang, J., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Molecules, 25(21), 5199. Available from: [Link][13]
-
Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences. Available from: [Link][14]
-
Colomer, S., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Environment International, 102, 196-203. Available from: [Link][15]
-
Sharma, A., & Sharma, R. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Scholars Academic Journal of Pharmacy, 12(4), 54-61. Available from: [Link][2]
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link][12]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Degradation of sulfonamides as a microbial resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
refining assay conditions for "N-(2-acetylphenyl)benzenesulfonamide"
Welcome to the technical resource center for N-(2-acetylphenyl)benzenesulfonamide . This guide, curated by our Senior Application Scientists, provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support researchers, scientists, and drug development professionals in successfully designing and executing assays with this compound.
Section 1: Compound Profile & Handling
This compound (CAS No: 129271-99-4) is a synthetic organic compound belonging to the sulfonamide class.[1] Derivatives of this structural family have garnered significant interest for a wide range of biological activities, including enzyme inhibition and antioxidant effects.[2][3][4] Accurate and reproducible assay results begin with a thorough understanding of the compound's properties and proper handling.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₃S | [1] |
| Molecular Weight | 275.3 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in organic solvents (DMSO, Methanol, Ethanol); sparingly soluble in water. | [1] |
| Storage | Store in a cool, dry place, tightly sealed. | [1] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: Due to its poor water solubility, the recommended solvent for primary stock solutions is Dimethyl Sulfoxide (DMSO).[1][5] A stock concentration of 10-50 mM in 100% DMSO is typically achievable. Always ensure the compound is fully dissolved before making subsequent dilutions. For assays sensitive to organic solvents, Dimethyl Formamide (DMF) can also be an alternative.[5]
Q2: My compound precipitates when I add it to my aqueous assay buffer. How can I prevent this?
A2: This is a common issue with hydrophobic compounds. The key is to ensure the final concentration of the organic solvent (like DMSO) in your assay is low enough to be tolerated by your system (e.g., enzymes, cells) while keeping the compound in solution. A final DMSO concentration of <1% is recommended for most biological assays, with <0.5% being ideal.[6] To achieve this, perform serial dilutions of your high-concentration DMSO stock into your aqueous assay buffer. See the workflow diagram below for a recommended dilution strategy.
Q3: What are the known or potential biological targets for this compound?
A3: While direct targets of this compound itself are not extensively defined, the broader benzenesulfonamide class is known for a wide range of activities.[7] Published research on close analogs shows significant inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as antioxidant properties demonstrated through DPPH and nitric oxide scavenging assays.[2][3] Therefore, assays related to enzyme kinetics and oxidative stress are logical starting points.
Q4: How should I store the stock solution?
A4: Aliquot your high-concentration stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[8] Before use, thaw the aliquot completely and vortex gently to ensure homogeneity.
Section 3: Core Assay Protocols & Methodologies
The following protocols are generalized templates. Researchers must adapt concentrations, incubation times, and specific reagents based on their experimental system and goals.
Protocol 1: General Enzyme Inhibition Assay (Colorimetric)
This protocol outlines a workflow to assess the inhibitory potential of this compound against a target enzyme that produces a colorimetric signal.
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5). Ensure all components are fully dissolved and the pH is correctly adjusted before adding any organic co-solvents.[9]
- Enzyme Stock: Prepare a concentrated stock of the target enzyme in assay buffer.
- Substrate Stock: Prepare a stock of the enzyme's substrate in assay buffer.
- Compound Stock: Prepare a 50 mM stock of this compound in 100% DMSO.
2. Compound Dilution Plate:
- In a 96-well plate, perform serial dilutions of the compound stock to create a range of concentrations for determining an IC₅₀ value (e.g., 100 µM to 1 nM). It is critical to perform these dilutions in 100% DMSO first to avoid precipitation.
3. Assay Execution (96-well plate format):
- Add 2 µL of the diluted compound from the dilution plate to the corresponding wells of the final assay plate.
- Add 2 µL of DMSO to "vehicle control" wells and 2 µL of a known inhibitor to "positive control" wells.
- Add 178 µL of assay buffer to all wells.
- Add 10 µL of the enzyme working solution to all wells except the "no enzyme" control. Mix gently.
- Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 15 minutes to allow the compound to interact with the enzyme.
- Initiate the reaction by adding 10 µL of the substrate working solution to all wells.
- Read the absorbance at the appropriate wavelength using a plate reader in kinetic mode for 15-30 minutes or as a single endpoint reading.
4. Data Analysis:
- Calculate the rate of reaction for each well.
- Normalize the data to the vehicle control (100% activity) and the positive control/no enzyme control (0% activity).
- Plot the normalized percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Workflow for Compound Preparation and Dilution
This diagram illustrates a robust method to prevent compound precipitation during assay setup.
Section 4: Troubleshooting Guide
Encountering unexpected results is a common part of assay development. This guide addresses specific problems in a Q&A format.
Troubleshooting Decision Tree
Use this diagram to systematically diagnose common assay failures.
Specific Troubleshooting Scenarios
Q: My dose-response curve is flat or non-sigmoidal. What could be wrong?
A: A flat curve suggests the compound is inactive or insoluble in the tested range.
-
Insolubility: Visually inspect the wells of your assay plate for precipitation. If observed, you must revise your dilution scheme to lower the final compound concentration or slightly increase the co-solvent percentage (if your assay can tolerate it).
-
Inactive Range: You may be testing at the wrong concentration range. Perform a wider range screen (e.g., from 100 µM down to 1 pM) to identify the active window.
-
Assay Artifact: If the curve is jagged or linear instead of S-shaped, it may indicate instrument noise or compound interference.[8] Run a control plate with only the compound and buffer to measure its intrinsic absorbance/fluorescence and subtract this background.
Q: I'm seeing inhibition in my vehicle control (DMSO) wells. Why?
A: This indicates that the final concentration of DMSO is too high for your biological system. Many enzymes and cells are sensitive to DMSO concentrations above 1%.
-
Verify Calculations: Double-check all dilution calculations to ensure the final DMSO concentration is at a tolerable level (ideally ≤0.5%).[6]
-
Run a DMSO Titration: Perform a control experiment where you test a range of DMSO concentrations (e.g., 0.1% to 5%) in your assay without the compound. This will establish the maximum tolerable concentration for your specific system.
Q: My results are not reproducible between experiments. What are the common causes?
A: Lack of reproducibility is often traced back to inconsistencies in protocol execution.
-
Reagent Stability: Ensure reagents are stored correctly and avoid repeated freeze-thaw cycles.[8] Prepare fresh working solutions of enzymes and substrates for each experiment, as their activity can degrade over time.
-
Pipetting Inaccuracy: Always use calibrated pipettes and prepare master mixes for common reagents (buffer, enzyme, substrate) to minimize well-to-well pipetting variations.[6]
-
Environmental Factors: Ensure consistent incubation times and temperatures. Small variations can significantly impact enzyme kinetics.[6] Keep detailed records of every step to help identify sources of variation.[9]
Section 5: References
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021). MDPI. [Link]
-
N-(2-acetylphenyl)-4-chlorobenzenesulfonamide. PubChem. [Link]
-
(PDF) Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. ResearchGate. [Link]
-
Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. The Royal Society of Chemistry. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]
-
(PDF) this compound. ResearchGate. [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. [Link]
-
How To Identify & Prevent Analytical Test Problems. SilcoTek. [Link]
-
Assay Troubleshooting. MB - About. [Link]
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. [Link]
Sources
- 1. N-(2-Acetylphenyl) benzene sulfonamide Supplier in Mumbai, N-(2-Acetylphenyl) benzene sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 8. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 9. Guide de dépannage pour la HPLC [sigmaaldrich.com]
addressing inconsistencies in experimental results with "N-(2-acetylphenyl)benzenesulfonamide"
Welcome to the technical support resource for N-(2-acetylphenyl)benzenesulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot common inconsistencies encountered during the synthesis, purification, characterization, and application of this versatile intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Table of Contents
-
Frequently Asked Questions (FAQs): Synthesis
-
My reaction yield is consistently low. What are the primary causes and how can I improve it?
-
I'm observing an unexpected major side product. What could it be?
-
-
Frequently Asked Questions (FAQs): Purification & Characterization
-
What is the most effective method for purifying crude this compound?
-
My 1H NMR spectrum looks complex. How can I confidently assign the key protons?
-
-
Frequently Asked Questions (FAQs): Downstream Applications & Handling
-
I'm struggling to convert this compound into a quinazolinone. What reaction conditions should I try?
-
The compound has poor solubility in my biological assay buffer. How can I address this?
-
FAQs: Synthesis
Q1: My reaction yield of this compound is consistently low. What are the primary causes and how can I improve it?
A1: Senior Scientist's Analysis
Low yields in the synthesis of this compound typically stem from three main areas: (1) degradation of the sulfonyl chloride reactant, (2) suboptimal reaction conditions, or (3) competing side reactions. Let's address each systematically.
The most common synthetic route involves the reaction of 2-aminoacetophenone with benzenesulfonyl chloride in the presence of a base.
-
Primary Cause 1: Sulfonyl Chloride Hydrolysis. Benzenesulfonyl chloride is highly susceptible to hydrolysis by moisture, which converts it into the unreactive benzenesulfonic acid.[1] This is a frequent issue that significantly depletes your key electrophile.
-
Primary Cause 2: Inappropriate Base/Solvent System. The choice of base is critical. It must effectively scavenge the HCl byproduct without competing with the amine nucleophile.[1] Similarly, the solvent must dissolve the reactants while remaining inert.
-
Primary Cause 3: Low Nucleophilicity of the Amine. While 2-aminoacetophenone is reasonably nucleophilic, its reactivity can be influenced by the reaction environment.
Troubleshooting Protocol & Optimization Strategy
| Parameter | Recommended Action | Scientific Rationale |
| Reagent Quality | Use a fresh, unopened bottle of benzenesulfonyl chloride or purify older stock. | Sulfonyl chlorides degrade over time due to atmospheric moisture. Using a fresh reagent is the simplest way to ensure high reactivity.[1] |
| Reaction Setup | Flame-dry all glassware under vacuum. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[1] | This creates anhydrous (water-free) conditions, minimizing the hydrolysis of benzenesulfonyl chloride.[2] |
| Solvent | Use anhydrous solvents. Dichloromethane (DCM) or pyridine are common and effective choices.[1][3] | Anhydrous solvents prevent reagent hydrolysis. Pyridine can act as both the base and the solvent, simplifying the reaction setup.[4] |
| Base Selection | Use a non-nucleophilic organic base like pyridine or triethylamine (TEA).[1] | These bases effectively neutralize the generated HCl without reacting with the benzenesulfonyl chloride, which can occur with nucleophilic bases. |
| Stoichiometry | Use a slight excess of the amine (e.g., 1.05 equivalents) or the sulfonyl chloride (e.g., 1.2 equivalents).[4] | A slight excess of one reagent can help drive the reaction to completion, ensuring the full conversion of the limiting reagent. |
| Temperature | Start the reaction at 0 °C during the dropwise addition of benzenesulfonyl chloride, then allow it to warm to room temperature.[3] | The initial cooling helps control the exothermic reaction between the amine and the sulfonyl chloride, preventing potential side reactions. Stirring for several hours at room temperature ensures the reaction proceeds to completion. |
Below is a logical workflow for troubleshooting low yields.
Caption: Reaction pathway showing desired and side product formation.
FAQs: Purification & Characterization
Q1: What is the most effective method for purifying crude this compound?
A1: Senior Scientist's Analysis
A two-step approach of (1) an acidic workup followed by (2) recrystallization or column chromatography is highly effective.
-
Step 1: Acidic Workup. After the reaction is complete, quenching the mixture with dilute acid (e.g., 1M HCl) is crucial. [3]This step protonates any unreacted amine and the basic catalyst (pyridine/TEA), making them soluble in the aqueous layer and easily separable from your desired product, which will precipitate or remain in the organic layer.
-
Step 2: Purification of the Solid.
-
Recrystallization (Preferred for >85% purity): This is the most efficient method for removing minor impurities. The key is selecting an appropriate solvent system. Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, or mixtures of ethanol and water. [1]The ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling, leaving impurities behind in the solution.
-
Column Chromatography (For complex mixtures): If recrystallization fails or if the crude product contains significant amounts of side products, silica gel column chromatography is necessary. A solvent system of toluene-ethyl acetate (e.g., 2:1 v/v) has been reported to be effective. [4] Recommended Purification Workflow
-
Caption: Decision workflow for purifying this compound.
Q2: My ¹H NMR spectrum looks complex. How can I confidently assign the key protons?
A2: Senior Scientist's Analysis
The ¹H NMR spectrum can seem daunting due to multiple aromatic signals in a similar region. However, a systematic approach based on chemical shifts, coupling patterns, and integration allows for confident assignment. The structure contains three key regions: the benzenesulfonamide ring, the acetylphenyl ring, and the sulfonamide/acetyl protons.
Expected ¹H NMR Resonances (in DMSO-d₆)
| Proton Type | Approx. Chemical Shift (ppm) | Multiplicity | Integration | Key Features & Rationale |
| -NHSO₂- | ~11.0 | Singlet (broad) | 1H | This is an acidic proton, often broad, and its chemical shift is highly dependent on concentration and solvent. Appears far downfield. [4] |
| Benzenesulfonamide (ortho) | ~7.6-7.8 | Multiplet (often appears as a doublet) | 2H | These protons are ortho to the electron-withdrawing sulfonyl group, making them the most deshielded on this ring. [5] |
| Benzenesulfonamide (meta/para) | ~7.3-7.6 | Multiplet | 3H | These protons are further from the sulfonyl group and appear upfield relative to the ortho protons. [5] |
| Acetylphenyl Ring | ~7.3-8.0 | Multiplets (dd, d) | 3H | The exact shifts and coupling constants depend on the substitution pattern, but they will be distinct from the benzenesulfonamide protons. [4] |
| -C(O)CH₃ | ~2.3-2.6 | Singlet | 3H | A sharp singlet characteristic of a methyl group adjacent to a carbonyl. [4] |
Structural Confirmation: The crystal structure of this compound confirms an intramolecular N—H···O hydrogen bond between the sulfonamide proton and the acetyl oxygen, forming a stable six-membered ring. [3]This interaction restricts conformational flexibility and contributes to the distinct chemical shifts observed in NMR.
FAQs: Downstream Applications & Handling
Q1: I'm struggling to convert this compound into a quinazolinone. What reaction conditions should I try?
A1: Senior Scientist's Analysis
The synthesis of a 4(3H)-quinazolinone from this compound typically involves a condensation reaction with an amine source, which cyclizes to form the desired heterocyclic core. The key is choosing the right amine source and reaction conditions to facilitate the cyclization. One established method is the Niementowski synthesis, which involves the condensation of an N-acylanthranilic acid derivative with an amide. [6] Recommended Synthetic Approach: Niementowski-type Reaction
A common method involves reacting the N-acetyl precursor with formamide or another amide source at high temperatures.
Experimental Protocol
-
Reactants: Combine this compound (1 equivalent) with a large excess of formamide (which acts as both reactant and solvent).
-
Temperature: Heat the mixture to a high temperature, typically in the range of 150-180 °C.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and pour it into ice water. The quinazolinone product will often precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.
Troubleshooting Poor Conversion:
-
Insufficient Temperature: This cyclization often requires significant thermal energy. Ensure your reaction is reaching the target temperature.
-
Alternative Amine Sources: If formamide is unsuccessful, consider other primary amines or ammonia sources. The reaction of N-acylanthranilic acids with primary amines is a well-established route to N-substituted quinazolinones. [6]* Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times. [7]
Q2: The compound has poor solubility in my biological assay buffer. How can I address this?
A2: Senior Scientist's Analysis
Poor aqueous solubility is a common challenge for aromatic, non-polar compounds like this compound. [8]Addressing this requires a careful balance of solubilizing the compound without compromising the integrity of the biological system (e.g., protein stability, cell viability).
Solubilization Strategy
| Method | Protocol | Pros | Cons |
| Co-Solvent (DMSO) | Prepare a high-concentration stock solution (e.g., 10-30 mM) in 100% DMSO. Serially dilute this stock into your aqueous buffer, ensuring the final DMSO concentration is low (typically <1%). [9] | Standard, widely accepted method. DMSO is compatible with many assays. | High DMSO concentrations can be toxic to cells or denature proteins. Compound may precipitate at lower dilutions. |
| Alternative Solvents | Test other water-miscible organic solvents like dimethylformamide (DMF) or ethanol for stock solutions. [9] | May offer better solubility for specific compounds. | Must validate solvent compatibility with your specific assay; potential for toxicity or interference is higher than with DMSO. |
| Use of Surfactants | Incorporate a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) into the assay buffer. | Can significantly improve solubility by forming micelles around the compound. | May interfere with protein-ligand binding or cell membranes. Requires careful validation. |
| pH Adjustment | The sulfonamide proton (-SO₂NH-) is weakly acidic. Raising the pH of the buffer may deprotonate it, forming a more soluble salt. | Can be a simple and effective way to increase solubility. | The pH change must be within the tolerated range for your biological system. The compound may be less stable at high pH. |
Self-Validating Protocol for Solubility Testing
-
Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Create a series of dilutions in your final assay buffer (e.g., to achieve final compound concentrations of 100 µM, 50 µM, 10 µM, 1 µM). The final DMSO concentration should be kept constant and below your assay's tolerance limit (e.g., 0.5%).
-
Incubate the dilutions under assay conditions (e.g., 37 °C for 1 hour).
-
Visually inspect for any precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant via UV-Vis spectroscopy or HPLC.
-
This will determine the maximum practical working concentration of your compound in the assay buffer. [8]
References
-
Mphahane, N., Mphahane, N., Mokolokolo, P., Mokolokolo, P., Lobb, K., Lobb, K., & Tshehla, C. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(23), 7179. Available at: [Link]
-
Sonu, Painuli, S., Kumar, S., Singh, V., & Kumar, D. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 29(1), 26-41. Available at: [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (General reference for synthetic methods). Available at: [Link]
-
Parrino, B., Cascioferro, S., Musso, N., Carbone, A., & Diana, P. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Journal of Medicinal Chemistry, 64(23), 16935–16962. Available at: [Link]
-
Wang, T., Yang, Y., Li, Y., Zhu, Q., & Yi, W. (2020). Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. Organic Letters, 22(15), 5857-5862. Available at: [Link]
-
Saravanan, R. R., Dhayalan, V., Mohanakrishnan, A. K., Chakkaravarthi, G., & Manivannan, V. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2241. Available at: [Link]
-
Al-Suhaimi, O. A., El-Gazzar, A. A., & Al-Hazimi, H. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 853. Available at: [Link]
-
Sowa, M., Siudak, A., & Wujec, M. (2020). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Advances, 10(23), 13611-13623. Available at: [Link]
-
Alafeefy, A. M. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Saudi Chemical Society, 17(2), 227-236. Available at: [Link]
-
National Analytical Corporation. (n.d.). N-(2-Acetylphenyl) benzene sulfonamide. Retrieved from [Link]
-
Georgikopoulou, K., Papakyriakou, A., & Filippakopoulos, P. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(7), 8345-8358. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Benzenesulfonamide(98-10-2) 1H NMR spectrum [chemicalbook.com]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Enhancing the Potency of N-(2-acetylphenyl)benzenesulfonamide Analogs
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-acetylphenyl)benzenesulfonamide and its analogs. This guide is designed to provide advanced, actionable strategies and troubleshooting solutions to help you enhance the biological potency of your compounds. We will delve into the causality behind experimental choices, offering field-proven insights grounded in established scientific literature.
The this compound scaffold is a versatile template that has been explored for a wide range of therapeutic targets, including enzymes like cholinesterases and kinases, as well as for its potential in treating neurodegenerative diseases, cancer, and infectious diseases.[1][2][3][4][5] The key to unlocking its full potential lies in strategic structural modifications guided by a deep understanding of its structure-activity relationship (SAR).
Part 1: Strategic FAQs for Potency Enhancement
This section addresses common questions regarding the strategic design of more potent analogs.
Q1: I have synthesized the core this compound scaffold. Where are the most promising positions for modification to improve biological activity?
A1: Excellent question. The scaffold presents three primary regions for chemical modification, each influencing the compound's overall pharmacological profile in distinct ways. A systematic approach, often termed "SAR by cataloging," is recommended.
-
The Benzenesulfonamide 'Recognition' Ring (Ring A): This ring is often critical for establishing key interactions with the target protein. Substitutions here can modulate binding affinity and selectivity. For instance, in cholinesterase inhibitors, larger, hydrophobic substituents on this ring have been shown to increase potency, likely by interacting with the hydrophobic peripheral anionic site (PAS) of the enzyme.[6]
-
The Acetylphenyl 'Warhead' Ring (Ring B): The ortho-acetyl group and the sulfonamide linker on this ring create a specific conformational arrangement.[7] Modifications to this ring can fine-tune this conformation and introduce new interaction points. For example, introducing styryl groups at the 4-position of this ring via Suzuki-Miyaura cross-coupling has been successfully used to enhance anticholinesterase and antioxidant activities.[1]
-
The Sulfonamide Linker (-SO₂NH-): While less frequently modified, this linker is crucial. Its geometry allows the oxygen atoms to act as strong hydrogen bond acceptors, anchoring the molecule in the binding site.[1] The NH group can also act as a hydrogen bond donor.
Below is a workflow diagram illustrating these key modification sites.
Caption: Strategic modification sites on the core scaffold.
Q2: How does the sulfonamide group contribute to target binding, and why is it a common moiety in drug design?
A2: The sulfonamide group is a privileged scaffold in medicinal chemistry for several reasons.[2]
-
Hydrogen Bonding: It possesses a tetrahedral geometry where the two oxygen atoms are excellent hydrogen bond acceptors, and the secondary amine proton is a reliable hydrogen bond donor. This allows for strong, multi-point interactions within a receptor's binding site.[1]
-
Physicochemical Properties: The inclusion of a sulfonamide group can improve the physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical for bioavailability.[1]
-
Conformational Control: The sulfonamide linker introduces a specific torsional angle between the two aromatic rings, which is a common feature in the crystal structures of these derivatives.[1][7] This conformational restriction can reduce the entropic penalty upon binding to a target, leading to higher affinity.
Q3: My analogs show good in-vitro activity but poor cellular potency. What strategies can I use to address this?
A3: This is a classic challenge in drug development, often pointing to issues with cell permeability or metabolic instability. Here are some approaches:
-
Increase Lipophilicity: Conformational restriction through intramolecular hydrogen bonding between the carbonyl oxygen and the sulfonamide NH can increase lipophilicity and, consequently, membrane permeability.[1] Adding non-polar groups, such as methyl or halogen substituents, to the aromatic rings can also enhance lipophilicity.
-
Predict Drug-Likeness: Before synthesis, utilize in-silico tools to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Tools that calculate properties based on "Lipinski's Rule of Five" can help guide your design to avoid common permeability and bioavailability issues.[8]
-
Mask Polar Groups: If a polar group is necessary for target binding but hinders cell entry, consider a prodrug approach. This involves temporarily masking the polar group with a lipophilic moiety that is cleaved by intracellular enzymes to release the active compound.
Part 2: Troubleshooting Guides for Synthesis & Purification
This section provides solutions to specific experimental problems you may encounter.
Q4: My sulfonamide synthesis yield is consistently low. What are the most likely causes and how can I fix them?
A4: Low yields in sulfonamide synthesis are common and typically stem from a few key issues related to the reactants' stability and reactivity.[9][10]
-
Cause 1: Hydrolysis of the Sulfonyl Chloride: Benzenesulfonyl chlorides are highly reactive and extremely sensitive to moisture. Any water present in your solvent, glassware, or amine starting material will convert the sulfonyl chloride into the unreactive sulfonic acid, halting the reaction.[9]
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, and if necessary, distill them over a drying agent. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[9]
-
-
Cause 2: Inappropriate Base: The reaction generates HCl as a byproduct, which must be neutralized. However, the choice of base is critical.
-
Cause 3: Poor Amine Nucleophilicity: If your 2-aminoacetophenone derivative is substituted with strong electron-withdrawing groups, its nitrogen lone pair will be less available for nucleophilic attack, slowing the reaction.
-
Solution: You may need to use more forcing conditions, such as higher temperatures (reflux) or longer reaction times.[1] Monitor the reaction closely by Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 3. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
"N-(2-acetylphenyl)benzenesulfonamide" vs. other known enzyme inhibitors
For researchers and drug development professionals navigating the landscape of apoptosis regulation, the identification of potent and selective enzyme inhibitors is paramount. This guide provides an in-depth comparison of emerging benzenesulfonamide-based inhibitors against established modulators of caspase-3, a key executioner in the apoptotic cascade. We will delve into the mechanistic underpinnings of these compounds, present comparative efficacy data, and provide a detailed experimental protocol for assessing inhibitory activity.
Introduction to Caspase-3 and the Therapeutic Potential of its Inhibition
Caspase-3, a cysteine-aspartic protease, plays a central role in the execution phase of apoptosis.[1][2] Its activation triggers a cascade of events leading to controlled cell death, characterized by DNA fragmentation and the dismantling of cellular structures.[1] While essential for normal tissue homeostasis, dysregulated caspase-3 activity is implicated in a variety of pathological conditions, including neurodegenerative diseases and ischemic injury. Consequently, the development of small molecule inhibitors of caspase-3 is an active area of therapeutic research.[1][3]
The benzenesulfonamide scaffold has emerged as a promising starting point for the design of novel, non-peptidic enzyme inhibitors.[4][5] This is attributed to the sulfonamide group's ability to form key hydrogen bonds within enzyme active sites.[4] While the specific inhibitory activity of N-(2-acetylphenyl)benzenesulfonamide against caspase-3 is not extensively documented in publicly available literature, its structural motifs are present in more complex derivatives that demonstrate significant potency. A notable example is the class of N-benzylisatin sulfonamides, which have been identified as potent inhibitors of executioner caspases, including caspase-3.[5][6]
This guide will use the benzenesulfonamide scaffold as a focal point for comparison with well-characterized, peptide-based caspase-3 inhibitors.
Comparative Analysis of Caspase-3 Inhibitors
The efficacy of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes these values for several well-known caspase-3 inhibitors, providing a benchmark against which emerging compounds based on the this compound scaffold can be evaluated.
| Inhibitor Class | Compound Name | Target(s) | Potency (IC50/Ki) | Notes |
| Benzenesulfonamide Derivative | N-benzylisatin sulfonamide analogues | Caspase-3, Caspase-7 | Nanomolar range | Non-peptide based, potent inhibitors of executioner caspases.[5][6] |
| Peptide-Based | Z-DEVD-FMK | Caspase-3, -6, -7, -8, -10 | IC50: 18 µM for Caspase-3 | Irreversible inhibitor.[7][8] |
| Peptide-Based | Ac-DEVD-CHO | Caspase-3, Caspase-7 | Ki: 0.2 nM for Caspase-3 | Potent, reversible aldehyde inhibitor.[7][9] |
| Pan-Caspase Inhibitor | Z-VAD-FMK | Broad-spectrum caspase inhibitor | - | Cell-permeable, irreversible pan-caspase inhibitor.[8][9] |
| Pan-Caspase Inhibitor | Q-VD-OPh | Caspases 1, 3, 8, 9 | IC50: 25-400 nM | Potent pan-caspase inhibitor.[7] |
Signaling Pathway: The Role of Caspase-3 in Apoptosis
The following diagram illustrates the central role of caspase-3 in both the intrinsic and extrinsic apoptotic pathways. Understanding this pathway is crucial for contextualizing the mechanism of action of its inhibitors.
Caption: Caspase-3 is a key executioner caspase activated by both extrinsic and intrinsic apoptotic pathways.
Experimental Protocol: In Vitro Caspase-3 Inhibition Assay
This section provides a detailed, step-by-step methodology for a fluorometric assay to determine the inhibitory potential of a test compound, such as a derivative of this compound, against human caspase-3.
Principle
This assay quantifies the activity of caspase-3 by measuring the fluorescence of a reporter molecule released from a synthetic substrate. The substrate, Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), is specifically cleaved by active caspase-3, liberating the highly fluorescent 7-amino-4-methylcoumarin (AMC). In the presence of an inhibitor, the rate of AMC release is reduced.
Materials
-
Recombinant human Caspase-3
-
Ac-DEVD-AMC substrate
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Test compound (e.g., a benzenesulfonamide derivative)
-
Known inhibitor (e.g., Ac-DEVD-CHO) for positive control
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Experimental Workflow
The following diagram outlines the key steps in the in vitro caspase-3 inhibition assay.
Caption: Workflow for the in vitro fluorometric caspase-3 inhibition assay.
Step-by-Step Procedure
-
Compound Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test compound in assay buffer. Also, prepare dilutions of a known inhibitor (positive control) and a vehicle control (solvent only).
-
Enzyme Preparation : Dilute the recombinant human caspase-3 to the desired working concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the instrument.
-
Assay Plate Setup : To a 96-well black microplate, add the diluted test compounds, positive control, and vehicle control.
-
Enzyme Addition and Pre-incubation : Add the diluted caspase-3 solution to all wells except for the "no enzyme" control wells. Mix gently and incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Prepare the Ac-DEVD-AMC substrate solution in assay buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement : Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30-60 minutes).
-
Data Analysis :
-
For each concentration of the inhibitor, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Conclusion
The benzenesulfonamide scaffold represents a versatile platform for the development of novel enzyme inhibitors. While this compound itself requires further investigation to characterize its specific inhibitory profile, its derivatives have demonstrated potent, non-peptidic inhibition of caspase-3.[5] By employing standardized in vitro assays, such as the fluorometric protocol detailed in this guide, researchers can effectively screen and characterize new chemical entities. The comparison with established inhibitors like Z-DEVD-FMK and Ac-DEVD-CHO provides essential benchmarks for assessing the therapeutic potential of these emerging compounds in the modulation of apoptosis.
References
-
Al-Ghorbani, M., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(4), 938. Available at: [Link]
-
Babu, D., et al. (2020). Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury. Journal of Clinical Medicine, 9(4), 1145. Available at: [Link]
-
Wikipedia. Caspase 3. Available at: [Link]
-
Saravanan, R. R., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2509. Available at: [Link]
-
Chu, W., et al. (2005). N-benzylisatin sulfonamide analogues as potent caspase-3 inhibitors: synthesis, in vitro activity, and molecular modeling studies. Journal of Medicinal Chemistry, 48(24), 7637-7647. Available at: [Link]
-
Poreba, M., et al. (2013). Caspase substrates and inhibitors. Cold Spring Harbor Perspectives in Biology, 5(8), a008680. Available at: [Link]
-
Washington University School of Medicine. N-benzylisatin sulfonamide analogues as potent caspase-3 inhibitors: Synthesis, in vitro activity, and molecular modeling studies. Available at: [Link]
-
Jaeschke, H., et al. (2011). Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro. The American Journal of Pathology, 178(6), 2683-2695. Available at: [Link]
Sources
- 1. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. Caspase substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities | MDPI [mdpi.com]
- 5. N-benzylisatin sulfonamide analogues as potent caspase-3 inhibitors: synthesis, in vitro activity, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
A Comprehensive Guide to Investigating the Anticancer Activity of N-(2-acetylphenyl)benzenesulfonamide
This guide provides a comprehensive framework for the preclinical evaluation of the novel compound N-(2-acetylphenyl)benzenesulfonamide. Given the scarcity of direct published data on this specific molecule, this document outlines a robust, multi-stage experimental plan to systematically confirm and characterize its potential anticancer activity across a panel of diverse and well-characterized human cancer cell lines. We will draw upon the established anticancer properties of the broader benzenesulfonamide class of compounds to inform our experimental design and mechanistic hypotheses.
The benzenesulfonamide scaffold is a well-recognized pharmacophore in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Derivatives of this structure have demonstrated significant promise as anticancer agents through various mechanisms, including the inhibition of carbonic anhydrases, which are crucial for tumor survival in hypoxic environments, and the disruption of tubulin polymerization, a key process in cell division.[1][2][3][4] This established precedent provides a strong rationale for investigating the anticancer potential of novel, unexplored derivatives like this compound.
This guide is designed for researchers, scientists, and drug development professionals. It will provide not only detailed, step-by-step protocols for key experiments but also the scientific reasoning behind the choice of assays and cell lines, ensuring a rigorous and insightful investigation.
Proposed Experimental Workflow
Our investigation is structured in a logical progression from broad cytotoxicity screening to more focused mechanistic studies. This approach allows for an efficient allocation of resources, with each stage informing the next.
Caption: Overall experimental workflow for the anticancer evaluation of this compound.
Selection of a Diverse Cancer Cell Line Panel
To obtain a broad understanding of the compound's potential efficacy, we propose screening against a panel of four well-characterized human cancer cell lines from different tissue origins. The choice of these cell lines is based on their prevalence in cancer research and their distinct genetic backgrounds.
-
MCF-7: An estrogen receptor (ER)-positive human breast adenocarcinoma cell line.[5][6][7][8][9] It is a valuable model for hormone-responsive breast cancers.
-
A549: A human lung adenocarcinoma cell line.[10][11][12][13][14] These cells are a widely used model for non-small cell lung cancer.
-
HepG2: A human hepatocellular carcinoma cell line.[15][16][17][18][19] HepG2 cells are instrumental in studies of liver cancer and drug metabolism.
-
HCT116: A human colorectal carcinoma cell line.[20][21][22][23] This line is characterized by a mutation in the KRAS proto-oncogene and is a key model for colon cancer research.[21]
Phase 1: In Vitro Cytotoxicity Assessment
The initial step is to determine the compound's ability to inhibit the proliferation of the selected cancer cell lines. The MTT assay is a reliable and widely used colorimetric method for this purpose.[24][25]
Detailed Protocol: MTT Proliferation Assay
Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[26] The amount of formazan is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture MCF-7, A549, HepG2, and HCT116 cells in their respective recommended media until they reach approximately 80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plates for an additional 4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell proliferation by 50%.
-
Hypothetical Data Presentation
The results of the MTT assay should be summarized in a clear and concise table to allow for easy comparison of the compound's efficacy across the different cell lines.
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.5 ± 2.1 | 1.2 ± 0.3 |
| A549 | Lung Adenocarcinoma | 15.8 ± 1.7 | 0.9 ± 0.2 |
| HepG2 | Hepatocellular Carcinoma | 42.1 ± 3.5 | 2.5 ± 0.4 |
| HCT116 | Colorectal Carcinoma | 18.3 ± 2.0 | 1.5 ± 0.3 |
(Note: The above data is hypothetical and for illustrative purposes only.)
Phase 2: Elucidating the Mechanism of Action
Based on the IC50 values obtained in Phase 1, the most sensitive cell line(s) will be selected for further mechanistic studies. The primary objectives are to determine if the compound induces apoptosis (programmed cell death) and/or causes cell cycle arrest.
Detailed Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[27][28][29] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.[27][28] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[27]
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed the selected cancer cell line(s) in 6-well plates and grow to about 70-80% confluency.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[30]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[31]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[32][33][34][35][36] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells by trypsinization, wash with PBS, and centrifuge.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells.
-
Generate a histogram of fluorescence intensity to visualize the cell cycle distribution.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Potential Signaling Pathway for Investigation
Many anticancer agents, including some sulfonamide derivatives, induce apoptosis through the intrinsic (mitochondrial) pathway.[37] A plausible hypothesis to investigate for this compound would be its ability to induce mitochondrial-mediated apoptosis.
Caption: Proposed intrinsic apoptosis signaling pathway for investigation.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial investigation of the anticancer properties of this compound. By following this structured approach, researchers can generate reliable and publishable data that will clearly define the compound's cytotoxic potential and provide initial insights into its mechanism of action. The detailed protocols and the rationale behind the experimental design are intended to ensure the trustworthiness and reproducibility of the findings. Successful completion of this proposed study would lay a strong foundation for further preclinical development of this promising compound.
References
- MCF-7 - Wikipedia. [URL: https://en.wikipedia.org/wiki/MCF-7]
- Al-Ostoot, F. H., et al. (2022). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9459527/]
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. [URL: https://www.abcam.com/protocols/cell-cycle-analysis-with-flow-cytometry-and-propidium-iodide]
- HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research - Cytion. [URL: https://cytion.com/cell-lines/hct116-cells/]
- MCF7 - HTB-22 - ATCC. [URL: https://www.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. [URL: https://www.bio-techne.com/research-and-diagnostics/protocol-annexin-v-and-pi-staining-for-apoptosis-by-flow-cytometry]
- Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. [URL: https://bio-protocol.org/e1198]
- Annexin V staining assay protocol for apoptosis - Abcam. [URL: https://www.abcam.com/protocols/annexin-v-staining-assay-protocol]
- HCT116 cells - Wikipedia. [URL: https://en.wikipedia.org/wiki/HCT116_cells]
- Hep G2 - Wikipedia. [URL: https://en.wikipedia.org/wiki/Hep_G2]
- Al-Warhi, T., et al. (2023). Design, synthesis and in silico insights of novel 1,2,3-triazole benzenesulfonamide derivatives as potential carbonic anhydrase IX and XII inhibitors with promising anticancer activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37651817/]
- Everything You Need To Know About A549 Cells - Synthego. [URL: https://www.synthego.com/guide/in-vitro-methods/cell-lines/a549-cells]
- DNA Staining with Propidium Iodide for Cell Cycle Analysis - Flow Cytometry Facility. [URL: https://med.virginia.edu/flow-cytometry-facility/wp-content/uploads/sites/235/2016/01/DNAStainingPI.pdf]
- MCF-7 Cells. [URL: https://www.zen-bio.com/pages/mcf-7-cells]
- HCT 116 - CCL-247 - ATCC. [URL: https://www.
- HuH7 and HepG2 Cells: Essential Models in Liver Cancer Research - BioHippo. [URL: https://www.biohippo.com/blogs/cell-lines/huh7-and-hepg2-cells-essential-models-in-liver-cancer-research]
- From Proteomic Analysis to Potential Therapeutic Targets: Functional Profile of Two Lung Cancer Cell Lines, A549 and SW900, Widely Studied in Pre-Clinical Research - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5094779/]
- Hep-G2 cell line - AcceGen. [URL: https://www.accegen.com/cell-line/hep-g2-cell-line]
- DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. [URL: https://med.virginia.edu/flow-cytometry-facility/protocols/dna-content-for-cell-cycle-analysis-of-fixed-cells-with-propidium-iodide/]
- A549 cell - Wikipedia. [URL: https://en.wikipedia.org/wiki/A549_cell]
- The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. [URL: https://ar.iiarjournals.org/content/35/6/2963.long]
- Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27423028/]
- MCF7 - ECACC cell line profiles - Culture Collections. [URL: https://www.culturecollections.org.uk/products/celllines/generalcell/detail.jsp?refId=86012803&collection=ecacc_gc]
- Cell line profile: A549 - Culture Collections. [URL: https://www.culturecollections.org.uk/products/celllines/generalcell/detail.jsp?refId=86012804&collection=ecacc_gc]
- Cell line profile: Hep-G2 - Culture Collections. [URL: https://www.culturecollections.org.uk/products/celllines/generalcell/detail.jsp?refId=85011430&collection=ecacc_gc]
- Hep G2 [HEPG2] - HB-8065 - ATCC. [URL: https://www.
- A549 Cell Line: A Keystone in Lung Cancer Research - Cytion. [URL: https://cytion.com/cell-lines/a549-cells/]
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8408331/]
- Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10813359/]
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5989432/]
- Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36244463/]
- Characterization of HCT116 human colon cancer cells in an orthotopic model - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18471881/]
- Cell Cycle Analysis by Propidium Iodide Staining - UCL. [URL: https://www.ucl.ac.uk/cancer/sites/cancer/files/cell_cycle_analysis_by_propidium_iodide_staining.pdf]
- An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7411690/]
- Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7809315/]
- MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://www.roche-applied-science.
- Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751 - ResearchGate. [URL: https://www.researchgate.
- Annexin V Staining Protocol - BD Biosciences. [URL: https://www.bdbiosciences.com/en-us/protocols/annexin-v-staining-protocol]
- Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit - iGEM. [URL: https://static.igem. wiki/teams/4331/wiki/annexin-v-fitc-assay-protocol.pdf ]
- Novel benzenesulfonamide-aroylhydrazone conjugates as carbonic anhydrase inhibitors that induce MAPK/ERK-mediated cell cycle arrest and mitochondrial-associated apoptosis in MCF-7 breast cancer cells - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38171457/]
- Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - MDPI. [URL: https://www.mdpi.com/1420-3049/26/8/2180]
- New N-Benzenesulfonylguanidine Derivatives and Their Selective Growth Inhibition of Human Breast Cancer Cell Line MCF-7 and Colon Carcinoma HCT-116 - ResearchGate. [URL: https://www.researchgate.net/publication/344697394_New_N-Benzenesulfonylguanidine_Derivatives_and_Their_Selective_Growth_Inhibition_of_Human_Breast_Cancer_Cell_Line_MCF-7_and_Colon_Carcinoma_HCT-116]
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra04085a]
- MTT assay protocol | Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01997]
- MTT Cell Proliferation Assay - ATCC. [URL: https://www.atcc.
- characteristics of HT29 and HCT116-derived cell lines before and after... - ResearchGate. [URL: https://www.researchgate.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
- The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. [URL: https://www.
- Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. - OpenRead. [URL: https://openread.academy/paper/27423028]
Sources
- 1. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCF-7 - Wikipedia [en.wikipedia.org]
- 6. atcc.org [atcc.org]
- 7. mcf7.com [mcf7.com]
- 8. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 9. MCF7 | Culture Collections [culturecollections.org.uk]
- 10. swashbuckler.synthego.com [swashbuckler.synthego.com]
- 11. From Proteomic Analysis to Potential Therapeutic Targets: Functional Profile of Two Lung Cancer Cell Lines, A549 and SW900, Widely Studied in Pre-Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A549 cell - Wikipedia [en.wikipedia.org]
- 13. A549 | Culture Collections [culturecollections.org.uk]
- 14. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 15. Hep G2 - Wikipedia [en.wikipedia.org]
- 16. ebiohippo.com [ebiohippo.com]
- 17. accegen.com [accegen.com]
- 18. Hep-G2 | Culture Collections [culturecollections.org.uk]
- 19. atcc.org [atcc.org]
- 20. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 21. HCT116 cells - Wikipedia [en.wikipedia.org]
- 22. Characterization of HCT116 human colon cancer cells in an orthotopic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. atcc.org [atcc.org]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 27. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 28. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. static.igem.org [static.igem.org]
- 31. Annexin V Staining Protocol [bdbiosciences.com]
- 32. Flow cytometry with PI staining | Abcam [abcam.com]
- 33. bio-protocol.org [bio-protocol.org]
- 34. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 35. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 36. ucl.ac.uk [ucl.ac.uk]
- 37. Novel benzenesulfonamide-aroylhydrazone conjugates as carbonic anhydrase inhibitors that induce MAPK/ERK-mediated cell cycle arrest and mitochondrial-associated apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Cross-Validation of N-(2-acetylphenyl)benzenesulfonamide Bioactivity: A Comparative Analysis
In the landscape of modern drug discovery, the initial identification of a bioactive compound is merely the first step in a long and rigorous journey. The reproducibility and contextual understanding of these initial findings are paramount. This guide provides a comprehensive framework for the cross-validation of the biological activity of N-(2-acetylphenyl)benzenesulfonamide. Drawing upon established methodologies and comparative analysis, we will explore its potential as an anticholinesterase and antioxidant agent, offering a roadmap for researchers, scientists, and drug development professionals to validate and expand upon these initial findings.
Introduction to this compound and the Imperative of Cross-Validation
This compound is a member of the benzenesulfonamide class of compounds, a scaffold known to be a versatile pharmacophore present in a wide array of therapeutic agents with activities including antibacterial, anticancer, and anti-inflammatory properties[1][2][3]. Recent studies have synthesized derivatives of this molecule and identified promising inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as notable antioxidant capabilities[4][5]. These findings suggest a potential therapeutic application in neurodegenerative diseases like Alzheimer's, where cholinergic deficit and oxidative stress are key pathological features.
However, a single study's findings, no matter how promising, require rigorous validation. Cross-validation, in this context, refers to a multi-faceted approach to confirm the initial bioactivity results. This can involve:
-
Intra- and Inter-Laboratory Reproducibility: Ensuring the initial results can be replicated.
-
Orthogonal Assays: Using different experimental methods that measure the same biological endpoint.
-
Comparative Analysis: Benchmarking the compound's activity against known inhibitors and structurally related analogs.
This guide will focus on the latter two aspects, providing a framework for a robust comparative analysis to contextualize the bioactivity of this compound.
Deconstructing the Bioactivity: Anticholinesterase and Antioxidant Effects
Mechanism of Action: Inhibition of Cholinesterases
Acetylcholinesterase and butyrylcholinesterase are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, a key therapeutic strategy for Alzheimer's disease. The sulfonamide moiety of this compound and its derivatives is capable of forming strong electrostatic and hydrogen bonding interactions with amino acid residues in the binding sites of these enzymes[4].
Antioxidant Potential
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. The antioxidant activity of this compound derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) free radical scavenging assays[4][5].
A Framework for Comparative Cross-Validation
To objectively assess the bioactivity of this compound, a comparative study against well-characterized compounds is essential.
Selection of Comparator Compounds
The choice of comparators is critical for a meaningful analysis. We propose the following:
-
Positive Control (Established Inhibitor):
-
Donepezil: A potent, reversible, and selective inhibitor of AChE, widely used in the treatment of Alzheimer's disease. This will serve as the benchmark for anticholinesterase activity.
-
Ascorbic Acid (Vitamin C): A well-known and potent antioxidant, to be used as a standard in antioxidant assays.
-
-
Structurally Related Analogs:
-
N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide: A synthetic precursor to other active derivatives, which has shown some activity against AChE[4].
-
Celecoxib: A selective COX-2 inhibitor that also contains a benzenesulfonamide moiety. While its primary target is different, comparing against it can reveal selectivity and potential off-target effects.
-
N-acetyl-2-carboxybenzenesulfonamide: A non-selective COX inhibitor, offering another point of comparison within the broader class of bioactive benzenesulfonamides[6].
-
-
Negative Control:
-
Inactive Analog: A structurally similar molecule predicted by molecular modeling to have minimal interaction with the target enzymes. This helps to confirm that the observed activity is specific to the structural features of this compound.
-
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the comparative cross-validation of this compound's bioactivity.
Caption: Workflow for the comparative cross-validation of bioactivity.
Detailed Experimental Protocols
To ensure reproducibility and standardization, detailed protocols are essential. Below is a step-by-step methodology for the in vitro acetylcholinesterase inhibition assay.
Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used spectrophotometric method developed by Ellman et al.
Principle: The activity of AChE is measured by observing the increase in the yellow color produced by the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. The thiocholine then reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which has a molar absorption at 412 nm.
Materials:
-
Acetylcholinesterase (from Electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound and comparator compounds
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and comparator compounds in DMSO.
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
Prepare a 1.5 mM solution of ATCI in deionized water.
-
Prepare a 3 mM solution of DTNB in phosphate buffer.
-
Prepare a solution of AChE (0.22 U/mL) in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 135 µL of phosphate buffer.
-
Add 25 µL of the AChE solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 5 µL of the DTNB solution.
-
Initiate the reaction by adding 15 µL of the ATCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The blank will contain all components except the enzyme. The control will contain all components with DMSO instead of the inhibitor.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Control Absorbance - Test Absorbance) / Control Absorbance] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
Data Presentation and Interpretation
The results of the comparative analysis should be presented in a clear and concise manner to facilitate interpretation.
Comparative Bioactivity Data
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | DPPH Scavenging IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Donepezil | 0.02 - 0.15[4] | 3.12 ± 0.18[4] | N/A |
| Ascorbic Acid | N/A | N/A | Reference Value |
| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 8.9 ± 0.21[4] | 26.5 ± 0.24[4] | Experimental Value |
| Celecoxib | >100 | >100 | Experimental Value |
| N-acetyl-2-carboxybenzenesulfonamide | Experimental Value | Experimental Value | Experimental Value |
Note: Literature values are provided for reference. Experimental values should be determined under identical conditions for valid comparison.
Structure-Activity Relationship (SAR) Insights
By comparing the activity of this compound with its analogs, preliminary SAR can be deduced. For instance, the presence and position of substituents on the phenyl rings can significantly impact potency and selectivity. Molecular docking studies can further elucidate these relationships by visualizing the binding modes of the different compounds within the active site of the target enzymes[4].
Caption: Ligand-enzyme interaction leading to a biological effect.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the cross-validation of this compound's bioactivity through a rigorous comparative analysis. By benchmarking against established drugs and structurally related analogs, researchers can gain a deeper understanding of its potency, selectivity, and potential as a therapeutic agent.
Future work should focus on expanding the panel of assays to include cell-based models to assess cytotoxicity and neuroprotective effects. Furthermore, in vivo studies in animal models of neurodegeneration will be crucial to validate the therapeutic potential of this promising compound.
References
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
-
(PDF) Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of N-acetyl-2-carboxybenzenesulfonamides: a novel class of cyclooxygenase-2 (COX-2) inhibitors. PubMed. [Link]
-
(PDF) this compound. ResearchGate. [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH. [Link]
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. NIH. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC. NIH. [Link]
-
Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Pharmacology. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. [Link]
-
A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. [Link]
-
This compound - PMC. NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-(2-Acetylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of N-acetyl-2-carboxybenzenesulfonamides: a novel class of cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of "N-(2-acetylphenyl)benzenesulfonamide" derivatives
An In-Depth Guide to the Structure-Activity Relationships of N-(2-acetylphenyl)benzenesulfonamide Derivatives
Authored by a Senior Application Scientist
The this compound scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. Its inherent structural features, particularly the capacity for a conformationally-restricting intramolecular hydrogen bond, make it an attractive starting point for drug discovery endeavors targeting a range of biological systems.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, synthesizing data from key studies to illuminate how molecular modifications influence biological outcomes. We will delve into their applications as anticholinesterase, anti-inflammatory, and anticonvulsant agents, providing the experimental context necessary for researchers in the field.
The Core Scaffold: A Conformational Anchor
The foundational this compound structure is characterized by two aromatic rings linked by a sulfonamide bridge. A critical feature is the formation of a thermodynamically stable six-membered intramolecular hydrogen bond between the N-H of the sulfonamide linker and the carbonyl oxygen of the acetyl group.[1] This interaction locks the molecule into a pseudo-cyclic conformation, which significantly reduces its rotational freedom. This pre-organization can be highly advantageous for molecular recognition, as it minimizes the entropic penalty upon binding to a biological target.
The primary points for chemical modification on this scaffold are:
-
A-Ring (2-acetylphenyl moiety): The phenyl ring bearing the acetyl group can be substituted at various positions, allowing for the introduction of diverse chemical functionalities to probe interactions with receptor sub-pockets.
-
B-Ring (Benzenesulfonamide moiety): The terminal benzene ring of the sulfonamide can be substituted to modulate electronic properties, solubility, and binding affinity.
-
Sulfonamide Linker: While less commonly modified, the nitrogen of the sulfonamide can be alkylated, though this disrupts the key intramolecular hydrogen bond.
Caption: Core this compound scaffold with key modification points.
Comparative SAR Analysis Across Biological Targets
The versatility of the this compound scaffold is evident in the diverse biological activities its derivatives exhibit. The following sections compare the SAR for different therapeutic targets.
Anticholinesterase and Antioxidant Activity
Derivatives of this scaffold have been investigated as potential treatments for neurodegenerative disorders like Alzheimer's disease, where inhibiting cholinesterase enzymes (AChE and BChE) and reducing oxidative stress are key therapeutic strategies.[1] A study by Tshotsho et al. provides a clear SAR by transforming N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide into styryl derivatives via Suzuki-Miyaura cross-coupling.[1]
-
Impact of the Sulfonamide Moiety: The initial precursor, 2-amino-5-bromoacetophenone (Compound 1 ), shows moderate, non-selective inhibition of both AChE and BChE. The introduction of the 4-methylbenzenesulfonamide group (Compound 2 ) significantly improves potency and selectivity for AChE over BChE.[1] This suggests the sulfonamide moiety plays a crucial role in orienting the molecule within the AChE active site. However, this addition reduces the compound's intrinsic free-radical scavenging activity.[1]
-
Impact of A-Ring Substitution (Styryl Moiety): The addition of a styryl "wing" at the 4-position of the A-ring (Compounds 3a and 3b ) further enhances anticholinesterase activity. This modification is designed to mimic the structure of resveratrol, a natural antioxidant.[1]
-
Influence of Styryl Substituents:
-
An electron-donating methoxy group on the styryl ring (3a ) results in the most potent AChE inhibitor of the series, with an IC50 value of 5.8 µM.[1]
-
An electron-withdrawing trifluoromethyl group (3b ) leads to slightly reduced, yet still significant, AChE inhibitory activity (IC50 = 7.1 µM).[1]
-
Both styryl derivatives (3a and 3b ) exhibit improved antioxidant properties compared to the sulfonamide intermediate 2 , demonstrating a successful dual-activity design strategy.[1]
-
Table 1: Comparison of Anticholinesterase and Antioxidant Activities
| Compound | A-Ring Substituent (R1) | B-Ring Substituent (R2) | AChE IC50 (µM) | BChE IC50 (µM) | DPPH Scavenging IC50 (µM) | NO Scavenging IC50 (µM) | Reference |
|---|---|---|---|---|---|---|---|
| 1 (Precursor) | -Br | (Amine) | 12.6 ± 0.20 | 14.6 ± 0.32 | 12.3 ± 0.21 | 7.4 ± 0.16 | [1] |
| 2 | -Br | 4-Methyl | 8.9 ± 0.21 | 26.5 ± 0.24 | 20.6 ± 0.42 | 15.7 ± 0.20 | [1] |
| 3a | 4-methoxystyryl | 4-Methyl | 5.8 ± 0.14 | 10.2 ± 0.15 | 16.5 ± 0.31 | 9.6 ± 0.45 | [1] |
| 3b | 4-trifluoromethylstyryl | 4-Methyl | 7.1 ± 0.25 | 13.5 ± 0.11 | 13.9 ± 0.10 | 11.9 ± 0.31 | [1] |
| Donepezil | - | - | 1.24 ± 0.15 | 3.12 ± 0.18 | - | - | [1] |
| Ascorbic Acid | - | - | - | - | 4.65 ± 0.13 | 6.23 ± 0.13 | [1] |
Data sourced from Tshotsho, et al. (2021).[1]
Anti-Inflammatory Activity (Cyclooxygenase Inhibition)
While not direct derivatives of the title compound, a closely related series of N-acetyl-2-carboxybenzenesulfonamides provides powerful insights into SAR for cyclooxygenase (COX) inhibition.[4] In this series, the SO₂NHCOCH₃ pharmacophore acts as a suitable bioisostere for the acetoxy group in aspirin, potentially acetylating the Ser(530) residue in the COX active site.[4]
-
Core Scaffold vs. Aspirin: The parent compound, N-acetyl-2-carboxybenzenesulfonamide (11 ), is a more potent COX-1 and COX-2 inhibitor than aspirin but remains non-selective.[4]
-
Impact of Phenyl Substitution: The introduction of a substituted phenyl ring at the C-4 or C-5 position dramatically increases both potency and selectivity for COX-2.
-
Positional Isomerism and Substituent Effects: A 2,4-difluorophenyl substituent at the C-4 position results in an exceptionally potent and selective COX-2 inhibitor (COX-2 IC50 = 0.087 µM; Selectivity Index >1149), far exceeding the selectivity of the reference drug celecoxib (S.I. = 472).[4] Moving the same substituent to the C-5 position reduces both potency and selectivity, highlighting the critical role of substituent placement for optimal interaction with the COX-2 isozyme's secondary binding pocket.[4]
Table 2: Comparison of COX-1/COX-2 Inhibitory Activities
| Compound | Substitution on Core | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (S.I.) | Reference |
|---|---|---|---|---|---|
| 11 | None | 0.06 | 0.25 | 0.23 | [4] |
| Derivative | C-4-(2,4-difluorophenyl) | >100 | 0.087 | >1149 | [4] |
| Derivative | C-5-(2,4-difluorophenyl) | >100 | 0.77 | >130 | [4] |
| Aspirin | - | 0.35 | 2.4 | 0.14 | [4] |
| Celecoxib | - | 33.1 | 0.07 | 472 | [4] |
Data sourced from Knaus, et al. (2005).[4]
Comparative Analysis with Anticonvulsant Scaffolds
Direct SAR studies on this compound for anticonvulsant activity are less prevalent in the literature. However, by comparing its core features to established anticonvulsant pharmacophores, we can infer its potential and guide future design. Many known anticonvulsants, such as N-benzyl-2-acetamidopropionamides, share a similar arrangement of an aromatic ring, an amide/sulfonamide linker, and a carbonyl group.[5]
-
Structural Analogs: In the N-benzyl-2-acetamidopropionamide series, potent activity in the maximal electroshock (MES) seizure test was observed for derivatives with small heteroatom substituents (e.g., methoxy, ethoxy) at the C-3 position.[5] The (R)-stereoisomer was found to be significantly more active, highlighting the importance of stereochemistry.[5]
-
Benzothiazole-Sulfonamides: Another class, benzothiazole-coupled benzenesulfonamides, has shown significant anticonvulsant potential in the MES model.[6] The most potent compounds in this series often feature halogen substitutions on the terminal benzene sulfonamide ring.[6]
-
Inference for this compound: The rigidified structure of this compound, with its defined spatial arrangement of aromatic rings and a hydrogen bond acceptor (carbonyl), fits the general pharmacophoric model for anticonvulsant activity. It is plausible that substitutions on both the A-ring and B-ring could modulate this activity, with lipophilic and electron-withdrawing groups being promising candidates for exploration based on data from related compound classes.
Experimental Protocols & Methodologies
To ensure scientific rigor and reproducibility, this section details the standard methodologies used to generate the SAR data discussed above.
General Synthesis of Derivatives
The synthesis of this compound derivatives typically follows a two-step process, as illustrated below.
Caption: General synthetic workflow for this compound derivatives.
Protocol 1: N-Sulfonylation
-
Dissolve the starting 2-aminoacetophenone derivative (1.0 eq) in a suitable solvent such as pyridine or dry DCM.[1][3]
-
Slowly add the desired benzenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture under reflux for 2-4 hours or at room temperature for 15 hours.[1][3]
-
Monitor the reaction by TLC. Upon completion, quench the reaction by pouring it into ice-cold water, often containing HCl to neutralize the pyridine.[1][3]
-
Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling (for A-Ring Modification)
-
To a flask containing the bromo-substituted this compound intermediate (1.0 eq), add the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., NaOH or K₂CO₃).[1][7]
-
Add a solvent system, such as toluene/ethanol/water.
-
Heat the mixture under an inert atmosphere (e.g., Nitrogen) at 90°C for 5-12 hours.
-
After cooling, perform an aqueous workup, extracting the product with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate it in vacuo, and purify the residue using column chromatography.
Biological Assays
Protocol 3: Anticholinesterase Assay (Ellman's Method) This colorimetric assay quantifies AChE activity by measuring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(2-Acetylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of N-acetyl-2-carboxybenzenesulfonamides: a novel class of cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Frontiers | Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Assessing the Selectivity of N-(2-acetylphenyl)benzenesulfonamide as a Cholinesterase Inhibitor
For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic agent is one of rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity for its intended biological target. This guide provides an in-depth comparison of N-(2-acetylphenyl)benzenesulfonamide's potential as a cholinesterase inhibitor, benchmarking its performance against established alternatives and offering the experimental frameworks necessary for its thorough evaluation.
The Importance of Selectivity in Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes, particularly AChE, is a cornerstone of symptomatic treatment for Alzheimer's disease. However, the degree of selectivity for AChE over BChE can significantly impact a drug's therapeutic window and side-effect profile. While AChE is the primary target for cognitive enhancement, BChE inhibition may also offer therapeutic benefits, particularly in later stages of the disease. Therefore, a nuanced understanding of a compound's activity against both enzymes is paramount.
Established Alzheimer's therapeutics exhibit a range of selectivity profiles. Donepezil, for instance, is highly selective for AChE[1][2], whereas Rivastigmine is a dual inhibitor of both AChE and BChE[3][4]. This diversity in selectivity underscores the need for a comprehensive assessment of any new potential cholinesterase inhibitor.
Comparative Inhibitory Potency
The following table summarizes the inhibitory potency (IC50 values) of the this compound analog and established cholinesterase inhibitors against both AChE and BChE.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 8.9 ± 0.21[5] | 26.5 ± 0.24[5] | ~2.98 |
| Donepezil | ~0.03 - 0.08 | ~3.12 - 7.95 | ~104 - 99 |
| Rivastigmine | ~0.004 - 5.1 | ~3.5 - 14 | ~0.8 - 2.7 |
Note: IC50 values for Donepezil and Rivastigmine are compiled from multiple sources and can vary based on experimental conditions.
The data indicates that the this compound analog is a moderately potent inhibitor of AChE with a slight selectivity over BChE. In comparison, Donepezil is significantly more potent and highly selective for AChE. Rivastigmine, on the other hand, demonstrates potent, non-selective inhibition of both enzymes. The modest selectivity of the benzenesulfonamide analog suggests it may have a distinct therapeutic profile from the highly selective or dual-inhibitor classes of drugs.
Experimental Protocols for Assessing Selectivity
A thorough assessment of selectivity requires a multi-faceted approach, starting with in vitro enzymatic assays and extending to broader off-target screening.
Workflow for Selectivity Assessment
Caption: A streamlined workflow for assessing the selectivity of a test compound.
Detailed Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from published studies on benzenesulfonamide derivatives and is a standard method for assessing cholinesterase inhibition[5][6][7][8][9][10].
Objective: To determine the IC50 values of this compound against AChE and BChE.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and control inhibitors (Donepezil, Rivastigmine) in DMSO.
-
Prepare working solutions by serial dilution in phosphate buffer.
-
Prepare AChE and BChE solutions in phosphate buffer.
-
Prepare ATCI, BTCI, and DTNB solutions in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add buffer, enzyme solution (AChE or BChE), and varying concentrations of the test compound.
-
Control wells (100% activity): Add buffer, enzyme solution, and buffer (with the same final concentration of DMSO as the test wells).
-
Blank wells: Add buffer and substrate, without the enzyme.
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add DTNB to all wells.
-
Initiate the reaction by adding the respective substrate (ATCI for AChE, BTCI for BChE) to all wells.
-
Immediately begin kinetic measurements of absorbance at 412 nm every 30-60 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
The Necessity of Broader Selectivity Profiling
While assessing activity against AChE and BChE is the primary focus, a comprehensive understanding of a compound's selectivity requires screening against a broader range of potential off-targets. The benzenesulfonamide scaffold is known to interact with other enzyme classes, including carbonic anhydrases and various kinases[11][12][13][14][15][16].
Approaches for Broad-Panel Screening
In Vitro Kinase Profiling:
-
Principle: Measures the inhibitory activity of a compound against a large panel of purified protein kinases.
-
Application: Commercially available services can screen a compound at a fixed concentration against hundreds of kinases to identify potential off-target interactions. Hits can then be followed up with IC50 determination.
Cellular Thermal Shift Assay (CETSA):
-
Principle: Assesses target engagement in intact cells by measuring the change in the thermal stability of a protein upon ligand binding.
-
Application: Provides evidence of direct binding to a target in a physiological context, which is a crucial validation step.
Logical Framework for Broader Selectivity Assessment
Sources
- 1. Clinical profile of donepezil in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel benzene sulfonamides with acetylcholinesterase and carbonic anhydrase inhibitory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Benchmarking N-(2-acetylphenyl)benzenesulfonamide Against Focused Compound Libraries
Introduction: Rationale for a Focused Benchmarking Study
N-(2-acetylphenyl)benzenesulfonamide and its structural analogs have emerged as a compelling scaffold in medicinal chemistry. Existing research indicates a spectrum of biological activities, most notably as inhibitors of cholinesterases and as potential anticancer agents. Derivatives of this compound have demonstrated inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of neurodegenerative disorders such as Alzheimer's disease. Furthermore, the broader class of benzenesulfonamides is well-documented for its anticancer properties, often mediated through the inhibition of carbonic anhydrase (CA) isozymes, particularly the tumor-associated CA IX.
This guide provides a comprehensive framework for objectively benchmarking the performance of this compound against curated compound libraries targeting these two distinct, yet promising, therapeutic areas. The experimental design herein is structured to not only quantify the compound's efficacy but also to provide a comparative context against established inhibitors, thereby elucidating its potential for further development.
Experimental Design: A Two-Armed Approach
The benchmarking strategy is divided into two primary investigative arms, each addressing a key reported activity of the benzenesulfonamide scaffold. This dual-pronged approach allows for a thorough evaluation of this compound's therapeutic potential.
Arm I: Evaluation of Anticholinesterase Activity
Objective: To quantify the inhibitory potency of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and to compare its performance against a library of known cholinesterase inhibitors.
Scientific Rationale: The progressive loss of cholinergic neurons and the subsequent decline in the neurotransmitter acetylcholine (ACh) are hallmarks of Alzheimer's disease.[1][2] Acetylcholinesterase inhibitors function by preventing the breakdown of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2][3] By benchmarking against a library of established AChE and BChE inhibitors, we can ascertain the relative potency and potential selectivity of the test compound.
Selected Compound Library: A cholinesterase inhibitor library, such as those available from TargetMol (Anti-Alzheimer's Disease Compound Library) or Selleck Chemical, will be utilized.[4][5] This library should contain a diverse set of reversible and irreversible inhibitors targeting both AChE and BChE.
Experimental Workflow:
Caption: Overall experimental workflow for the two-armed benchmarking study.
Arm II: Evaluation of Anticancer Activity
Objective: To assess the inhibitory effect of this compound on the tumor-associated carbonic anhydrase IX (CA IX) and to determine its cytotoxic/cytostatic effects on a relevant cancer cell line.
Scientific Rationale: Solid tumors often exhibit hypoxic microenvironments, leading to the upregulation of hypoxia-inducible factor 1α (HIF-1α).[6][7] CA IX is a downstream target of HIF-1α and plays a crucial role in maintaining the pH homeostasis of cancer cells by catalyzing the hydration of carbon dioxide to bicarbonate and protons, thereby promoting cell survival and proliferation in an acidic tumor microenvironment.[6][8] Inhibition of CA IX is a validated strategy for anticancer drug development. This will be benchmarked against a library of known CA inhibitors.
Selected Compound Library: A carbonic anhydrase targeted library, such as those offered by Life Chemicals or ChemDiv, will be employed.[9][10] This library should ideally contain inhibitors with varying selectivity profiles across different CA isozymes.
Signaling Pathway: Role of CA IX in Tumor pH Regulation
Caption: Hypoxia-induced expression of CA IX and its role in pH regulation in cancer cells.
Experimental Protocols
Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from established methodologies for measuring AChE and BChE activity.
Materials:
-
Acetylcholinesterase (from Electric eel) and Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (Test Compound)
-
Cholinesterase Inhibitor Library
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and library compounds in DMSO.
-
Prepare working solutions of enzymes, substrates (ATCI and BTCI), and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of various concentrations of the test compound or library compounds.
-
For the control, add 20 µL of buffer instead of the inhibitor solution.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the respective substrate (ATCI for AChE, BTCI for BChE) and 20 µL of DTNB to each well.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: Carbonic Anhydrase IX Enzymatic Inhibition Assay
This protocol measures the esterase activity of CA IX, a well-established surrogate for its physiological hydratase activity.[11][12]
Materials:
-
Recombinant human Carbonic Anhydrase IX
-
p-Nitrophenyl acetate (p-NPA) as a substrate
-
Tris-HCl buffer (pH 7.5)
-
This compound (Test Compound)
-
Carbonic Anhydrase Inhibitor Library
-
Acetazolamide (as a positive control)
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound, library compounds, and acetazolamide in DMSO.
-
Prepare a working solution of recombinant human CA IX in Tris-HCl buffer.
-
Prepare a fresh solution of p-NPA in a minimal amount of acetonitrile, then dilute with Tris-HCl buffer.
-
-
Assay Setup:
-
Add 158 µL of Tris-HCl buffer to the wells of a 96-well plate.[11]
-
Add 2 µL of the serially diluted test compounds, library compounds, or acetazolamide. For the control (maximum activity), add 2 µL of DMSO.[11]
-
Add 20 µL of the CA IX working solution to all wells except the blank.[11]
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[11]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.[11]
-
Calculate the percent inhibition using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100.[11]
-
Determine the IC50 values by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[13]
Materials:
-
MDA-MB-231 human breast cancer cell line (or other relevant CA IX-expressing cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
This compound (Test Compound)
-
Carbonic Anhydrase Inhibitor Library
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and library compounds in the complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.[14]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the compound concentration.
-
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in clear, comparative tables.
Table 1: Comparative Inhibitory Activity against Cholinesterases
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Library Compound 1 (e.g., Donepezil) | Experimental Value | Experimental Value | Calculated Value |
| Library Compound 2 | Experimental Value | Experimental Value | Calculated Value |
| ... | ... | ... | ... |
Table 2: Comparative Anticancer and CA IX Inhibitory Activity
| Compound | CA IX IC50 (nM) | MDA-MB-231 GI50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Library Compound 1 (e.g., Acetazolamide) | Experimental Value | Experimental Value |
| Library Compound 2 | Experimental Value | Experimental Value |
| ... | ... | ... |
Interpretation: The results will provide a direct comparison of this compound's potency against established compounds in both therapeutic areas. A low IC50/GI50 value indicates high potency. The selectivity index in the cholinesterase assay will reveal any preference for AChE or BChE. For the anticancer evaluation, a correlation between potent CA IX inhibition and cellular activity would suggest this as a primary mechanism of action. Discrepancies may indicate other cellular targets or effects on cell viability.
Conclusion
This guide outlines a rigorous and scientifically grounded approach to benchmarking this compound. By employing focused compound libraries and validated, detailed protocols, researchers can obtain a clear, comparative assessment of the compound's potential as a cholinesterase inhibitor for neurodegenerative diseases and as a carbonic anhydrase IX inhibitor for cancer therapy. The data generated will be crucial for making informed decisions regarding the future trajectory of this promising chemical scaffold in drug discovery and development.
References
-
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Acetylcholinesterase inhibitor. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Carbonic anhydrase IX: regulation and role in cancer. (2012). PubMed. Retrieved January 15, 2026, from [Link]
-
What are AChE inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 15, 2026, from [Link]
-
Anticholinesterase Agents: Poisoning and Treatment. (2023, September 22). JoVE. Retrieved January 15, 2026, from [Link]
-
Mechanism of action of acetylcholinesterase inhibitors. (n.d.). MedLink Neurology. Retrieved January 15, 2026, from [Link]
-
Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. (2014, January 8). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Targeting Carbonic Anhydrase IX Activity and Expression. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. (2025, May 11). PubMed Central. Retrieved January 15, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 15, 2026, from [Link]
-
Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved January 15, 2026, from [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 15, 2026, from [Link]
-
Identification of novel carbonic anhydrase IX inhibitors using high-throughput screening of pooled compound libraries by DIANA. (2020, May 26). Jan Konvalinka Group. Retrieved January 15, 2026, from [Link]
-
Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Carbonic Anhydrase Activity Assay. (2019, April 22). Protocols.io. Retrieved January 15, 2026, from [Link]
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved January 15, 2026, from [Link]
-
Pharmacophore based virtual screening of cholinesterase inhibitors: search of new potential drug candidates as antialzheimer agents. (2022, September 29). PubMed Central. Retrieved January 15, 2026, from [Link]
Sources
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are AChE inhibitors and how do they work? [synapse.patsnap.com]
- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Drug Discovery Research Screening Libraries | Fisher Scientific [fishersci.com]
- 5. Compound Library | Drug Discovery | TargetMol [targetmol.com]
- 6. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase II Library [chemdiv.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Responsible Disposal of N-(2-acetylphenyl)benzenesulfonamide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the commitment to scientific advancement is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper disposal of chemical reagents, such as N-(2-acetylphenyl)benzenesulfonamide, is a critical, yet often overlooked, aspect of the experimental workflow. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond mere procedural instruction to explain the rationale behind each recommendation. Our aim is to empower you with the knowledge to not only comply with regulations but to foster a culture of safety and sustainability within your laboratory.
Hazard Assessment: Understanding the Compound
One supplier of this compound classifies the compound as non-hazardous for transport and recommends standard personal protective equipment (PPE) for handling, such as gloves and eye protection.[1] While this suggests low acute toxicity, it is crucial to recognize that "non-hazardous for transport" does not equate to "non-hazardous" in all contexts, particularly concerning long-term environmental effects or specific laboratory exposure scenarios.
Safety data for related compounds, such as 4-Acetamidobenzenesulfonamide and other N-substituted benzenesulfonamides, consistently indicate the following potential hazards:
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[4]
Furthermore, the sulfonamide functional group is recognized as an environmental pollutant, with studies indicating its potential for persistence and impact on microbial populations.[5] Therefore, a cautious approach that minimizes environmental release is paramount.
Key Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 129271-99-4 | [1] |
| Molecular Formula | C₁₄H₁₃NO₃S | [1] |
| Appearance | Solid | [1] |
| Stability | Stable under recommended storage conditions (cool, dry, tightly sealed).[1] |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound in any form—pure substance, solutions, or as waste—it is imperative to wear appropriate PPE. The causality is simple: prevention of direct contact and inhalation is the most effective way to mitigate potential health risks.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is sufficient for handling small quantities.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work in a well-ventilated area, preferably within a chemical fume hood.
Spill Management: A Proactive Approach
Accidents happen, but a well-defined spill management plan can significantly reduce the associated risks.
For Small Spills (Solid):
-
Isolate the Area: Prevent foot traffic through the spill zone.
-
Don Appropriate PPE: As outlined in Section 2.
-
Contain and Collect: Gently sweep the solid material to avoid creating dust. Use a dustpan and brush designated for chemical spills.
-
Place in a Labeled Container: Transfer the spilled material into a clearly labeled, sealable container for hazardous waste.
-
Clean the Area: Wipe the spill area with a damp cloth. The cloth and any contaminated cleaning materials should also be disposed of as hazardous waste.
-
Wash Hands Thoroughly: After the cleanup is complete.
For Spills of Solutions:
-
Contain the Spill: Use absorbent pads or other appropriate absorbent materials to prevent the spill from spreading.
-
Collect and Dispose: The absorbent material should be placed in a sealed, labeled hazardous waste container.
-
Clean the Area: Decontaminate the spill surface with an appropriate solvent or detergent, and dispose of all cleaning materials as hazardous waste.
Disposal Procedures: A Step-by-Step Guide
The guiding principle for the disposal of this compound is to treat it as a chemical waste stream, segregated from general laboratory trash. The specific disposal route will depend on the form of the waste (solid, liquid) and institutional and local regulations.
Unused or Surplus this compound (Solid)
-
Waste Characterization: This is a non-halogenated organic solid.
-
Containerization:
-
Place the solid waste in a container that is compatible with the chemical, in good condition, and has a secure lid. The original container is often the best choice.[6]
-
The container must be clearly labeled as "Hazardous Waste" (or as per your institution's guidelines) and should identify the contents, including the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
Ensure the container is kept closed except when adding waste.[6]
-
Segregate from incompatible materials, such as strong oxidizing agents.
-
-
Disposal:
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Solutions Containing this compound
-
Waste Characterization: The entire solution must be characterized. Since this compound is a non-halogenated organic compound, the solvent will be a primary determinant of the waste stream.
-
Segregation:
-
Non-Halogenated Organic Solvents: If the solvent is non-halogenated (e.g., ethanol, acetone, ethyl acetate), collect the waste in a designated "Non-Halogenated Organic Waste" container.
-
Halogenated Organic Solvents: If the solvent is halogenated (e.g., dichloromethane, chloroform), the waste must be collected in a "Halogenated Organic Waste" container.
-
Aqueous Solutions: For aqueous solutions, consult your institution's policy. In most cases, these should be collected as aqueous chemical waste. Do not pour down the drain unless explicitly permitted by your EHS department for very dilute, non-hazardous solutions. Given the environmental concerns with sulfonamides, drain disposal is not recommended.
-
-
Containerization and Labeling:
-
Use appropriate, labeled containers for each waste stream (non-halogenated, halogenated, aqueous).
-
The label must list all chemical components and their approximate concentrations.
-
-
Storage and Disposal: Follow the same storage and disposal protocols as for the solid waste, ensuring segregation of different solvent waste streams.
Contaminated Labware
-
Grossly Contaminated Items: Labware (e.g., weigh boats, filter paper, gloves) that is grossly contaminated with this compound should be placed in a designated solid chemical waste container.
-
Empty Containers: The original container of this compound, once empty, should be managed according to your institution's policy for empty chemical containers. Often, this involves triple rinsing with a suitable solvent, collecting the rinsate as hazardous waste, and then defacing the label before disposal in regular trash or recycling.[7][8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Excellence
The responsible management of laboratory chemicals is not an ancillary task but a core component of scientific excellence. By adhering to these guidelines for the disposal of this compound, you are not only ensuring the safety of yourself and your colleagues but also contributing to the protection of our shared environment. Let this guide serve as a living document, to be integrated into your laboratory's safety protocols and adapted to your specific institutional requirements.
References
-
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]
-
Stephen F. Austin State University. "Disposal Procedures for Non Hazardous Waste." [Link]
-
Physikalisch-Technische Bundesanstalt. "Chemical Waste Management for Laboratories." [Link]
-
Rowan University. "Non-Hazardous Waste Disposal Guide for Laboratories." [Link]
-
U.S. Environmental Protection Agency. "Laboratory Environmental Sample Disposal Information Document." [Link]
-
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." [Link]
-
American Pharmaceutical Review. "Best Practices for Pharmaceutical Waste." [Link]
-
Northwestern University. "Hazardous Waste Disposal Guide." [Link]
-
Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." [Link]
-
ExportersIndia. "N-(2-Acetylphenyl) benzene sulfonamide." [Link]
-
American Chemical Society. "Regulation of Laboratory Waste." [Link]
-
ACTenviro. "Best Practices for Laboratory Waste Management." [Link]
-
Regulations.gov. "Attachment 15." [Link]
-
PubChem. "Benzenesulfonamide, N-(phenylsulfonyl)-." [Link]
-
U.S. Environmental Protection Agency. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." [Link]
-
U.S. Environmental Protection Agency. "Steps in Complying with Regulations for Hazardous Waste." [Link]
-
Angene Chemical. "Safety Data Sheet - 4-Amino-N-(furan-2-ylmethyl)benzenesulfonamide." [Link]
-
Saravanan, R. R., et al. 2009. "this compound." Acta Crystallographica Section E: Structure Reports Online 65.10: o2529. [Link]
-
CPAChem. "Safety data sheet." [Link]
Sources
- 1. N-(2-Acetylphenyl) benzene sulfonamide Supplier in Mumbai, N-(2-Acetylphenyl) benzene sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]
- 2. fishersci.com [fishersci.com]
- 3. cpachem.com [cpachem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sites.rowan.edu [sites.rowan.edu]
A Researcher's Comprehensive Guide to Safely Handling N-(2-acetylphenyl)benzenesulfonamide
As scientific endeavors push the boundaries of drug discovery and development, the synthesis and handling of novel chemical entities become routine. N-(2-acetylphenyl)benzenesulfonamide, a compound of interest within various research applications, requires careful and informed handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide, developed from the perspective of a Senior Application Scientist, provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the rationale behind each procedural step, fostering a culture of safety and scientific excellence.
Hazard Assessment and Triage: Understanding the Risks
Based on data from analogous compounds, this compound is presumed to be a solid at room temperature.[1] The primary hazards associated with benzenesulfonamide derivatives include:
-
Acute Oral Toxicity: Many sulfonamides are classified as harmful if swallowed.[2][3][4]
-
Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.[5][6]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[6]
It is crucial to handle this compound with the assumption that it possesses these hazards. The operational plan must, therefore, be built around minimizing all potential routes of exposure: inhalation, ingestion, and dermal contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the anticipated hazards.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves. Nitrile provides good resistance against a range of organic chemicals.[7][8] Double-gloving is a critical best practice that minimizes the risk of exposure from a single glove failure, which can go unnoticed. Change gloves immediately if contamination is suspected. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes offer superior protection against airborne particles and accidental splashes.[9] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body Protection | Fully-buttoned laboratory coat. A lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) protects the skin and personal clothing from contamination. Ensure sleeves are of an appropriate length to cover the wrists. |
| Respiratory Protection | Use in a certified chemical fume hood. All handling of solid this compound that could generate dust should be performed within a chemical fume hood to control airborne particles at the source. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[2][10] |
Glove Selection Logic: The choice of nitrile gloves is based on their broad chemical resistance. However, for prolonged or high-exposure tasks, it is always best to consult a specific glove compatibility chart. Natural rubber gloves, for instance, offer poor protection against many organic solvents and ketones.[8]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following step-by-step guide provides a clear operational plan for handling this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name, date received, and associated hazards.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4][11]
Handling and Use (in a Chemical Fume Hood)
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations on a disposable weighing paper or in a tared container within the fume hood.
-
Use spatulas and other tools carefully to avoid generating dust.
-
If dissolving the solid, add the solvent to the solid slowly to prevent splashing. Benzenesulfonamide itself is soluble in methanol.[2]
-
-
Post-Handling:
-
Clean all equipment thoroughly after use.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.
-
Dispose of all contaminated disposables as hazardous waste.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]
The following diagram illustrates the core handling workflow to minimize exposure.
Disposal Plan: Environmental Stewardship
Sulfonamides are known to be persistent in the environment and are not readily biodegradable.[12][13] Therefore, proper disposal is a critical aspect of responsible chemical management.
-
Waste Segregation:
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weighing papers, paper towels) must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound and any solvents used for cleaning should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour any amount down the drain.[3]
-
-
Container Management:
-
Use only approved and compatible waste containers.
-
Keep containers closed when not in use.
-
Label containers clearly with "Hazardous Waste" and the chemical name.
-
-
Final Disposal:
Sources
- 1. researchgate.net [researchgate.net]
- 2. ベンゼンスルホンアミド ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. hazmatschool.com [hazmatschool.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. fishersci.com [fishersci.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
